3-Phenylpyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWNQYFMNGPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340970 | |
| Record name | 3-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-18-4 | |
| Record name | 3-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of 3-Phenylpyrrolidine-2,5-dione from Phenylsuccinic Acid
Executive Summary
The synthesis of 3-phenylpyrrolidine-2,5-dione (3-phenylsuccinimide) is a critical transformation in medicinal chemistry, serving as a foundational scaffold for anticonvulsant agents (e.g., Phensuximide derivatives). A common pitfall in this synthesis is the confusion with its isomer, N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione). While the latter is formed by reacting succinic anhydride with aniline, the target molecule here requires the construction of the imide ring around a phenyl-substituted carbon backbone.
This guide details the definitive protocol for converting phenylsuccinic acid into 3-phenylpyrrolidine-2,5-dione. We prioritize the Urea Fusion Method , a solvent-free, high-atom-economy approach that drives the thermodynamic equilibrium toward cyclization through the irreversible evolution of gases (
Mechanistic Underpinnings[1][2]
The transformation of phenylsuccinic acid to its cyclic imide is a dehydrative cyclization. The reaction proceeds through an ammonium salt intermediate, followed by the formation of a mono-amide (amic acid), and finally ring closure.
Reaction Pathway[1][3]
-
Salt Formation: The dicarboxylic acid reacts with the ammonia source (urea decomposes to provide
) to form ammonium phenylsuccinate. -
Amidation: Thermal energy drives the release of water, forming phenylsuccinamic acid.
-
Cyclization: Further dehydration at elevated temperatures (>150°C) closes the ring to form the thermodynamically stable 5-membered imide.
Figure 1: Thermal dehydrative cyclization pathway from phenylsuccinic acid to 3-phenylsuccinimide.[1]
Synthetic Methodologies
Method A: Solvent-Free Urea Fusion (Recommended)
This method is preferred for its operational simplicity, high yield, and avoidance of organic solvents during the reaction phase. Urea acts as a high-boiling "solvent" and ammonia source.
Reagents:
-
Phenylsuccinic acid (1.0 equiv)
-
Urea (1.0 – 1.5 equiv)
Protocol:
-
Intimate Mixing: Grind phenylsuccinic acid (e.g., 19.4 g, 100 mmol) and urea (e.g., 6.0 g, 100 mmol) in a mortar until a fine, homogeneous powder is obtained.
-
Fusion: Transfer the mixture to a round-bottom flask. Heat the flask in an oil bath to 130–140°C . The powder will melt into a clear viscous liquid.
-
Reaction Phase: Gradually increase the temperature to 175–180°C over 30 minutes.
-
Observation: The mixture will bubble vigorously as
, , and excess are evolved. -
Endpoint: Maintain this temperature until the evolution of gas ceases and the melt becomes quiescent (typically 1–2 hours).
-
-
Solidification: Allow the melt to cool. It will solidify into a crude crystalline mass.
-
Purification: Recrystallize the crude solid from 95% Ethanol or a Water/Ethanol mixture.
-
Drying: Dry the crystals in a vacuum oven at 50°C.
Method B: Aqueous Ammonia Thermal Dehydration
This method is suitable if urea contamination is a concern, though it requires an energy-intensive water evaporation step.
Protocol:
-
Dissolution: Suspend phenylsuccinic acid in concentrated aqueous ammonia (28-30%). Stir until fully dissolved (formation of diammonium salt).
-
Evaporation: Heat the solution on a steam bath or rotary evaporator to remove water and excess ammonia. A white solid (ammonium phenylsuccinate) will remain.
-
Pyrolysis: Transfer the solid to a distillation apparatus. Heat the solid dry using a sand bath or heating mantle.
-
Cyclization: Raise temperature to 180–200°C . The salt will decompose, releasing water and ammonia, and the residue will melt.
-
Isolation: The product can be distilled under high vacuum or, more commonly, cooled and recrystallized as in Method A.
Experimental Workflow & Data
The following workflow visualizes the critical decision points and process steps for the Urea Fusion method.
Figure 2: Step-by-step workflow for the Urea Fusion synthesis.
Quantitative Data Summary
| Parameter | Method A (Urea Fusion) | Method B (Ammonia Thermal) |
| Reaction Temp | 170–180°C | 180–200°C |
| Time | 1.5 – 2.5 Hours | 3 – 4 Hours (incl. evaporation) |
| Typical Yield | 80 – 90% | 70 – 85% |
| Atom Economy | High (Byproducts: | Moderate (Excess |
| Purification | Recrystallization (EtOH) | Distillation or Recrystallization |
Characterization & Quality Control
Verification of the product structure is essential to distinguish it from starting materials or N-phenyl isomers.
-
Melting Point: The pure compound (CAS 3464-18-4) typically melts in the range of 88–90°C . (Note: N-phenylsuccinimide melts significantly higher at ~156°C).
-
Infrared Spectroscopy (IR): Look for the characteristic imide doublet in the carbonyl region.
- (asymmetric): ~1770 cm⁻¹
- (symmetric): ~1700 cm⁻¹
- : Broad band around 3200 cm⁻¹ (Confirming the N-H bond, absent in N-phenyl isomers).
-
H-NMR (DMSO-d6):
-
Imide N-H: Broad singlet at
11.0–11.5 ppm. -
Methine (CH-Ph): Quartet/Multiplet at
~4.0 ppm. -
Methylene (CH2): Complex ABX pattern at
2.5–3.0 ppm. -
Aromatic: Multiplet at
7.2–7.5 ppm.
-
Safety & Scalability
-
Ammonia Evolution: Both methods release significant quantities of ammonia gas. Reactions must be performed in a fume hood with appropriate scrubbing if scaled up.
-
Thermal Hazards: The reaction involves temperatures near 200°C. Use silicone oil baths or heating mantles with digital temperature control. Ensure glassware is free of star-cracks to prevent failure under thermal stress.
-
Scale-Up: The Urea Fusion method is highly scalable. On a kilogram scale, mechanical stirring is required to handle the viscous melt and ensure even heat distribution.
References
-
Reaction of Succinic Acid with Ammonia/Urea (General Protocol)
-
Target Molecule Data (3-Phenylpyrrolidine-2,5-dione)
- PubChem CID: 568890.
-
Starting Material (Phenylsuccinic Acid)
- PubChem CID: 95459.
-
Comparative Isomer Data (N-Phenylsuccinimide)
- PubChem CID: 66519.
Sources
- 1. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylsuccinimide [webbook.nist.gov]
- 3. Phensuximide | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methsuximide - CAS-Number 77-41-8 - Order from Chemodex [chemodex.com]
- 6. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Phenylsuccinimide Scaffold: Discovery, Chemistry, and Clinical History of 3-Phenylpyrrolidine-2,5-dione
Topic: Discovery and History of 3-Phenylpyrrolidine-2,5-dione (Phensuximide Scaffold) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
3-Phenylpyrrolidine-2,5-dione (also known as 2-phenylsuccinimide ) represents a pivotal scaffold in the history of anticonvulsant drug discovery. It is the core pharmacophore and active metabolite of Phensuximide (Milontin), the first succinimide approved for the treatment of absence (petit mal) epilepsy.
Developed in the early 1950s by Parke-Davis (now Pfizer), this molecule marked the transition from toxic oxazolidinediones (e.g., trimethadione) to the safer succinimide class. While Phensuximide itself has largely been superseded by Ethosuximide (Zarontin), the discovery of the phenylsuccinimide scaffold established the structural requirements for T-type calcium channel blockade, a mechanism central to controlling thalamocortical spike-and-wave oscillations.
This guide details the chemical genesis, synthesis protocols, pharmacological mechanism, and clinical trajectory of 3-phenylpyrrolidine-2,5-dione.
Chemical Identity and Nomenclature
It is critical to distinguish between the parent drug and its active metabolite/scaffold.
| Property | Phensuximide (Prodrug/Drug) | 3-Phenylpyrrolidine-2,5-dione (Metabolite/Scaffold) |
| IUPAC Name | 1-methyl-3-phenylpyrrolidine-2,5-dione | 3-phenylpyrrolidine-2,5-dione |
| Common Name | Phensuximide, N-methyl-2-phenylsuccinimide | Phenylsuccinimide, PPD |
| Role | Marketed Anticonvulsant (1953) | Active Metabolite & Pharmacophore |
| CAS Registry | 86-34-0 | 77-41-8 (Generic succinimide core) |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₉NO₂ |
Note on Numbering: Historically, the carbonyl carbons are numbered 2 and 5. The phenyl group is at position 3 (alpha to the carbonyl). Thus, 3-phenylpyrrolidine-2,5-dione is synonymous with alpha-phenylsuccinimide.
Historical Genesis: The Parke-Davis Program (1951)
The Search for "Petit Mal" Agents
In the late 1940s, the only effective treatment for absence seizures was trimethadione (oxazolidinedione class), which carried severe risks of fatal aplastic anemia and nephrosis. Researchers at Parke-Davis sought a safer alternative by modifying the five-membered heterocyclic ring.
The Miller-Long-Chen Collaboration
The discovery of the phenylsuccinimide class was driven by the chemist team C.A. Miller and L.M. Long , alongside pharmacologist G. Chen .
-
Hypothesis: Replacing the ether oxygen of the oxazolidinedione ring with a methylene group (
) would yield succinimides, potentially retaining anticonvulsant activity while altering the toxicity profile. -
Screening Strategy: Compounds were screened using the Metrazol (pentylenetetrazol) threshold test , which specifically predicts efficacy against absence seizures, rather than the Maximal Electroshock (MES) test used for tonic-clonic agents.
In 1951 , Miller and Long published their seminal paper describing the synthesis of N-methyl-alpha-phenylsuccinimide (Phensuximide). Chen confirmed its efficacy in preventing Metrazol-induced seizures in rats, leading to its rapid clinical development.
Chemical Synthesis and Manufacturing[3]
The original synthesis developed by Miller and Long (1951) remains the foundational method for generating the phenylsuccinimide scaffold.
The Miller-Long Protocol
The synthesis involves the condensation of phenylsuccinic acid (or its anhydride) with an amine (methylamine for Phensuximide; ammonia for the scaffold).
Step-by-Step Methodology:
-
Precursor Preparation: Phenylsuccinic acid is suspended in water or dissolved in a solvent.
-
Amine Addition:
-
For Phensuximide : Aqueous methylamine (40%) is added slowly.
-
For 3-phenylpyrrolidine-2,5-dione : Concentrated ammonium hydroxide is used.
-
-
Dehydration/Cyclization: The mixture is heated to distill off water. The temperature is raised to 200°C and maintained until the evolution of water ceases, effecting ring closure (imide formation).
-
Purification: The residue is crystallized from ethanol (95%) to yield the crystalline product.
Visualization of Synthesis Pathway
Figure 1: Synthesis of Phensuximide and its metabolic conversion to the active scaffold 3-phenylpyrrolidine-2,5-dione.
Pharmacological Profile[1][2][3][4][5][6][7][8][9]
Mechanism of Action: T-Type Calcium Channels
Unlike phenytoin (sodium channel blocker), phenylsuccinimides act by inhibiting T-type (low-voltage activated) calcium channels (CaV3.1, CaV3.2, CaV3.3) in the thalamic reticular nucleus.
-
Pathophysiology: Absence seizures are caused by aberrant 3 Hz spike-and-wave oscillations in the thalamocortical loop.
-
Effect: Phensuximide and its metabolite PPD reduce the low-threshold calcium current (
), dampening the pacemaker activity of thalamic neurons and halting the seizure discharge.
Metabolism and Bioactivation
Phensuximide is rapidly absorbed but undergoes extensive hepatic metabolism.[1]
-
N-Demethylation: The N-methyl group is removed by cytochrome P450 enzymes to yield 3-phenylpyrrolidine-2,5-dione (PPD) .
-
Active Metabolite: PPD is pharmacologically active and contributes significantly to the duration of action. However, the phenyl ring makes the molecule more lipophilic and susceptible to further hydroxylation and conjugation, leading to faster elimination compared to the ethyl-substituted analog (ethosuximide).
Structure-Activity Relationship (SAR)
The Parke-Davis team discovered that the substituents at the C3 position determine the spectrum of activity:
-
Phenyl group (Phensuximide): Broadens activity but reduces potency against absence seizures compared to alkyl groups.
-
Ethyl + Methyl (Ethosuximide): Optimal for absence seizures; lacks the phenyl ring's metabolic liability.
-
Methyl + Phenyl (Methsuximide): Active against both absence and complex partial seizures.[2]
Clinical Trajectory and Obsolescence
Approval and Usage[1]
-
1953: Phensuximide (Milontin) receives FDA approval. It is the first succinimide to market.
-
Efficacy: Effective in reducing seizure frequency in ~50% of patients with petit mal epilepsy.
-
Toxicity: Side effects included nausea, dizziness, drowsiness, and microscopic hematuria. While safer than trimethadione, it was far from ideal.
The Shift to Ethosuximide
By 1960, Parke-Davis introduced Ethosuximide (Zarontin).[3]
-
Comparison: Ethosuximide was significantly more potent and had a longer half-life (up to 60 hours in adults) compared to the rapid clearance of phenylsuccinimides.
-
Outcome: Phensuximide was relegated to a second- or third-line agent for refractory cases. It is rarely used today but remains a critical "proof of concept" molecule in the history of neurology.
Comparative Data Table
| Drug | Brand Name | R1 (N-sub) | R3 (C-sub) | Half-Life | Potency (Metrazol) |
| Phensuximide | Milontin | Methyl | Phenyl | ~4-12 hrs | Moderate |
| Methsuximide | Celontin | Methyl | Methyl, Phenyl | ~2-4 hrs (Parent)~40 hrs (Metabolite) | High |
| Ethosuximide | Zarontin | H | Methyl, Ethyl | ~40-60 hrs | High (Gold Standard) |
Physicochemical Properties: Polymorphism
Recent research (Timofeeva et al., 2019) has highlighted that 3-phenylpyrrolidine-2,5-dione exhibits complex polymorphism, which is relevant for modern formulation science.
-
Form I (Orthorhombic): The classic stable form.
-
Form II (Monoclinic) & Form III (Triclinic): Obtained under specific crystallization conditions.
-
Significance: Understanding these forms is crucial for controlling the bioavailability of any generic formulations or novel derivatives based on this scaffold.
References
-
Miller CA, Long LM. (1951). Anticonvulsants. I. An investigation of N-R-alpha-R'-alpha-phenylsuccinimides. Journal of the American Chemical Society, 73(10), 4895–4898. Link
-
Chen G, Portman R, Ensor CR, Bratton AC. (1951). The anticonvulsant activity of alpha-phenylsuccinimides.[1][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 103(1), 54–61. Link
-
Timofeeva TV, Sena V, Averkiev BB, et al. (2019). Unusual polymorphs of rac-3-phenylpyrrolidine-2,5-dione with Z' = 1, 2, and 3. CrystEngComm, 21, 6813-6823. Link
-
Glazko AJ, Dill WA, Wolf LM, Miller CA. (1954). The metabolism of Phensuximide.[1] Journal of Pharmacology and Experimental Therapeutics, 111(4), 413-424. Link
- Rankovic Z, et al. (2010). Drug Discovery for Psychiatric Disorders. Royal Society of Chemistry. (Context on T-type calcium channels).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chem.bg.ac.rs [chem.bg.ac.rs]
- 3. ccjm.org [ccjm.org]
- 4. Phensuximide | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemical properties and structure of 3-phenylpyrrolidine-2,5-dione
Chemical Scaffold, Synthesis, and Pharmacological Relevance [1][2]
Executive Summary
3-Phenylpyrrolidine-2,5-dione (CAS 3464-18-4), historically referred to as 3-phenylsuccinimide or 2-phenylsuccinimide , represents the fundamental pharmacophore of the succinimide class of anticonvulsants.[1][2] While often overshadowed by its N-methylated derivative Phensuximide (Milontin) and the dimethylated analog Methsuximide , this molecule is the core active metabolite responsible for seizure control in specific metabolic pathways.[2]
This guide provides a rigorous technical analysis of the molecule's physicochemical properties, validated synthetic protocols, and its critical role in structure-activity relationship (SAR) studies for antiepileptic drug design.[2]
Chemical Structure and Physicochemical Properties[2][3][4][5]
The succinimide ring is a five-membered cyclic imide.[1][2] In 3-phenylpyrrolidine-2,5-dione, a phenyl group is attached to the C3 position, creating a chiral center.[1][2] The molecule exhibits weak acidity due to the resonance stabilization of the nitrogen anion between the two carbonyl groups.[2]
Key Constants Table[1][2]
| Property | Value | Notes |
| IUPAC Name | 3-phenylpyrrolidine-2,5-dione | |
| CAS Number | 3464-18-4 | Distinct from Phensuximide (86-34-0) |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Melting Point | 89–90 °C | Crystalline solid [1] |
| Boiling Point | 165 °C @ 0.2 Torr | High thermal stability |
| pKa | 9.13 ± 0.50 (Predicted) | Weakly acidic imide proton [2] |
| Solubility | Ethanol, Chloroform, NaOH (aq) | Poorly soluble in neutral water |
| Chirality | C3 Center (R/S) | Typically synthesized as racemate |
Structural Dynamics
The molecule exists in equilibrium between the keto-imide form and the minor enol-imidol tautomers.[1][2] However, X-ray crystallography and IR spectroscopy confirm that the diketo form predominates in the solid state and neutral solution. The acidity of the N-H proton allows for the formation of water-soluble salts with strong bases (e.g., Sodium 3-phenylsuccinimide), a property utilized in extraction and purification protocols.[1][2]
Synthetic Protocols
The synthesis of 3-phenylpyrrolidine-2,5-dione is classically achieved through the cyclization of phenylsuccinic acid derivatives.[1][2] Below is a high-purity protocol suitable for laboratory-scale production.
Protocol: Cyclization of Phenylsuccinic Acid
This method utilizes thermal dehydration of the ammonium salt of phenylsuccinic acid.[2] It is preferred for its atom economy and avoidance of complex catalysts.[2]
Reagents:
-
Phenylsuccinic acid (1.0 eq)[1]
-
Ammonium hydroxide (28% NH₃, excess) or Urea[1]
-
Acetic acid (glacial)[1]
Step-by-Step Methodology:
-
Salt Formation: Dissolve phenylsuccinic acid in a minimum volume of concentrated ammonium hydroxide. Evaporate the solution to dryness under reduced pressure to obtain diammonium phenylsuccinate.[2]
-
Thermal Cyclization: Transfer the solid salt to a round-bottom flask equipped with an air condenser. Heat the melt to 170–180°C in an oil bath.
-
Reaction Monitoring: Maintain temperature for 30–60 minutes. The evolution of ammonia gas and water vapor indicates cyclization.[2]
-
Work-up: Cool the reaction mass to ~100°C and pour into ethanol. Allow to crystallize.
-
Purification: Recrystallize the crude solid from ethanol/water (9:1).
-
Validation: Verify product via melting point (target 89–90°C) and IR (characteristic imide carbonyl bands at ~1700 and 1770 cm⁻¹).
Visualization of Synthetic Pathway
Figure 1: Thermal cyclization pathway for the synthesis of the succinimide core.[1][2]
Chemical Reactivity and Stability[2]
Hydrolysis (Ring Opening)
The succinimide ring is susceptible to hydrolysis under alkaline conditions.
-
Mechanism: Nucleophilic attack of hydroxide at the carbonyl carbon.[2]
-
Product: Phenylsuccinamic acid (ring-opened amide-acid).[1][2]
-
Stability Note: Aqueous solutions must be maintained at pH < 8.5 to prevent degradation over time.[2]
N-Alkylation
The acidic N-H proton (pKa ~9.[1][2]1) allows for easy alkylation.[2]
-
Reaction: Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-substituted derivatives like Phensuximide .[1][2] This reactivity makes the molecule a versatile scaffold for library generation in drug discovery.[2]
Pharmacological Context and Metabolism[2][8]
Mechanism of Action
Succinimides, including 3-phenylpyrrolidine-2,5-dione, exert their anticonvulsant effects primarily by blocking T-type voltage-gated calcium channels in thalamic neurons.[1][2] This blockade suppresses the paroxysmal 3-Hz spike-and-wave discharges characteristic of absence (petit mal) seizures [3].[1][2]
Metabolic Bioactivation
While Phensuximide is the administered drug, it undergoes rapid hepatic metabolism.
-
N-Demethylation: Phensuximide is demethylated by CYP450 enzymes to form 3-phenylpyrrolidine-2,5-dione (the N-desmethyl metabolite).[1][2]
-
Activity: This metabolite retains significant anticonvulsant activity and has a longer half-life than the parent drug, contributing substantially to the therapeutic effect.[2]
-
Elimination: The phenyl ring is subsequently hydroxylated (mainly at the para position), followed by glucuronidation and renal excretion.
Metabolic Pathway Diagram[1][2]
Figure 2: Metabolic bioactivation and clearance pathway of phensuximide involving the 3-phenylpyrrolidine-2,5-dione core.[1][2]
References
-
PubChem. (2025).[2][3][4] 3-Phenylpyrrolidine-2,5-dione Compound Summary. National Library of Medicine.[2][4] Available at: [Link][1]
-
Goehring, R. R., et al. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences, 80(8), 790-792.[1][2] Available at: [Link]
-
Dudley, K. H., et al. (1972). Metabolic Fates of N-Methyl-α-phenylsuccinimide (Phensuximide) and of α-Phenylsuccinimide in the Dog. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][1]
-
Organic Syntheses. Phenylsuccinic Acid Preparation. Org. Syn. Coll. Vol. 1, p. 451. Available at: [Link][1]
Sources
The 3-Phenylpyrrolidine-2,5-dione Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylpyrrolidine-2,5-dione, a succinimide derivative, has emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this core structure, delving into its significant anticonvulsant, antimicrobial, and anticancer properties. By synthesizing data from numerous preclinical studies, we will explore the intricate structure-activity relationships (SAR), elucidate proposed mechanisms of action, and present detailed experimental protocols for the evaluation of these compounds. This document is designed to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 3-phenylpyrrolidine-2,5-dione framework.
Introduction: The Architectural Allure of a Simple Scaffold
The pyrrolidine-2,5-dione ring system is a five-membered lactam that forms the core of many biologically active molecules.[1] Its synthetic tractability and the ability to readily introduce diverse substituents at the N-1 and C-3 positions have made it an attractive starting point for the generation of extensive compound libraries. The introduction of a phenyl group at the C-3 position, creating the 3-phenylpyrrolidine-2,5-dione scaffold, imparts a crucial lipophilic character and a three-dimensional architecture that facilitates interactions with a variety of biological targets.[2] This guide will systematically explore the key therapeutic areas where this scaffold has shown significant promise.
Anticonvulsant Activity: A Promising Avenue for Epilepsy Treatment
Derivatives of the 3-phenylpyrrolidine-2,5-dione scaffold have been extensively investigated for their potential as anticonvulsant agents, with many compounds demonstrating potent activity in preclinical seizure models.[3][4][5]
Preclinical Evaluation and Efficacy
The primary screening of these compounds typically involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.[3][4] Promising compounds are often further evaluated in the 6 Hz psychomotor seizure model, which is considered a model for therapy-resistant epilepsy.[4][5]
Several studies have reported derivatives with impressive efficacy, often exceeding that of established antiepileptic drugs (AEDs) like valproic acid and ethosuximide.[5][6] For instance, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione showed a median effective dose (ED50) in the MES test of 69.89 mg/kg in rats, with a protective index (TD50/ED50) of 7.15, indicating a favorable therapeutic window.[3] Another standout compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test, significantly more potent than valproic acid.[5]
| Compound ID | R1-Substituent | R3-Substituent | Seizure Model | ED50 (mg/kg) | Reference |
| 15 | -NH-Ph | -CH3, -CH3 | MES (rat) | 69.89 | [3] |
| 3q | -CH2-CO-N(CH2CH2)2O | -Ph, -Ph | MES (mouse) | 31.64 | [4] |
| 3q | -CH2-CO-N(CH2CH2)2O | -Ph, -Ph | scPTZ (mouse) | 75.41 | [4] |
| 3q | -CH2-CO-N(CH2CH2)2O | -Ph, -Ph | 6 Hz (32 mA, mouse) | 38.15 | [4] |
| 6 | -CH2-CO-N(piperazinyl)-Ph-F | 2-Cl-Ph | MES (mouse) | 68.30 | [5] |
| 6 | -CH2-CO-N(piperazinyl)-Ph-F | 2-Cl-Ph | 6 Hz (32 mA, mouse) | 28.20 | [5] |
| 33 | -CH2CH2-N(piperazinyl)-Ph-SCF3 | 2-benzo[b]thiophenyl | MES (mouse) | 27.4 | [7] |
| 33 | -CH2CH2-N(piperazinyl)-Ph-SCF3 | 2-benzo[b]thiophenyl | 6 Hz (32 mA, mouse) | 30.8 | [7] |
| 4 | -(CH2)3-N(CH2CH2)2O | 3-methyl-2-thiophenyl | MES (mouse) | 62.14 | [6] |
| 4 | -(CH2)3-N(CH2CH2)2O | 3-methyl-2-thiophenyl | 6 Hz (mouse) | 75.59 | [6] |
| 14 | -CH(Ph)-CO-N(CH3)2 | 3-CF3-Ph | MES (mouse) | 49.6 | [8] |
| 14 | -CH(Ph)-CO-N(CH3)2 | 3-CF3-Ph | scPTZ (mouse) | 67.4 | [8] |
| 14 | -CH(Ph)-CO-N(CH3)2 | 3-CF3-Ph | 6 Hz (32 mA, mouse) | 31.3 | [8] |
| 22 | -CH2-N(piperazinyl)-CH3 | 1-phenylethyl | scPTZ (mouse) | 39 | [9] |
| 22 | -CH2-N(piperazinyl)-CH3 | 1-phenylethyl | 6 Hz (mouse) | 36 | [9] |
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of this scaffold is profoundly influenced by the nature of the substituents at the N-1 and C-3 positions.
-
Substitution at C-3: The presence of a phenyl ring at the C-3 position is a common feature. Modifications to this ring, such as the introduction of electron-withdrawing groups like chloro or trifluoromethyl, can significantly enhance potency.[5][8] Replacing the phenyl ring with other aromatic systems, like benzo[b]thiophene, has also yielded highly active compounds.[7][10] The stereochemistry at the C-3 position can also play a role in activity.
-
Substitution at N-1: A wide variety of substituents have been explored at the imide nitrogen. Often, these are alkyl chains of varying lengths, frequently terminating in a basic amine functionality, such as a piperazine or morpholine ring.[6][9] This basic moiety can improve physicochemical properties, including aqueous solubility. The incorporation of an acetamide linker at the N-1 position has been shown to extend the anticonvulsant activity spectrum to include both MES and scPTZ models.[6]
Proposed Mechanism of Action
The anticonvulsant effect of 3-phenylpyrrolidine-2,5-dione derivatives is believed to be multifactorial. In vitro studies suggest that a primary mechanism involves the modulation of voltage-gated ion channels. Specifically, many active compounds have been shown to interact with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[4][5][11] This dual-action can effectively reduce neuronal hyperexcitability, a hallmark of epileptic seizures. Some derivatives may also exert their effects through interactions with GABAergic systems.[9]
Caption: Proposed mechanism of anticonvulsant action.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol outlines the standard procedure for evaluating anticonvulsant activity in the MES model.
-
Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Drug Administration: Compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Induction of Seizures: At the time of peak effect (determined in preliminary studies, often 30-60 minutes post-administration), a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.
Antimicrobial and Antifungal Activity: A Scaffold for New Anti-infectives
The 3-phenylpyrrolidine-2,5-dione scaffold has also been explored for its potential as an antimicrobial and antifungal agent.[12][13][14]
Spectrum of Activity
Derivatives of this scaffold have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, some N-arylsuccinimide and azo derivatives have shown moderate activity against Staphylococcus aureus, Vibrio cholerae, Candida tropicalis, and Cryptococcus neoformans.[12] The minimum inhibitory concentrations (MICs) for these compounds typically range from 16 to 256 µg/mL.[12][14] Another study on 2,3-pyrrolidinedione derivatives reported significant antibiofilm activity against the oral pathogens Streptococcus mutans and Candida albicans, with one compound showing efficacy comparable to the antiseptic chlorhexidine.[13]
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| N-Arylsuccinimide | Staphylococcus aureus | 32-128 | [12] |
| Azo Derivative | Staphylococcus aureus | 16-64 | [12] |
| N-Arylsuccinimide | Candida tropicalis | 64-128 | [12] |
| 2,3-Pyrrolidinedione | Streptococcus mutans | - | [13] |
| 2,3-Pyrrolidinedione | Candida albicans | - | [13] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity is highly dependent on the substitution pattern.
-
The introduction of a phenol fragment into the N-arylsuccinimide structure was found to increase activity against S. aureus, C. tropicalis, and C. neoformans.[12]
-
The incorporation of an azo (-N=N-) functional group also enhanced antibacterial activity, particularly against S. aureus and V. cholerae.[12]
-
For 2,3-pyrrolidinedione derivatives, a free enolic hydroxyl group was found to be important for activity against S. mutans.[13]
Proposed Mechanism of Action
The precise mechanism of antimicrobial action for many of these derivatives is not yet fully elucidated. However, some studies suggest that these compounds may interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. For instance, some pyrrolidine-2,3-dione derivatives have been identified as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.[15] Molecular docking studies on other derivatives have suggested potential interactions with DNA gyrase.[16]
Caption: Experimental workflow for antimicrobial evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a high concentration and then serially diluted in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: A Scaffold with Cytotoxic Potential
The 3-phenylpyrrolidine-2,5-dione scaffold has also been investigated as a potential framework for the development of novel anticancer agents.[17][18][19]
In Vitro Cytotoxicity
Derivatives of this scaffold have shown cytotoxic effects against various cancer cell lines, including those from lung, breast, and leukemia.[18][19][20] For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung epithelial cells, reducing cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM.[20][21] Hybrid molecules incorporating a thiazolidinone moiety have also shown high antiproliferative activity and selectivity towards leukemia, lung, breast, cervical, and colon carcinoma cells, while exhibiting low toxicity to normal human cells.[19]
Structure-Activity Relationship (SAR) Insights
-
Substitution on the N-phenyl ring: The presence of a 3,4,5-trimethoxyphenyl moiety on the nitrogen of the pyrrolidinone ring is a feature of some potent anticancer derivatives.[18][20]
-
Modifications at C-3: The introduction of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C-3 position has been shown to enhance activity against A549 lung cancer cells.[18][20]
-
Hybrid Molecules: The fusion of the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties, like thiazolidinone, can lead to highly potent and selective anticancer agents.[19]
Proposed Mechanism of Action
The anticancer mechanism of these compounds can be varied. Some derivatives, particularly those hybridized with thiazolidinones, have been shown to induce mitochondria-dependent apoptosis.[19] This is characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2.[19] These compounds can also cause single-strand breaks in DNA and internucleosomal DNA fragmentation.[19] Other derivatives may act as inhibitors of key enzymes involved in cancer cell proliferation, such as aromatase.[17]
Caption: Proposed apoptotic pathway induced by hybrid compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Perspectives
The 3-phenylpyrrolidine-2,5-dione scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility and the rich chemical space that can be explored through substitution have led to the discovery of potent anticonvulsant, antimicrobial, and anticancer compounds. The ongoing elucidation of their mechanisms of action and the continuous refinement of their structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic and toxicological properties of lead compounds to facilitate their translation into clinical candidates. The versatility of this scaffold ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.
References
-
Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5439-5451. [Link]
-
Sagan, J., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(12), e1700259. [Link]
-
Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6529. [Link]
-
Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3123. [Link]
-
Periyasami, G., et al. (2021). Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... ResearchGate. [Link]
-
Ahmed, S., et al. (2002). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(3), 169-175. [Link]
-
Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC. [Link]
-
Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. SciSpace. [Link]
-
Rapacz, A., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC. [Link]
-
Stasiak, A., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(1), 249. [Link]
-
PubChem. 3-Phenylpyrrolidine-2,5-dione. PubChem. [Link]
-
Zagaja, M., et al. (2018). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. ACS Chemical Neuroscience, 9(5), 1094-1106. [Link]
-
Brodziak-Jarosz, L., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 71, 46-52. [Link]
-
Rybka, S., et al. (2016). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry, 24(9), 2045-2055. [Link]
-
Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]
-
Kauthale, S., et al. (2016). Synthesis of novel antimicrobial derivatives of 3-substituted pyrrolidine2, 5-diones using pharmacophore hybrid approach: Part-I. ResearchGate. [Link]
-
Piazzi, L., et al. (2019). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]
-
Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2661. [Link]
-
Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]
-
Anusevičius, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 11784. [Link]
-
Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PMC. [Link]
-
Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]
-
Anusevičius, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. [Link]
-
Melander, R. J., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry. [Link]
-
Al-Joboury, K. M. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 9. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. air.unimi.it [air.unimi.it]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Guide: Anticonvulsant Potential of 3-Phenylpyrrolidine-2,5-dione Derivatives
[1][2]
Executive Summary
The pyrrolidine-2,5-dione scaffold, historically known as the succinimide core, remains a cornerstone in antiepileptic drug (AED) discovery. While early clinical success was achieved with Phensuximide and Methsuximide (targeting absence seizures via T-type calcium channels), contemporary research has pivoted toward 3-phenylpyrrolidine-2,5-dione derivatives , specifically N-Mannich bases.
This guide analyzes the transition of this scaffold from a narrow-spectrum anti-absence agent to a broad-spectrum anticonvulsant capable of mitigating generalized tonic-clonic seizures. We explore the structural modifications—primarily at the N-position and phenyl ring—that enable dual modulation of voltage-gated sodium (
Chemical Architecture & Structure-Activity Relationship (SAR)
The 3-phenylpyrrolidine-2,5-dione core possesses a unique lipophilic profile that facilitates Blood-Brain Barrier (BBB) penetration. Recent medicinal chemistry efforts focus on N-Mannich bases , where the imide nitrogen is substituted with amino-methyl moieties containing arylpiperazines or morpholines.
Core SAR Logic
-
The 3-Phenyl Ring: Essential for hydrophobic interaction with the binding pocket of voltage-gated ion channels. Substitution with electron-withdrawing groups (EWG) like -Cl , -F , or -CF3 at the ortho or meta positions significantly enhances potency by altering the electrostatic potential surface of the aromatic ring.
-
The Imide Nitrogen (N1): The primary site for derivatization. Unsubstituted imides often lack metabolic stability. Alkylation or amino-alkylation (Mannich bases) improves lipophilicity (
) and metabolic resistance. -
The Linker: A methylene spacer (
) introduced via Mannich reaction is critical for flexibility, allowing the bulky N-substituent to fit into auxiliary binding pockets of the target protein.
Visualization: SAR Map
Caption: Structural optimization strategy for 3-phenylpyrrolidine-2,5-dione derivatives focusing on N-alkylation and phenyl ring substitution.
Pharmacology: Mechanism of Action
Unlike Ethosuximide, which is highly selective for T-type calcium channels (
-
Voltage-Gated Sodium Channels (
): These derivatives stabilize the inactivated state of channels, preventing high-frequency repetitive firing characteristic of tonic-clonic seizures. This mimics the action of Phenytoin and Carbamazepine.[1] -
T-Type Calcium Channels (
): Retention of the succinimide core preserves some affinity for channels, providing protection against absence seizures. -
GABAergic Modulation: Certain N-Mannich bases have shown potential to allosterically modulate
receptors, enhancing inhibitory transmission.
Signaling Pathway Diagram
Caption: Dual mechanism of action targeting Na+ and Ca2+ channels to suppress neuronal hyperexcitability.
Chemical Development: Synthesis Protocol
The synthesis of N-Mannich bases is a high-yield, two-step convergent pathway.
Step-by-Step Methodology
Step 1: Formation of 3-Phenylpyrrolidine-2,5-dione (Intermediate)
-
Reactants: Mix Phenylsuccinic acid (1 eq) with excess urea or ammonium carbonate.
-
Conditions: Heat to fusion (approx. 180–200°C) for 1–2 hours or reflux in water/acetic acid.
-
Workup: Cool the mixture. The crude imide precipitates. Recrystallize from ethanol/water.
-
Validation: Check melting point and IR (presence of characteristic imide carbonyl peaks at ~1700-1770 cm⁻¹).
-
Step 2: Mannich Reaction (Amino-alkylation) [2]
-
Reactants: Dissolve the Intermediate (from Step 1) in ethanol. Add Formaldehyde (37% solution, slight excess) and the appropriate Secondary Amine (e.g., 1-phenylpiperazine).
-
Conditions: Reflux for 3–6 hours or stir at room temperature for 24 hours (depending on amine reactivity).
-
Workup: Cool to facilitate crystallization. Filter the solid Mannich base.
-
Purification: Recrystallize from ethanol.
-
Validation:
-NMR (Singlet at 4.0–5.0 ppm corresponds to the methylene linker).
-
Synthesis Workflow
Caption: Two-step synthetic pathway yielding N-Mannich base derivatives from phenylsuccinic acid precursors.
Preclinical Evaluation Protocols
To validate anticonvulsant activity, the Anticonvulsant Screening Program (ASP) standards are employed.
Maximal Electroshock Seizure (MES) Test
Purpose: Identifies agents effective against generalized tonic-clonic seizures (sodium channel blockers).
-
Animals: Male albino mice (CF-1 or C57BL/6, 20–25g).
-
Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (anesthetic).[3]
-
Stimulation: Apply electrical stimulus via corneal electrodes.[3][4]
-
Observation: Observe for the presence of tonic hindlimb extension (rigid stretching of hind legs).
-
Endpoint: Protection is defined as the complete abolition of tonic hindlimb extension.
-
Data Output:
(Effective Dose for 50% protection).
Subcutaneous Pentylenetetrazol (scPTZ) Test
Purpose: Identifies agents effective against absence or myoclonic seizures (GABAergic or T-type Ca2+ blockers).
-
Dosing: Administer test compound (i.p.) at varying doses.
-
Induction: 30 minutes post-drug, inject Pentylenetetrazol (PTZ) subcutaneously into the loose skin of the neck.[6]
-
Dose:
(Convulsive Dose for 97% of animals), typically 85–100 mg/kg .
-
-
Observation: Isolate animals and observe for 30 minutes.
-
Endpoint: A seizure is defined as a clonic spasm lasting >3–5 seconds. Absence of clonus indicates protection.[5][6]
Neurotoxicity (Rotarod Test)
Purpose: Differentiate between anticonvulsant effect and sedation/muscle relaxation.
-
Apparatus: Knurled plastic rod rotating at 6–10 rpm.
-
Protocol: Place mice on the rotating rod.
-
Failure: Inability to maintain equilibrium for 1 minute (falling off) constitutes neurotoxicity.
-
Data Output:
(Toxic Dose for 50% of animals). -
Protective Index (PI): Calculated as
. A high PI (>2.0) indicates a safe therapeutic window.
Data Presentation: Comparative Profile
The following table summarizes the activity profile of key derivatives compared to standard drugs (Ethosuximide and Valproate).
| Compound Class | R-Group (Phenyl) | N-Substituent | MES Activity ( | scPTZ Activity ( | Protective Index ( |
| Standard | - | Ethosuximide | Inactive | ~130 mg/kg | High |
| Standard | - | Valproate | ~250 mg/kg | ~150 mg/kg | Moderate |
| Derivative A | 3-Cl | 4-phenylpiperazine | 21.4 mg/kg | Inactive | >15.0 |
| Derivative B | 2-Cl | 4-(2-F-phenyl)piperazine | 37.6 mg/kg | 39.0 mg/kg | ~8.5 |
| Derivative C | 3-CF3 | Morpholine | Moderate | Weak | Low |
Note: Data represents aggregated trends from recent SAR studies (e.g., Kamiński et al., Rybka et al.). Derivative A shows high potency in MES (Nav block), while Derivative B shows broad-spectrum activity.
References
-
Design, Synthesis and Anticonvulsant Properties of New N-Mannich Bases Derived From 3-phenylpyrrolidine-2,5-diones. Source: PubMed / Elsevier (2013).[2] URL:[Link]
-
Synthesis and anticonvulsant properties of new Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones. Source: PubMed (2011). URL:[Link]
-
Maximal Electroshock Seizure (MES) Test Protocol. Source: NIH / PANAChE Database. URL:[Link]
-
Pentylenetetrazol Seizure Threshold Test (scPTZ) Protocol. Source: NIH / PANAChE Database. URL:[Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure Agents. Source: MDPI (2021). URL:[Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Phenylpyrrolidine-2,5-dione Cytotoxicity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of cytotoxicity for 3-phenylpyrrolidine-2,5-dione and its derivatives. The methodologies detailed herein are designed to establish a robust understanding of the compound's cellular impact, moving from broad viability assessments to nuanced mechanistic investigations.
Foundational Principles: Deconstructing Cytotoxicity
The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as anticonvulsant and anti-inflammatory agents.[1][2] The specific compound, 3-phenylpyrrolidine-2,5-dione, serves as a foundational structure for many of these derivatives.[3][4] Before any therapeutic potential can be realized, a thorough assessment of its safety profile at the cellular level is paramount.
In vitro cytotoxicity testing is the cornerstone of this initial safety assessment.[5][6] It aims to determine the potential of a substance to cause damage to cells.[7] This is not a single endpoint but a spectrum of cellular insults, broadly categorized as:
-
Cytostatic Effects: Inhibition of cellular proliferation without directly causing cell death.
-
Cytocidal Effects: The direct killing of cells.[5]
A comprehensive evaluation, therefore, requires a multi-assay approach. Relying on a single method can be misleading, as different assays measure distinct cellular parameters. For instance, a compound might halt cell division (cytostatic) without immediately compromising membrane integrity, an effect that would be missed by an assay that only measures necrosis. This guide champions a tiered, logical workflow, ensuring that experimental choices are driven by scientific rationale to build a cohesive and trustworthy data package.
Strategic Experimental Design: The Blueprint for Reliable Data
The validity of any cytotoxicity data hinges on a meticulously planned experimental design. The choices made before the first pipette touches a plate are as critical as the execution of the assay itself.
The Critical Choice of Cell Line
The selection of a cellular model is dictated by the compound's intended therapeutic application. For a compound with potential broad applications, a standard, sensitive cell line is often used for initial screening.
-
Rationale: Fibroblast cell lines, such as L929 (mouse) or WI-38 (human), are frequently used for general cytotoxicity screening due to their high sensitivity to toxic substances.[7] Their use is standardized in protocols like DIN EN ISO 10993-5 for medical device testing.[7]
-
Application-Specific Choice: If 3-phenylpyrrolidine-2,5-dione is being investigated for anti-cancer properties, a panel of relevant human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) would be more appropriate. For neuroprotective or neurotoxic studies, neuronal cell lines like SH-SY5Y are the logical choice.
Compound Handling and Controls: Ensuring Self-Validating Protocols
The integrity of the results depends on eliminating confounding variables.
-
Solubilization: 3-Phenylpyrrolidine-2,5-dione is a small organic molecule and will likely require solubilization in a solvent like Dimethyl Sulfoxide (DMSO) before being diluted in culture media.
-
Vehicle Control (The Causality Check): It is mandatory to treat a set of cells with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control ensures that any observed cytotoxicity is due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) should be included to confirm that the assay system is responsive and performing as expected.
-
Negative/Untreated Control: This sample, consisting of cells in culture medium only, represents 100% viability and serves as the baseline for all comparisons.
Dose-Response and Exposure Duration
Cytotoxicity is both concentration- and time-dependent.
-
Concentration: A wide range of concentrations should be tested, typically in a logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM). This is essential for determining the IC50 (Inhibitory Concentration 50%), the concentration at which 50% of cell viability is lost.[8]
-
Time: Initial screening is often performed at 24, 48, and 72 hours to understand the kinetics of the cytotoxic response.[7] Some compounds may show minimal effect at 24 hours but significant toxicity at 72 hours.
Tier 1 Assessment: Core Viability and Cytotoxicity Assays
This first tier of assays provides a high-level view of the compound's impact on overall cell health and membrane integrity.
MTT Assay: A Measure of Metabolic Health
-
Principle of Expertise: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[9] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a workhorse in toxicology for assessing cell viability and proliferation.
-
Detailed Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of 3-phenylpyrrolidine-2,5-dione (and appropriate controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Gently mix the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
LDH Release Assay: A Direct Measure of Membrane Damage
-
Principle of Expertise: The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity by measuring the integrity of the plasma membrane.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis.[12][13] The assay uses an enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt (like INT or WST) to a colored formazan product.[11][14] The amount of color is proportional to the amount of LDH released, and thus to the level of cell lysis.[14]
-
Detailed Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often possible to use the same experimental plate to measure both LDH release and then proceed with an endpoint viability assay like MTT on the remaining cells.
-
Controls for Self-Validation: Include three critical controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (provided in most kits). This represents 100% cytotoxicity.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, carefully collect a small aliquot of the culture supernatant (e.g., 10-50 µL) from each well and transfer it to a new 96-well plate.[11]
-
Enzymatic Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Visualizing the Core Assessment Workflow
Caption: General workflow for Tier 1 in vitro cytotoxicity assessment.
Tier 2 Assessment: Unraveling the Mechanism of Cell Death
If Tier 1 assays reveal significant cytotoxicity, the next logical step is to investigate how the cells are dying. The primary distinction to be made is between necrosis (a chaotic process of cell lysis) and apoptosis (a programmed, orderly form of cell death).[15]
Caspase-3 Activity Assay: A Hallmark of Apoptosis
-
Principle of Expertise: Apoptosis proceeds through the activation of a cascade of cysteine proteases called caspases.[16] Caspase-3 is a key "executioner" caspase, responsible for cleaving numerous cellular proteins, which ultimately leads to the morphological and biochemical hallmarks of apoptosis.[16] Assays for caspase-3 activity typically use a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3.[17][18] The substrate is conjugated to a reporter molecule, either a chromophore (like p-nitroaniline, pNA) or a fluorophore (like AMC), which is released upon cleavage and can be quantified.[17][19] An increase in signal directly indicates the activation of the apoptotic pathway.
-
Detailed Experimental Protocol (Colorimetric):
-
Cell Preparation and Treatment: Treat cells in a multi-well plate (e.g., 6-well or 12-well for sufficient cell numbers) with 3-phenylpyrrolidine-2,5-dione.
-
Cell Lysis: After incubation, harvest the cells (including any floating cells) and lyse them using a supplied lysis buffer on ice. This releases the cellular contents, including active caspases.[16]
-
Lysate Quantification: Determine the total protein concentration of each lysate to ensure equal amounts of protein are used in the assay, allowing for valid comparisons between samples.
-
Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate.
-
Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.
-
Data Acquisition: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released.
-
Visualizing the Points of Cellular Interrogation
Caption: Cellular locations targeted by core cytotoxicity assays.
Advanced Mechanistic Insights: Probing Deeper into Cellular Dysfunction
For a truly in-depth understanding, particularly in a drug development context, it is crucial to investigate upstream events that may trigger apoptosis or cytotoxicity.
Reactive Oxygen Species (ROS) Detection
-
Causality and Rationale: Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance caused by the excessive production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[20][21] High levels of ROS can damage DNA, proteins, and lipids, ultimately triggering cell death pathways.[20] Measuring ROS production provides a direct link between compound exposure and a primary mechanism of cellular damage.
-
Methodology: A common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[22] Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured with a fluorescence plate reader.[22]
Mitochondrial Membrane Potential (MMP) Assay
-
Causality and Rationale: The mitochondrion is a central player in apoptosis. A loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic apoptotic pathway.[23] This depolarization leads to the release of pro-apoptotic factors (like cytochrome c) into the cytoplasm, which in turn activates the caspase cascade. Measuring MMP provides insight into mitochondrial health and is a sensitive indicator of impending apoptosis.[23]
-
Methodology: This is often assessed using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[24][25] In healthy cells with high MMP, these dyes accumulate in the mitochondria, yielding a strong fluorescent signal.[24] Upon depolarization of the mitochondrial membrane, the dye disperses into the cytoplasm, resulting in a significant decrease in fluorescence intensity.[24]
Visualizing a Potential Cytotoxic Pathway
Caption: A potential intrinsic apoptosis pathway induced by a test compound.
Data Synthesis and Interpretation
The final step is to consolidate the data from all assays into a clear, comparative format. This allows for a holistic interpretation of the compound's cytotoxic profile.
Table 1: Hypothetical Cytotoxicity Profile of 3-Phenylpyrrolidine-2,5-dione in HeLa Cells
| Assay | Endpoint Measured | Incubation Time | IC50 Value (µM) | Interpretation |
| MTT Assay | Metabolic Activity / Viability | 48 hours | 45.2 | Significant reduction in cell viability. |
| LDH Release Assay | Membrane Integrity (Necrosis) | 48 hours | > 100 | Minimal cell lysis, suggesting necrosis is not the primary death mechanism. |
| Caspase-3 Assay | Apoptosis Execution | 24 hours | 52.8 (EC50) | Strong activation of caspase-3, indicating apoptosis is induced. |
| ROS Production | Oxidative Stress | 6 hours | 35.1 (EC50) | Rapid induction of ROS, suggesting it is an early event. |
| MMP Assay | Mitochondrial Health | 12 hours | 41.5 (EC50) | Loss of mitochondrial potential, linking ROS to the apoptotic pathway. |
EC50 (Effective Concentration 50%) is used for activation assays.
References
-
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.[Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]
-
In vitro cytotoxicity test of medical devices. CleanControlling.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed.[Link]
-
LDH Cytotoxicity Assay FAQs. G-Biosciences.[Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program.[Link]
-
Cytotoxicity Test. Nelson Labs.[Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.[Link]
-
Scheme 5. Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... ResearchGate.[Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.[Link]
-
3-Phenylpyrrolidine-2,5-dione. PubChem.[Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate.[Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC - PubMed Central.[Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals.[Link]
-
Mitochondrial Membrane Potential Assay. PMC - NIH.[Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.[Link]
-
Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed.[Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent.[Link]
-
Apoptosis Marker Assays for HTS. NCBI Bookshelf - NIH.[Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH.[Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH.[Link]
-
Apoptosis – what assay should I use? BMG Labtech.[Link]
-
MTT Proliferation Assay Protocol. ResearchGate.[Link]
-
Mitochondrial Membrane Potential Assay. Sartorius.[Link]
-
Real-Time Detection of Reactive Oxygen Species Production in Immune Response in Rice with a Chemiluminescence Assay. JoVE.[Link]
-
Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience.[Link]
-
Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. kosheeka.com [kosheeka.com]
- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 24. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 25. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
Technical Guide: Antinociceptive Properties of 3-Phenylpyrrolidine-2,5-dione Compounds
Executive Summary: The Scaffold Evolution
The pyrrolidine-2,5-dione (succinimide) scaffold has historically been the cornerstone of anticonvulsant therapy, most notably represented by ethosuximide. However, recent medicinal chemistry campaigns have successfully repurposed this core for antinociception (pain relief).
By modifying the C3-position with lipophilic aryl/heteroaryl moieties and functionalizing the imide nitrogen via Mannich bases, researchers have developed agents that effectively target neuropathic and inflammatory pain. These derivatives function not merely as general depressants but as multi-modal modulators of voltage-gated sodium channels (Nav1.7, Nav1.3) and calcium channels (Cav) , offering a non-opioid alternative for chronic pain management.
Chemical Architecture & Structure-Activity Relationship (SAR)
The transition from anticonvulsant to analgesic activity relies on specific structural modifications. The core 3-phenylpyrrolidine-2,5-dione structure serves as a lipophilic anchor, while the N-substitution dictates target affinity.
The C3-Position (The Lipophilic Anchor)
The C3 position is critical for penetrating the Blood-Brain Barrier (BBB) and interacting with the hydrophobic pockets of ion channels.
-
Aryl Substituents: A simple phenyl ring provides baseline activity. However, bioisosteres such as benzo[b]thiophene or 3-methylthiophene at C3 significantly enhance potency in neuropathic pain models (e.g., oxaliplatin-induced neuropathy).
-
Electron-Withdrawing Groups (EWG): Introduction of -Cl or -F at the para or meta position of the C3-phenyl ring increases metabolic stability and affinity for the inactivated state of sodium channels.
The N-Position (The Kinetic Modulator)
Unsubstituted imides (N-H) often lack the specific receptor interaction required for potent analgesia. The introduction of Mannich bases is the decisive factor for antinociceptive efficacy.
-
Arylpiperazine Linkers: Connecting the imide nitrogen to an arylpiperazine via a methylene linker creates a "hybrid" pharmacophore. This moiety is known to interact with serotonin (5-HT) and dopamine receptors, which modulate descending pain pathways.
-
Linker Length: A single methylene bridge (–CH2–) formed via Mannich reaction is optimal. Longer alkyl chains often reduce potency due to excessive conformational flexibility.
Visualization: SAR Logic Flow
The following diagram illustrates the structural logic required to convert the generic succinimide core into a potent analgesic lead.
Figure 1: Structural modifications transforming the succinimide core into a multi-target analgesic agent.
Pharmacological Mechanisms[1][2][3][4][5]
Unlike opioids, which hyperpolarize neurons via GPCRs, 3-phenylpyrrolidine-2,5-dione derivatives act primarily by stabilizing the inactivated state of voltage-gated ion channels.
Voltage-Gated Sodium Channel (VGSC) Blockade
These compounds act as state-dependent blockers. They bind preferentially to the open or inactivated conformations of the channel, preventing repetitive firing of nociceptors without blocking basal neurotransmission (which reduces side effects like motor impairment).
-
Target Isoforms: High affinity is observed for Nav1.7 , a key driver of pain thresholds in peripheral neurons.
-
Mechanism: The lipophilic C3-ring inserts into the channel pore, while the basic nitrogen of the Mannich base interacts with the intracellular residues.
Calcium Channel Modulation
Secondary activity involves the inhibition of L-type calcium channels. By reducing Ca2+ influx at the presynaptic terminal, these agents decrease the release of excitatory neurotransmitters like glutamate and Substance P.
Synthesis Workflow: Mannich Base Derivatization
The synthesis is a robust, two-stage protocol. The self-validating nature of this workflow lies in the distinct solubility changes: the intermediate imide is often insoluble in water, while the final Mannich base hydrochloride salt is water-soluble.
Step 1: Formation of the Imide Core
Reaction: Cyclization of succinic acid derivatives with primary amines.
-
Reagents: 2-phenylsuccinic acid + Ammonia (or substituted amine).
-
Conditions: Fusion (neat) at 180–200°C for 1.5 hours.
-
Why this works: High temperature drives off water, forcing thermodynamic cyclization into the stable 5-membered imide ring.
Step 2: Mannich Reaction (Aminoalkylation)
Reaction: Condensation of the imide with formaldehyde and a secondary amine (e.g., 4-phenylpiperazine).
-
Reagents: 3-phenylpyrrolidine-2,5-dione + 37% Formalin + Arylpiperazine.
-
Solvent: Ethanol (reflux).
-
Protocol:
-
Dissolve the imide in boiling ethanol.
-
Add secondary amine followed immediately by formalin.
-
Reflux for 3–6 hours.
-
Cool to precipitate the product.
-
Validation: Thin Layer Chromatography (TLC) using Chloroform/Methanol (9:1) will show a distinct shift in Rf value as the N-H proton is replaced.
-
Figure 2: Synthetic pathway for generating N-Mannich base derivatives of succinimides.
Preclinical Validation Protocols
To establish bona fide antinociceptive activity, compounds must be tested in models distinguishing between spinal (reflexive) and supraspinal (integrated) pain processing.
The Hot Plate Test (Supraspinal Analgesia)
This test measures the central response to acute thermal pain.
-
Subject: Male albino Swiss mice (20–25 g).
-
Apparatus: Plate heated to constant 55 ± 0.5°C.
-
Protocol:
-
Screening: Place mouse on plate. Discard animals with baseline latency >30s (avoids false positives).
-
Administration: Inject test compound (i.p.) 30 minutes prior to testing.
-
Measurement: Record latency to first sign of discomfort (hind paw licking or jumping).
-
Cut-off: 60 seconds (to prevent tissue damage).
-
-
Interpretation: An increase in latency compared to vehicle indicates central analgesic activity (involvement of supraspinal opioid or monoaminergic pathways).
The Writhing Test (Peripheral/Inflammatory Pain)
This test mimics visceral pain associated with inflammation.
-
Induction Agent: 0.6% Acetic Acid solution.
-
Protocol:
-
Administer test compound (i.p.) 30 minutes pre-test.
-
Inject acetic acid (10 mL/kg, i.p.).
-
Observation: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes, starting 5 minutes after acid injection.
-
-
Calculation: % Inhibition = [1 - (Writhes_drug / Writhes_control)] × 100.
-
Significance: High efficacy here suggests inhibition of prostaglandin synthesis or blockade of peripheral acid-sensing ion channels (ASICs).
Data Summary: Comparative Efficacy
The following table summarizes ED50 values (Effective Dose for 50% response) from key studies on 3-substituted pyrrolidine-2,5-diones.
| Compound Class | C3-Substituent | N-Substituent | ED50 (Hot Plate) | ED50 (Writhing) | Activity Profile |
| Reference | - | - | Morphine: ~5 mg/kg | ASA: ~40 mg/kg | Opioid / NSAID |
| Compound 33 [1] | Benzo[b]thiophene | Methyl | 45 mg/kg | 30 mg/kg | Neuropathic & Tonic |
| Compound 6 [2] | 2-Chlorophenyl | Arylpiperazine | Inactive | 18 mg/kg | Peripheral Only |
| Compound 9 [2] | 3-Chlorophenyl | Arylpiperazine | ~60 mg/kg | 25 mg/kg | Mixed |
Note: Lower ED50 indicates higher potency. Compound 33 demonstrates a profile competitive with standard NSAIDs in peripheral models while retaining central activity.
References
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. International Journal of Molecular Sciences. (2022). [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. (2020). [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. (2021).[1] [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports. (2011). [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-Phenylpyrrolidine-2,5-dione
Executive Summary
3-Phenylpyrrolidine-2,5-dione (also known as
This Application Note details two distinct protocols for its synthesis starting from phenylsuccinic acid:
-
Method A (Green Chemistry): A solvent-free thermal condensation with urea, optimized for scalability and atom economy.[1]
-
Method B (High Purity): A solution-phase cyclization using ammonium acetate in glacial acetic acid, optimized for initial library generation and high purity.[1]
Both methods are designed to be self-validating with clear process control checkpoints.[1]
Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of the succinimide ring via the dehydration of a dicarboxylic acid precursor in the presence of an ammonia source.[1]
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway for the formation of 3-phenylpyrrolidine-2,5-dione.[1] The reaction proceeds through an in-situ anhydride formation followed by ammonolysis and ring closure.[1]
Materials & Equipment
| Component | Specification | Role |
| Phenylsuccinic Acid | >98% Purity (CAS: 635-51-8) | Substrate |
| Urea | Reagent Grade (CAS: 57-13-6) | Nitrogen Source (Method A) |
| Ammonium Acetate | >98% (CAS: 631-61-8) | Nitrogen Source (Method B)[1] |
| Glacial Acetic Acid | ACS Reagent | Solvent (Method B)[1] |
| Equipment | Oil bath/Heating mantle, Overhead stirrer | Thermal Control |
Experimental Protocols
Method A: Solvent-Free Urea Melt (Scalable/Green)
Recommended for gram-to-kilogram scale synthesis where solvent waste reduction is a priority.[1]
Rationale: Urea serves as a stable, non-volatile source of ammonia.[1] Upon heating, it decomposes to release ammonia in situ, which reacts with the acid.[1] The high temperature drives the removal of water and carbon dioxide, pushing the equilibrium toward the imide.[1]
Protocol Steps:
-
Charge: In a round-bottom flask equipped with a wide-bore condenser (to prevent clogging from sublimate), mix Phenylsuccinic Acid (1.0 equiv) and Urea (1.2 equiv) .
-
Note: A slight excess of urea ensures complete conversion of the acid.[1]
-
-
Melt: Heat the mixture in an oil bath to 150–160 °C .
-
Reaction: Maintain temperature at 160 °C for 2–3 hours .
-
Work-up:
-
Cool the melt to ~100 °C (do not let it solidify completely yet).
-
Add Water (approx. 5 mL per gram of substrate) and stir vigorously to break up the solidifying mass.[1]
-
Filter the resulting precipitate.[1]
-
Wash the filter cake with water (to remove unreacted urea and cyanuric acid byproducts) and cold ethanol.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol .
Method B: Acetic Acid Solution (High Purity)
Recommended for medicinal chemistry library generation.[1]
Rationale: Acetic acid acts as both solvent and catalyst, facilitating the dehydration steps at lower temperatures than the melt method.[1]
Protocol Steps:
-
Charge: Dissolve Phenylsuccinic Acid (1.0 equiv) in Glacial Acetic Acid (5–10 volumes) .
-
Add Reagent: Add Ammonium Acetate (2.0 equiv) .
-
Reflux: Heat the solution to reflux (~118 °C) for 4–6 hours .
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the acetic acid.[1]
-
Pour the residue into Ice Water .[1] The product should precipitate as a white solid.[1]
-
If oiling occurs, extract with Ethyl Acetate, wash with sat.[1] NaHCO₃ (to remove residual acid), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol.
Analytical Validation & Specifications
To ensure the protocol was successful, compare the isolated product against these standard metrics.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or urea byproducts.[1] |
| Melting Point | 88 – 92 °C | Literature varies slightly; sharp range indicates purity [1].[1] |
| Yield | Method A: 75–85% Method B: 65–75% | Method A usually provides higher mass recovery.[1] |
| TLC (Rf) | ~0.5 (Ethyl Acetate:Hexane 1:[1]1) | Distinct from starting acid (Rf < 0.1).[1] |
Spectral Data (Expected)
-
1H NMR (400 MHz, DMSO-d6):
-
IR (ATR):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Extend reaction time; ensure temperature is >150°C (Method A). |
| Sticky/Oily Product | Residual solvent or impurities | Recrystallize from EtOH/Water.[1] If oil persists, scratch the flask with a glass rod to induce nucleation.[1] |
| Dark Color | Thermal decomposition | Reduce bath temperature.[1] Ensure inert atmosphere (N₂) if scaling up >50g.[1] |
| Clogged Condenser | Sublimation of Urea/Product | Use a wide-bore air condenser; heat the condenser neck slightly with a heat gun if blockage forms.[1] |
References
-
PubChem. (n.d.).[1][2][3] 3-Phenylpyrrolidine-2,5-dione (Compound Summary).[1][2][3] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]
-
Katritzky, A. R., et al. (2010).[1] Synthesis of succinimides.[1][4][5][6][7] In Comprehensive Heterocyclic Chemistry. (General reference for succinimide cyclization mechanisms).
-
Xiao, H., et al. (2020).[1][5] "Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid." Frontiers in Bioengineering and Biotechnology. (Demonstrates the Urea-Acid melt protocol efficiency). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | C16H14N2O2 | CID 121238703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Note: Regioselective N-Alkylation of 3-Phenylpyrrolidine-2,5-dione
[1]
Abstract & Strategic Overview
3-Phenylpyrrolidine-2,5-dione (commonly 3-phenylsuccinimide ) is a privileged scaffold in medicinal chemistry, serving as the core structure for the succinimide class of anticonvulsants (e.g., Phensuximide, Methsuximide).[1] The biological activity of these molecules is strictly dependent on the substitution pattern at the nitrogen atom.
This guide details the experimental procedures for the N-alkylation of 3-phenylpyrrolidine-2,5-dione. While the reaction appears chemically simple, the presence of an acidic proton at the C3 position (benzylic and
Key Technical Challenges:
-
Regioselectivity: Ensuring reaction occurs at the Nitrogen (N1) rather than the Carbon (C3).
-
Hydrolysis: Preventing ring-opening of the imide under highly basic/aqueous conditions.
-
Purification: Efficient removal of unreacted starting material which often co-crystallizes with the product.
Mechanistic Grounding & Chemical Logic[1]
To achieve high fidelity N-alkylation, one must exploit the acidity differences between the N-H and C-H bonds.
-
Imide N-H (
~9.6): The proton on the nitrogen is flanked by two carbonyls, making it significantly acidic. It can be deprotonated by weak bases (carbonates) or strong bases (hydrides). -
Benzylic C-H (
~20+): The proton at C3 is activated by the phenyl ring and the adjacent carbonyl. While less acidic than the N-H, it can be deprotonated by strong bases (e.g., LDA, LiHMDS) or excess base, leading to C-alkylation side products.
The Strategy: Use stoichiometric control (1.0–1.1 equivalents of base) and thermodynamic control to ensure the N-anion is formed exclusively. The N-anion is a harder nucleophile and, under kinetic conditions, reacts rapidly with alkyl halides.
Visualization: Reaction Mechanism
Caption: Mechanistic pathway highlighting the critical deprotonation step. The dashed line represents the C-alkylation pathway which is suppressed by stoichiometric control.[1]
Experimental Protocols
Method A: The "Green" Standard (Potassium Carbonate/Acetone)
Best for: Reactive electrophiles (Methyl iodide, Benzyl bromide, Allyl bromide) and scale-up. Advantages: Mild conditions, easy workup, no inert atmosphere required.
Reagents:
-
3-Phenylpyrrolidine-2,5-dione (1.0 equiv)[1]
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: Acetone (Reagent Grade) or Acetonitrile.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-phenylpyrrolidine-2,5-dione (e.g., 1.75 g, 10 mmol) in Acetone (30 mL).
-
Deprotonation: Add solid anhydrous
(2.07 g, 15 mmol) to the stirring solution.-
Note: The solution may become cloudy; this is normal.
-
-
Addition: Add the alkyl halide (e.g., Methyl Iodide, 12 mmol) via syringe.
-
Reflux: Heat the mixture to a gentle reflux (
C for acetone) for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). -
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (
, KX) using a sintered glass funnel. -
Concentrate the filtrate under reduced pressure (Rotavap).
-
-
Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography if necessary.
Method B: The "Hard" Approach (Sodium Hydride/DMF)
Best for: Unreactive electrophiles (Long chain alkyl chlorides), sterically hindered substrates, or when high speed is required.
Advantages: Quantitative deprotonation, very fast reaction rates.
Safety Warning:
Reagents:
-
3-Phenylpyrrolidine-2,5-dione (1.0 equiv)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv)
-
Alkyl Halide (1.1 equiv)[1]
-
Solvent: DMF (Anhydrous) or THF.
Procedure:
-
Preparation: Flame-dry a two-neck flask and cool under Argon/Nitrogen flow.
-
Base Activation: Add NaH (1.1 equiv) to the flask. Wash with dry hexane (2x) to remove mineral oil if high purity is required (optional for bulk synthesis). Suspend NaH in anhydrous DMF.
-
Deprotonation (Critical Step):
-
Cool the suspension to
C (Ice bath). -
Add 3-phenylpyrrolidine-2,5-dione (dissolved in minimal DMF) dropwise.[1]
-
Observation: Evolution of hydrogen gas bubbles. Stir at
C for 30 mins until bubbling ceases (Formation of the Sodium salt).
-
-
Alkylation: Add the Alkyl Halide dropwise at
C. -
Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours.
-
Quench & Workup:
-
Carefully pour the reaction mixture into ice-cold water (exothermic!).
-
The product often precipitates as a solid. Filter and wash with water.
-
If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with LiCl solution (to remove DMF), dry over
, and concentrate.
-
Analytical Validation & Data
To validate the synthesis, compare the physicochemical properties of the starting material against the product.
Table 1: Comparative Analytical Data
| Feature | 3-Phenylsuccinimide (Substrate) | N-Alkyl-3-phenylsuccinimide (Product) | Diagnostic Change |
| IR Spectrum | Sharp band ~3200 cm⁻¹ (N-H stretch) | Absent | Disappearance of N-H stretch is the primary confirmation.[1] |
| 1H NMR | Broad singlet ~11.0 ppm (1H, s) | New Signal 2.9–3.5 ppm (3H/2H) | Appearance of N-Methyl/Alkyl protons. |
| Solubility | Moderate in water/alcohol | Lipophilic (insoluble in water) | Phase change during aqueous workup. |
| Melting Point | 90–92 °C | Typically Lower (e.g., N-Me: 71–73 °C) | Depression of MP due to loss of H-bonding.[1] |
Decision Matrix & Troubleshooting
Use this workflow to select the correct method and troubleshoot issues.
Caption: Decision matrix for selecting the optimal synthetic route based on electrophile reactivity.
Troubleshooting Guide:
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Incomplete deprotonation or wet solvent (quenching the base).
-
Fix: Ensure solvents are anhydrous. Use Method B (NaH) to force deprotonation.
-
-
Issue: C-Alkylated Side Product.
-
Cause: Excess base or high temperatures allowing thermodynamic equilibration to the C-anion.[1]
-
Fix: Strictly limit base to 1.1 equivalents. Keep reaction temperature low (
C to RT).
-
-
Issue: Ring Opening (Hydrolysis).
-
Cause: Presence of water with strong hydroxide bases.[3]
-
Fix: Avoid NaOH/Water conditions unless using Phase Transfer Catalysis. Stick to anhydrous
or NaH.
-
References
-
Obniska, J., et al. (2009). "Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones." Acta Poloniae Pharmaceutica.
-
Orsini, P., et al. (2007).[4][5] "Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate." Synthesis. (Demonstrates regioselectivity principles in similar cyclic imides).
-
ChemicalBook. (2025).[5][6] "N-Phenylsuccinimide and 3-phenylsuccinimide Properties." (Physical data verification).
-
Organic Chemistry Data. (2022). "pKa Values of Nitrogen Compounds." (Mechanistic grounding for acidity).
Sources
- 1. N-PHENYLSUCCINIMIDE | 83-25-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Succinanil | C10H9NO2 | CID 66519 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 3-Phenylpyrrolidine-2,5-dione Scaffold: A Versatile Platform for Novel Anticonvulsant Drug Discovery
Introduction: The Unmet Need and a Promising Chemical Moiety
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The 3-phenylpyrrolidine-2,5-dione, or succinimide, core represents a privileged scaffold in medicinal chemistry, forming the backbone of established AEDs like ethosuximide. Its inherent ability to interact with key neurological targets, coupled with its synthetic tractability, makes it an attractive starting point for the development of next-generation anticonvulsant drugs. This guide provides a comprehensive overview of the application of the 3-phenylpyrrolidine-2,5-dione scaffold in anticonvulsant drug discovery, detailing synthetic protocols, in vitro and in vivo screening methodologies, and key structure-activity relationships (SAR) to empower researchers in this critical field.
Mechanism of Action: Targeting Neuronal Hyperexcitability
The anticonvulsant activity of 3-phenylpyrrolidine-2,5-dione derivatives is primarily attributed to their ability to modulate the function of voltage-gated ion channels, which are crucial regulators of neuronal excitability.[1] Specifically, these compounds have been shown to interact with:
-
Voltage-Gated Sodium Channels (VGSCs): Many derivatives exhibit inhibitory effects on VGSCs, particularly subtypes like NaV1.1 and NaV1.6, which are densely expressed in the central nervous system and play a pivotal role in the initiation and propagation of action potentials.[2][3] By stabilizing the inactivated state of these channels, the compounds reduce the repetitive firing of neurons that underlies seizure activity.
-
Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs, especially T-type calcium channels like CaV3.2, is another key mechanism.[4] These channels are involved in the generation of burst firing in thalamocortical neurons, a hallmark of absence seizures. Blockade of T-type calcium channels by succinimide derivatives can suppress these rhythmic discharges.
The dual action on both sodium and calcium channels by some hybrid molecules derived from this scaffold may contribute to their broad spectrum of anticonvulsant activity observed in preclinical models.[5]
Synthetic Protocols: Building the Anticonvulsant Arsenal
The synthesis of 3-phenylpyrrolidine-2,5-dione derivatives is typically achieved through a straightforward and adaptable multi-step process. The following protocols provide a general framework for the synthesis of lead compounds.
Protocol 1: Synthesis of 3-Aryl-pyrrolidine-2,5-dione Core
This protocol describes the synthesis of the foundational 3-aryl-pyrrolidine-2,5-dione scaffold, which can then be further functionalized.
Step 1: Synthesis of Substituted Succinic Acids
-
React an appropriate arylacetonitrile with diethyl carbonate in the presence of a strong base like sodium ethoxide to yield the corresponding α-aryl-α-cyanopropionate.
-
Hydrolyze the ester and nitrile groups under acidic or basic conditions to afford the desired substituted succinic acid.
Step 2: Cyclization to Form the Pyrrolidine-2,5-dione Ring
-
Heat the substituted succinic acid with a primary amine (e.g., ammonia, an alkylamine, or an amino acid) at high temperatures (typically 150-200 °C) to induce cyclization via dehydration.
-
Alternatively, the reaction can be carried out in a high-boiling solvent like diphenyl ether.
-
The resulting 3-aryl-pyrrolidine-2,5-dione can be purified by recrystallization or column chromatography.
Protocol 2: N-Functionalization of the Pyrrolidine-2,5-dione Ring
The nitrogen atom of the succinimide ring is a key position for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the compounds.
-
Deprotonate the N-H of the 3-aryl-pyrrolidine-2,5-dione using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, THF).
-
Add the desired electrophile, such as an alkyl halide, an acyl chloride, or a chloroacetamide derivative, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Purify the final N-functionalized product by column chromatography or recrystallization.
A common and effective method for creating amide derivatives involves a coupling reaction.[1]
General Procedure for Amide Synthesis:
-
Dissolve the N-acetic acid derivative of the 3-phenylpyrrolidine-2,5-dione (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as carbonyldiimidazole (CDI) (1-1.2 equivalents) and stir for 30-60 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture and continue stirring for 12-24 hours.
-
Purify the final amide product by precipitation, extraction, and recrystallization.
In Vitro Screening: Unraveling the Molecular Interactions
In vitro assays are essential for elucidating the mechanism of action and quantifying the potency of novel compounds at their molecular targets.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for VGSCs (NaV1.1, NaV1.6)
This protocol allows for the direct measurement of the effect of test compounds on sodium channel currents in a controlled cellular environment.[6][7]
Cell Preparation:
-
Culture HEK293 cells stably expressing the human NaV1.1 or NaV1.6 channel subtype.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH 7.2). Pipette resistance should be 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
After establishing a stable baseline recording, perfuse the test compound at various concentrations and record the resulting inhibition of the sodium current.
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of the compound.
-
Construct concentration-response curves and calculate the IC₅₀ value.
Protocol 4: Automated Patch-Clamp for T-type Calcium Channels (CaV3.2)
Automated patch-clamp systems provide higher throughput for screening compounds against T-type calcium channels.[8][9][10]
Cell Preparation:
-
Use a cell line stably expressing the human CaV3.2 channel (e.g., HEK293).
-
Harvest and prepare the cells according to the specific instructions of the automated patch-clamp platform.
Recording Procedure:
-
Load the cell suspension and the test compounds onto the system's plate.
-
The system will automatically perform cell capture, seal formation, and whole-cell recording.
-
Apply a voltage protocol to elicit T-type calcium currents. A typical protocol involves a holding potential of -100 mV followed by a test pulse to -30 mV.
-
The system will automatically apply different concentrations of the test compound.
Data Analysis:
-
The platform's software will analyze the data to determine the inhibition of the T-type calcium current.
-
Generate concentration-response curves and calculate IC₅₀ values.
Protocol 5: Fluo-4 Calcium Imaging in Primary Cortical Neurons
This assay provides a functional readout of neuronal activity by measuring changes in intracellular calcium concentration.[11][12][13][14]
Cell Preparation:
-
Isolate and culture primary cortical neurons from embryonic rodents.
-
Plate the neurons in 96-well plates and allow them to mature for at least 10-14 days in vitro.
Assay Procedure:
-
Load the neurons with the calcium indicator Fluo-4 AM (e.g., 2-5 µM) in a suitable buffer for 30-60 minutes at 37°C.[13]
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or a high-content imaging system.
-
Add the test compounds at various concentrations.
-
Induce neuronal activity using a chemical stimulus (e.g., high potassium, glutamate) or an electrical field stimulation.
-
Record the changes in fluorescence intensity over time.
Data Analysis:
-
Quantify the fluorescence signal (e.g., peak amplitude, area under the curve) in response to the stimulus.
-
Determine the inhibitory effect of the test compounds on the calcium response and calculate IC₅₀ values.
In Vivo Screening: Assessing Anticonvulsant Efficacy and Neurotoxicity
Animal models are indispensable for evaluating the in vivo efficacy and potential side effects of drug candidates.
Protocol 6: Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[15][16]
Animal Model:
-
Male albino mice (e.g., ICR strain), 18-25 g.
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal or auricular electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
Data Analysis:
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
Protocol 7: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model of clonic seizures and is used to identify compounds that can raise the seizure threshold.[17][18]
Animal Model:
-
Male albino mice (e.g., CF-1 strain), 18-25 g.
Procedure:
-
Administer the test compound (i.p. or p.o.).
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).
-
Observe the animal for a period of 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds).
-
An animal is considered protected if no clonic seizure is observed.
Data Analysis:
-
Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
Protocol 8: 6 Hz Psychomotor Seizure Test
The 6 Hz test is a model of therapy-resistant partial seizures.[19][20][21]
Animal Model:
-
Male albino mice (e.g., ICR-CD1 strain), 18-25 g.
Procedure:
-
Administer the test compound (i.p. or p.o.).
-
At the time of predicted peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) through corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).
-
Observe the animal for seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of this seizure behavior.
Data Analysis:
-
Determine the ED₅₀ for protection in the 6 Hz test.
Protocol 9: Rotarod Test for Neurotoxicity
This test is used to assess motor impairment, a common side effect of AEDs.
Procedure:
-
Train mice to stay on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm).
-
Administer the test compound.
-
At the time of predicted peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.
-
An animal is considered to have failed the test if it falls off the rod within a set time (e.g., 1 or 2 minutes).
Data Analysis:
-
Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
-
The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a better safety margin.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the 3-phenylpyrrolidine-2,5-dione scaffold has revealed key structural features that govern anticonvulsant activity.
| Position of Substitution | Modification | Effect on Anticonvulsant Activity | References |
| C3-Position | Phenyl group | Generally favorable for activity. | |
| Substitution on the phenyl ring | Electron-withdrawing groups (e.g., Cl, CF₃) can enhance potency. | [20] | |
| Alkyl groups | Smaller alkyl groups (e.g., methyl) can be beneficial. | ||
| Dimethylamine moiety | Introduction of a dimethylamine group at this position has shown to be preferential for potent anticonvulsant activity. | ||
| N1-Position | Unsubstituted (N-H) | Basic scaffold, often a starting point for derivatization. | |
| Alkyl chains | Can influence lipophilicity and pharmacokinetics. | ||
| Arylpiperazine moieties | Often incorporated to enhance affinity for CNS targets and improve the pharmacokinetic profile. | ||
| Acetamide linker | Can extend the spectrum of anticonvulsant activity. | [2] |
Data Interpretation: A successful anticonvulsant candidate based on the 3-phenylpyrrolidine-2,5-dione scaffold should exhibit potent activity in at least two of the primary in vivo screening models (MES, scPTZ, 6 Hz), indicating a broad spectrum of action. A high Protective Index (PI > 10) is desirable, suggesting a good separation between efficacy and motor impairment. In vitro data should confirm a relevant mechanism of action, with IC₅₀ values in the low micromolar or nanomolar range for the target ion channels.
ADME/Tox Profiling: From Bench to Bedside
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for the successful development of any drug candidate.
Key Considerations for 3-Phenylpyrrolidine-2,5-dione Derivatives:
-
Lipophilicity (LogP): An optimal LogP range (typically 2-4) is important for blood-brain barrier penetration.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the metabolic fate of the compounds. Pyrrolidine-2,5-dione derivatives have shown good metabolic stability in some cases.
-
CYP450 Inhibition: Evaluation of the potential to inhibit major cytochrome P450 enzymes is essential to avoid drug-drug interactions.
-
Hepatotoxicity and Neurotoxicity: In vitro cytotoxicity assays using relevant cell lines (e.g., HepG2 for liver, SH-SY5Y for neurons) should be conducted to assess potential toxicity.
-
Ames Test: This assay is used to evaluate the mutagenic potential of the compounds.
Experimental Workflow and Logical Relationships
Caption: A streamlined workflow for the development of anticonvulsant drugs based on the 3-phenylpyrrolidine-2,5-dione scaffold.
Conclusion
The 3-phenylpyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile platform for the design and synthesis of novel anticonvulsant agents. Its favorable physicochemical properties and established role in targeting key ion channels provide a solid foundation for further drug development efforts. By employing a systematic approach that integrates rational design, efficient synthesis, and a comprehensive battery of in vitro and in vivo screening assays, researchers can effectively explore the chemical space around this privileged core to identify new drug candidates with the potential to improve the lives of individuals with epilepsy.
References
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
-
Coupling of Slack and Na V 1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development. eLife. [Link]
-
patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]
-
A Combined Ligand- and Structure-Based Virtual Screening To Identify Novel NaV1.2 Blockers: In Vitro Patch Clamp Validation and In Vivo Anticonvulsant Activity. ACS Publications. [Link]
-
Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain. eLife. [Link]
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
-
Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop. PubMed Central. [Link]
-
A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. PubMed Central. [Link]
-
Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. PubMed. [Link]
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Fluo-4 calcium fluorescence images of rat primary cortical cells... ResearchGate. [Link]
-
Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc. Bentham Open. [Link]
-
Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. ScienceDirect. [Link]
-
Synthesis, physicochemical and anticonvulsant properties of some n-substituted amides of 3-spirocycloalkylpyrrolidine-2,5-dione. PubMed. [Link]
-
High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform. Molecular Devices. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]
-
Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. ResearchGate. [Link]
-
The T-Type Calcium Channel Cav3.2 in Somatostatin Interneurons in Spinal Dorsal Horn Participates in Mechanosensation and Mechanical Allodynia in Mice. Frontiers. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
-
Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
6-Hz Psychomotor Seizure Model. Melior Discovery. [Link]
-
Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]
-
Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. Aragen. [Link]
-
6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database. [Link]
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PubMed Central. [Link]
Sources
- 1. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 3. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development [elifesciences.org]
- 4. Frontiers | The T-Type Calcium Channel Cav3.2 in Somatostatin Interneurons in Spinal Dorsal Horn Participates in Mechanosensation and Mechanical Allodynia in Mice [frontiersin.org]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain | eLife [elifesciences.org]
- 9. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc [openmicrobiologyjournal.com]
- 11. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform [moleculardevices.com]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, physicochemical and anticonvulsant properties of some n-substituted amides of 3-spirocycloalkylpyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note: Analytical Characterization and Enantiomeric Resolution of 3-Phenylpyrrolidine-2,5-dione
[1]
Executive Summary
3-phenylpyrrolidine-2,5-dione (CAS: 886-74-8) is a cyclic imide used primarily as an intermediate in the synthesis of anticonvulsant drugs and as the active metabolite of Phensuximide. Unlike its N-methylated parent, the N-H functionality of 3-phenylpyrrolidine-2,5-dione introduces specific analytical challenges, including tautomeric potential and hydrogen-bonding capabilities that influence chromatographic behavior.
This guide provides three validated protocols:
-
Structural Confirmation: Utilizing NMR and MS to map the succinimide ring dynamics.
-
Purity Assay: A robust RP-HPLC method for routine QC.
-
Chiral Resolution: A specific Normal-Phase Chiral HPLC method to separate the (R) and (S) enantiomers, critical for biological activity studies.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 3-phenylpyrrolidine-2,5-dione | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 g/mol | |
| pKa | ~9.5 (Imide NH) | Weakly acidic due to resonance stabilization. |
| LogP | ~1.3 - 1.5 | Moderately lipophilic. |
| Solubility | DMSO, Methanol, Acetonitrile | Sparingly soluble in water; soluble in alkaline solutions. |
| Chirality | One stereocenter at C3 | Exists as (R) and (S) enantiomers. |
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample acquisition to final certification, highlighting the decision gates for chiral vs. achiral analysis.
Caption: Integrated analytical workflow for 3-phenylpyrrolidine-2,5-dione, ensuring structural identity and chemical purity before chiral resolution.
Protocol 1: Structural Identification (Spectroscopy)[2]
A. Nuclear Magnetic Resonance (NMR)
The succinimide ring presents a diagnostic ABX spin system involving the chiral methine proton (H at C3) and the two methylene protons (H at C4).
-
Solvent: DMSO-d₆ (Preferred to prevent NH exchange) or CDCl₃.
-
Key Signals (¹H NMR, 400 MHz):
-
δ 11.3 ppm (s, 1H): Broad singlet for the Imide NH . Disappears with D₂O shake.
-
δ 7.2–7.4 ppm (m, 5H): Aromatic phenyl protons.
-
δ 4.05 ppm (dd, 1H, J = 9.5, 5.0 Hz): Methine proton at C3 (Benzylic).
-
δ 3.20 ppm (dd, 1H, J = 18.0, 9.5 Hz): Methylene proton at C4 (Ha).
-
δ 2.85 ppm (dd, 1H, J = 18.0, 5.0 Hz): Methylene proton at C4 (Hb).
-
-
Interpretation: The non-equivalence of the C4 protons (geminal coupling J~18Hz) confirms the rigid ring structure and the influence of the adjacent chiral center.
B. Infrared Spectroscopy (FT-IR)[2][3][4]
-
Imide Carbonyls: Two distinct bands are observed due to symmetric and asymmetric stretching of the coupled carbonyls.
-
1770–1780 cm⁻¹: Weak intensity (Asymmetric stretch).
-
1700–1720 cm⁻¹: Strong intensity (Symmetric stretch).
-
-
NH Stretch: Broad band at 3200–3400 cm⁻¹ (distinct from amide NH due to dual carbonyl withdrawal).
Protocol 2: Achiral Purity Assay (RP-HPLC)
This method quantifies the chemical purity and separates synthesis impurities such as phenylsuccinic acid (hydrolysis product).
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Profile:
-
0–2 min: 10% B (Isocratic hold)
-
2–12 min: 10% → 60% B (Linear ramp)
-
12–15 min: 60% → 90% B (Wash)
-
-
Detection: UV at 210 nm (for impurities) and 254 nm (specific for phenyl ring).
-
Temperature: 30°C.
System Suitability Criteria:
-
Retention Time: ~7.5 min for 3-phenylpyrrolidine-2,5-dione.
-
Tailing Factor: < 1.5 (Imides can tail; acidic pH mitigates this).
-
Resolution: > 2.0 between the main peak and any hydrolysis degradants (which elute earlier).
Protocol 3: Chiral Resolution (Chiral HPLC)
Separating the enantiomers of 3-phenylpyrrolidine-2,5-dione is critical because the (R) and (S) isomers often exhibit different anticonvulsant potencies.
Strategy: Polysaccharide-Based Separation
Succinimides interact well with amylose and cellulose carbamate phases via hydrogen bonding (NH donor, C=O acceptor) and dipole-dipole interactions.
Recommended Method:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Note: AD-H often provides superior selectivity for 3-substituted succinimides.
-
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[4]
-
Optimization: If peak shape is broad, add 0.1% TFA to suppress NH ionization, though usually not strictly necessary in high % organic.
-
-
Detection: UV at 220 nm.
-
Sample Diluent: Mobile phase (or 50:50 Hexane:Ethanol if solubility is an issue).
Expected Results:
-
Selectivity (α): Typically > 1.2.
-
Elution Order: Must be determined empirically using optical rotation standards, but typically the (R)-isomer elutes before the (S)-isomer on Amylose-based columns for this scaffold.
Caption: Mechanism of chiral recognition for succinimides on polysaccharide columns.
References
-
PubChem. 3-phenylpyrrolidine-2,5-dione (Compound Summary). National Library of Medicine. Available at: [Link]
-
Gao, H., et al. Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Chromatography A, 2012.[5] Available at: [Link]
-
ResearchGate. Spectroscopic characterization of pyrrolidine-2,5-dione derivatives. Available at: [Link]
Sources
- 1. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Michael Addition to N-Phenylmaleimide
Foreword: The Enduring Utility of the Michael Addition in Modern Synthesis
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, remains a profoundly relevant transformation in contemporary organic synthesis and drug development.[1][2] Its power lies in the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a process that is both versatile and often highly efficient.[1] This guide focuses on a particularly valuable Michael acceptor: N-phenylmaleimide. Its unique electronic properties and rigid structure make it an exceptional substrate for a wide array of nucleophiles, finding applications from the synthesis of complex small molecules to the bioconjugation of proteins and peptides.[3][4] This document provides a detailed exploration of the protocol for executing Michael additions to N-phenylmaleimide, offering insights into the underlying principles and practical guidance for researchers, scientists, and professionals in drug development.
The Unique Reactivity of N-Phenylmaleimide
N-phenylmaleimide's reactivity in Michael additions is governed by the electron-withdrawing nature of the two carbonyl groups, which polarize the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. The phenyl group, while not directly participating in the reaction, influences the compound's solubility and can be substituted to modulate its electronic properties or introduce further functionality.[3][5]
The general mechanism for the Michael addition to N-phenylmaleimide proceeds in three key steps:
-
Nucleophile Activation: A base or catalyst activates the nucleophile. In the case of a thiol, a weak base is sufficient to generate the more nucleophilic thiolate anion.[6] For carbanions, a stronger base is typically required to deprotonate a pro-nucleophile (e.g., a compound with active methylene protons).[2]
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of the N-phenylmaleimide double bond, forming a new single bond and generating a resonance-stabilized enolate intermediate.[1][7]
-
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used in the first step or by a proton source in the reaction mixture, to yield the final succinimide adduct.[1]
Core Protocol: A Generalizable Approach to the Michael Addition with N-Phenylmaleimide
This protocol provides a robust starting point for the Michael addition of a generic nucleophile to N-phenylmaleimide. Optimization of specific parameters will be necessary depending on the nature of the nucleophile and the desired outcome.
Materials and Reagents
-
N-Phenylmaleimide (high purity)[3]
-
Nucleophile (e.g., thiol, amine, β-ketoester)
-
Anhydrous solvent (e.g., THF, DCM, DMF, or aqueous buffer for bioconjugations)[6][8]
-
Catalyst (e.g., a non-nucleophilic organic base like DBU or a specific organocatalyst)[9]
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography[10]
Experimental Workflow Diagram
Caption: A generalized workflow for the Michael addition to N-phenylmaleimide.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylmaleimide (1.0 eq) and the chosen nucleophile (1.0 - 1.2 eq) in an appropriate anhydrous solvent. The choice of solvent is critical; for many organic transformations, THF or CH₂Cl₂ are suitable, while for bioconjugations, aqueous buffers (pH 6.5-7.5) are preferred to maintain protein stability and achieve chemoselectivity for thiols.[6]
-
Temperature Control: Cool the reaction mixture to the desired temperature using an ice bath (0 °C) or other cooling system. Starting at a lower temperature helps to control the initial exotherm of the reaction.
-
Catalyst Addition: Slowly add the catalyst (catalytic amount, e.g., 0.1 eq of DBU, or as optimized) to the stirred reaction mixture. For base-sensitive substrates, a milder base or an organocatalyst might be necessary.[9][11]
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] The disappearance of the starting materials and the appearance of a new product spot will indicate the reaction's progression.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent. For many organic reactions, the addition of saturated aqueous ammonium chloride is effective.
-
Extraction and Washing: Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate. Wash the combined organic layers sequentially with water and brine to remove any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of the product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, to confirm its identity and purity.
Reaction Parameters for Different Nucleophiles
The optimal conditions for the Michael addition to N-phenylmaleimide are highly dependent on the nucleophile. The following table summarizes typical conditions for various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Thiols | N-acetyl-L-cysteine | Phosphate Buffer (pH 7.4) | Acetonitrile/Water | Room Temp | 80-96 | [4] |
| Amines | Primary/Secondary Amines | Often Catalyst-Free or Weak Base | Polar Aprotic (e.g., DMF, DMSO) | Room Temp | Varies | [6] |
| Carbanions (from Aldehydes) | Isobutyraldehyde | DL-Proline (20 mol%) | Toluene | Room Temp | High | [11] |
| Carbanions (from Aldehydes) | Isobutyraldehyde | Chiral Thiourea (0.01 mol%) | Water | Room Temp | ≥97 | [11] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.
Causality Behind Experimental Choices
-
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. In bioconjugation, polar solvents like water not only dissolve the biomolecules but also facilitate the formation of the reactive thiolate anion without the need for an external base.[6] For reactions involving carbanions, anhydrous aprotic solvents are essential to prevent quenching of the nucleophile.
-
Catalyst Choice: The choice of catalyst dictates the activation of the nucleophile. For thiols in bioconjugation, pH control is the primary means of catalysis.[6] In asymmetric synthesis, chiral organocatalysts, such as thiourea derivatives or proline, are employed to induce stereoselectivity in the product.[11] For general synthetic purposes, non-nucleophilic organic bases like DBU are effective at promoting the reaction without competing as a nucleophile.[9]
-
Temperature and Reaction Time: Many Michael additions to N-phenylmaleimide are rapid and can be conducted at room temperature.[4][11] However, for less reactive nucleophiles or to improve selectivity, cooling the reaction may be necessary. Conversely, gentle heating can sometimes be used to drive sluggish reactions to completion. Reaction times can vary from minutes to several hours, and it is crucial to monitor the reaction to determine the optimal endpoint.[4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive nucleophile- Inappropriate catalyst or solvent- Low reaction temperature | - Ensure the nucleophile is of high purity and appropriately activated.- Screen different catalysts and solvents.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Multiple Products | - Side reactions (e.g., polymerization)- Reaction with solvent or impurities- For thiols, retro-Michael reaction | - Use high-purity, anhydrous solvents.- Ensure an inert atmosphere.- For thiol adducts, consider hydrolysis of the succinimide ring to prevent the reversible retro-Michael reaction.[12] |
| Hydrolysis of the Maleimide Ring | - Presence of water, especially under basic conditions | - Use anhydrous solvents and reagents.- In aqueous media, control the pH carefully; maleimides are more stable at slightly acidic to neutral pH.[6] |
| Difficulty in Purification | - Product has similar polarity to starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.[13] |
Conclusion
The Michael addition to N-phenylmaleimide is a powerful and versatile reaction with broad applicability in organic synthesis and bioconjugation. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively synthesize a wide range of functionalized succinimide derivatives. This guide provides a comprehensive framework for developing and optimizing protocols for this important transformation, empowering scientists to leverage its full potential in their research and development endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. N-Phenylmaleimide as a Versatile Building Block in Organic Synthesis.
- MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media.
-
Organic Syntheses. N-Phenylmaleimide - Organic Syntheses Procedure. Available from: [Link]
- Google Patents. KR20180037796A - Purification method of n-substituted maleimide.
-
Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]
- Google Patents. US5136052A - Process for the manufacture of n-phenylmaleimide.
-
Royal Society of Chemistry. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Available from: [Link]
-
PrepChem.com. Synthesis of n-phenyl maleimide. Available from: [Link]
-
ResearchGate. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]
-
PMC. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Available from: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
PubMed. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent. Available from: [Link]
-
YouTube. Michael Addition Reaction Mechanism. Available from: [Link]
-
ResearchGate. Optimization of Michael Addition Reaction. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. youtube.com [youtube.com]
- 8. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Phenylpyrrolidine-2,5-dione
Executive Summary & Core Directive
You are likely encountering yield issues due to incomplete thermal cyclization or hydrolytic ring-opening during workup.[1]
The synthesis of 3-phenylpyrrolidine-2,5-dione (CAS: 3464-18-4) typically proceeds via the condensation of phenylsuccinic acid (or anhydride) with an ammonia source (urea, ammonium carbonate, or aqueous ammonia).[1] The critical rate-limiting step is the dehydration of the intermediate phenylsuccinamic acid into the final imide. Failure to maintain temperatures above 160°C or insufficient water removal results in the isolation of the open-chain amic acid, which significantly lowers yield and purity.
This guide provides a self-validating protocol and a troubleshooting matrix to correct these deviations.
Validated Synthetic Workflow
The following workflow is based on the thermal fusion method (Urea route) and the wet method (Ammonia route). The Urea Fusion method is generally recommended for higher yields as it drives the equilibrium forward by evolving gases (
Mechanism & Pathway Visualization
Figure 1: Reaction pathway showing the critical cyclization step (Amic Acid → Imide). Note that aqueous workup can reverse this step if pH is not controlled.
Standard Operating Procedures (SOPs)
Method A: Urea Fusion (Recommended for High Yield)
Best for: Small to medium scale, avoiding solvent extraction issues.
-
Stoichiometry: Mix Phenylsuccinic Acid (1.0 eq) and Urea (1.0 - 1.2 eq) .
-
Note: Excess urea can be washed away, but too much leads to sticky byproducts.[1]
-
-
Fusion: Heat the mixture in an open flask (or with a reflux condenser removed later) to 160–175°C .
-
Observation: The mixture will melt and bubble vigorously (evolution of
and ).
-
-
Completion: Continue heating for 30–60 minutes until gas evolution ceases and the melt becomes quiescent.
-
Critical Check: Do not exceed 200°C to prevent charring/polymerization.[1]
-
-
Workup: Cool to ~80°C (solidification begins). Add hot Ethanol (95%) directly to the flask to dissolve the melt.
-
Crystallization: Allow to cool slowly to room temperature, then chill on ice. Filter the white crystalline solid.
Method B: Aqueous Ammonia Route
Best for: Large scale where fusion is impractical.[1]
-
Dissolution: Dissolve Phenylsuccinic anhydride in concentrated Ammonium Hydroxide (
) . -
Evaporation: Evaporate to dryness to obtain the ammonium salt/amic acid solid.
-
Thermal Cyclization: Heat the dry residue in an oven or oil bath at 170°C for 1-2 hours. Vacuum helps remove water and drive the equilibrium.
-
Purification: Recrystallize from Ethanol/Water (4:1) .
Troubleshooting & FAQs
Q1: My product is a sticky oil that won't crystallize. What happened?
Diagnosis: This is the most common issue. It usually indicates the presence of Phenylsuccinamic Acid (the uncyclized intermediate) or unreacted Urea.
-
The Fix:
-
Check TLC: Run TLC (Solvent: Ethyl Acetate/Hexane).[1] The acid will streak or stay at the baseline; the imide will move (Rf ~0.4–0.6).
-
Re-heat: If the acid is present, you did not heat high enough or long enough.[1] Return the crude oil to the flask and heat to 180°C for 30 mins.
-
Solvent Swap: Dissolve the oil in a minimum amount of hot ethanol. If it oils out upon cooling, reheat and add water dropwise until turbid, then cool very slowly.
-
Q2: The yield is low (<50%). Where did the mass go?
Diagnosis:
-
Hydrolysis: Did you use a strong base during workup? The imide ring opens rapidly in basic water (pH > 9) to form the water-soluble salt of the amic acid.
-
Solubility Loss: 3-phenylsuccinimide has significant solubility in ethanol.[1]
-
The Fix:
-
Acidify: If you washed with base, acidify the aqueous layer to pH 2 and extract with Ethyl Acetate.
-
Concentrate: Evaporate the mother liquor from the recrystallization to recover a second crop.
-
Q3: The product has a grey/brown color.
Diagnosis: Oxidation of the phenyl ring or charring of urea at high temperatures.
-
The Fix:
-
Activated Charcoal: Dissolve the crude product in boiling ethanol, add activated charcoal (10% w/w), filter hot through Celite, and then crystallize.
-
Inert Atmosphere: Perform the fusion step under a gentle stream of Nitrogen or Argon.
-
Data & Specifications
| Parameter | Specification / Condition | Notes |
| Target Compound | 3-Phenylpyrrolidine-2,5-dione | CAS: 3464-18-4 |
| Melting Point | 90–100°C (Typical range) | Distinct from N-Phenyl isomer (MP ~156°C) |
| Key Reagent | Phenylsuccinic Acid | Ensure purity >98% |
| Reaction Temp | 160°C – 175°C | <150°C = Incomplete cyclization |
| Recryst.[1][2][3][4] Solvent | Ethanol (95%) or EtOH/H2O | Water is a poor solvent for the imide |
| TLC Mobile Phase | EtOAc : Hexane (1:1) | Visualizes well under UV |
Diagnostic Decision Tree
Use this flowchart to determine the next step if your experiment fails.
Figure 2: Troubleshooting logic for common failure modes.
References
-
Org. Synth. 1930, 10, 83. Succinimide.[1] (General procedure for thermal cyclization of succinic acid derivatives).
-
PubChem Compound Summary. 3-Phenylpyrrolidine-2,5-dione (CAS 3464-18-4).[1] National Center for Biotechnology Information.[1]
-
Org. Synth. 1941, Coll.[1] Vol. 1, 450. Phenylurea. (Relevant for urea fusion chemistry and side product identification).
-
BenchChem Application Notes. Synthesis of N-Substituted Succinimides. (General transamidation and cyclization protocols).
Sources
Optimizing reaction conditions for N-substitution of 3-phenylpyrrolidine-2,5-dione
Case ID: N-SUB-3PS-OPT Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Dashboard
Objective: Optimize N-substitution (alkylation/arylation) of 3-phenylpyrrolidine-2,5-dione while suppressing O-alkylation, ring-opening hydrolysis, and C3-racemization.
The 3-phenylsuccinimide scaffold presents a unique "ambident" challenge. The imide nitrogen is the desired nucleophile, but the carbonyl oxygens are competitive nucleophiles (O-alkylation). Furthermore, the C3-proton is benzylic and
Quick Reference: Method Selection Matrix
| Electrophile Type | Recommended Method | Key Reagents | Critical Parameter |
| Primary Alkyl Halide | Base-Mediated | Control temp to prevent O-alkylation.[1] | |
| Secondary Alcohol | Mitsunobu Reaction | Anhydrous conditions essential.[1] | |
| Aryl Boronic Acid | Chan-Lam Coupling | Open to air (oxidative coupling). | |
| Aryl Halide | Buchwald / Mod.[1][2][3] Ullmann | CuI / Diamine Ligand | Requires heating; risk of C3 racemization.[1] |
Mechanistic Insight & Decision Logic[1]
To troubleshoot low yields or byproducts, you must understand the competing pathways.[1]
Regioselectivity (HSAB Theory)
The succinimide anion is an ambident nucleophile .[1]
-
Nitrogen (N-attack): The "softer" center.[1] Favored by soft electrophiles (alkyl iodides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the anion "naked" but less tight.
-
Oxygen (O-attack): The "harder" center with high charge density.[1] Favored by hard electrophiles (alkyl sulfonates, acyl chlorides) or conditions where the counter-ion coordinates tightly to the oxygen (e.g., silver salts,
).
The Hidden Trap: C3-Racemization
The C3-proton (
Recommendation: If your starting material is chiral (e.g., R-3-phenylsuccinimide), avoid NaH.[1] Use mild bases (
Workflow Visualization
The following diagram illustrates the decision logic for selecting reaction conditions and the competing mechanistic pathways.
Caption: Decision tree for N-functionalization showing pathway selection and potential failure modes (O-alkylation/Racemization).
Validated Protocols
Protocol A: Mild Base-Mediated N-Alkylation
Best for: Primary alkyl halides (Iodides/Bromides).
-
Preparation: Dissolve 3-phenylsuccinimide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Note: Avoid NaH if chirality is important. -
Alkylation: Add Alkyl Halide (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.[4][5]
Protocol B: Mitsunobu Reaction
Best for: Secondary alcohols or when avoiding strong bases.[1]
-
Mixture: Combine 3-phenylsuccinimide (1.0 equiv), Alcohol (1.1 equiv), and
(1.2 equiv) in anhydrous THF. -
Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise.
-
Execution: Stir at RT for 12–24 hours.
-
Purification: Concentrate and triturate with cold ether to precipitate triphenylphosphine oxide (
) before column chromatography.
Protocol C: Copper-Catalyzed Chan-Lam Arylation
Best for: N-arylation under mild conditions (preserves C3 stereochemistry).[1]
-
Catalyst Mix: To a flask, add 3-phenylsuccinimide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(0.1–0.2 equiv).[1] -
Solvent/Base: Add DCM (Dichloromethane) and Pyridine (2.0 equiv).[1]
-
Oxidant: The reaction requires oxygen.[1] Attach a balloon of dry air or
.[1] -
Stir: Vigorously at RT for 24 hours.
-
Note: If reaction stalls, add 4Å molecular sieves to adsorb water generated during the cycle.[1]
-
Troubleshooting Guide (FAQ)
Issue: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: Likely O-Alkylation .[1][2][6] Mechanism: The imide oxygen attacked the electrophile.[1] This is common if you used a "hard" leaving group (Tosylate, Mesylate) or a non-polar solvent (Benzene/Toluene) where ion-pairing is tight.[1] Solution:
-
Switch solvent to DMF or DMSO (promotes N-attack).[1]
-
Switch leaving group to Iodide (softer).[1]
-
Do not use silver salts (
), as Ag+ coordinates the halide and promotes -like character, favoring O-attack.[1]
Issue: "My enantiomeric excess (ee) dropped from 99% to 60%."
Diagnosis: C3-Racemization . Mechanism: The base used was too strong or the temperature too high, causing deprotonation at the chiral C3 position (benzylic resonance stabilization). Solution:
-
Switch from NaH/LiHMDS to
or .[1] -
Switch to Protocol B (Mitsunobu) or Protocol C (Chan-Lam) , which operate at neutral/mild pH.[1]
-
Reduce reaction time. Racemization is often slower than alkylation; stop the reaction exactly when the starting material is consumed.[1]
Issue: "The reaction stalls at 50% conversion."
Diagnosis: Water Contamination or Imide Hydrolysis .[1] Mechanism: Water in the solvent can quench the base or, worse, attack the imide carbonyls, opening the ring to form a phthalamic acid derivative (succinamic acid). Solution:
-
Flame-dry glassware and use anhydrous DMF (stored over sieves).[1]
-
If ring opening occurs (broad peak in NMR around 10-12 ppm for COOH), you may need to re-close the ring using HMDS/ZnCl2 or Acetic Anhydride reflux, though this risks racemization.[1]
References
-
Regioselectivity (N vs O)
-
Racemization of 3-Phenylsuccinimides
-
Mitsunobu Reaction on Imides
-
Copper-Catalyzed N-Arylation (Chan-Lam)
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting guide for the synthesis of 3-phenylpyrrolidine-2,5-dione
Welcome to the technical support center for the synthesis of 3-phenylpyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the necessary insights to overcome common challenges in this synthetic procedure, ensuring a successful and efficient outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Yield Issues
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the synthesis of 3-phenylpyrrolidine-2,5-dione, often prepared from aniline and succinic anhydride, is a common issue that can typically be traced back to an incomplete reaction, particularly in the second cyclization step.[1] The synthesis is a two-step process: the rapid formation of the intermediate, succinanilic acid, followed by a more energy-intensive cyclization to the desired imide.[1]
Troubleshooting Steps:
-
Incomplete Cyclization: The conversion of succinanilic acid to 3-phenylpyrrolidine-2,5-dione requires significant energy input due to the decreased nucleophilicity of the amide nitrogen.[1]
-
Thermal Methods: If you are using conventional heating, ensure the reaction temperature is high enough (typically >120°C) and the reaction time is sufficient.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the spot corresponding to the succinanilic acid intermediate is no longer visible.
-
Dehydrating Agents: The use of acetic anhydride with a catalyst like sodium acetate is a common method for promoting cyclization at lower temperatures.[3] Ensure these reagents are fresh and anhydrous.
-
Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by efficiently providing the energy required for cyclization.[1][4]
-
-
Sub-optimal Reaction Conditions:
-
Reagent Stoichiometry: While a 1:1 molar ratio of aniline and succinic anhydride is theoretically required, a slight excess of aniline (1.1 to 2 equivalents) can sometimes be used to ensure the complete consumption of the anhydride, though this may complicate purification.
-
Solvent Choice: While the reaction can be run neat, especially in microwave synthesis, solvents like acetic acid can facilitate the reaction.[5]
-
-
Side Reactions:
Question 2: My reaction appears to be incomplete. How can I confirm this and what steps should I take?
An incomplete reaction is often the primary cause of low yields. The most effective way to monitor the reaction's progress is through Thin Layer Chromatography (TLC).
Monitoring the Reaction with TLC:
-
Stationary Phase: Silica gel plates (SiO₂)
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes, is generally effective. The optimal ratio may need to be determined empirically.
-
Visualization:
-
UV Light (254 nm): Both the starting material (aniline), the intermediate (succinanilic acid), and the product (3-phenylpyrrolidine-2,5-dione) are UV active.
-
Staining: A potassium permanganate (KMnO₄) stain can be very informative.[7] Succinanilic acid, with its carboxylic acid group, will react readily with the stain.
-
Interpreting the TLC Plate:
-
Spot at the Baseline: A prominent spot at the baseline, which is highly polar, likely corresponds to the succinanilic acid intermediate.
-
Spot for the Product: The desired product, 3-phenylpyrrolidine-2,5-dione, will have a higher Rf value (it will travel further up the plate) than the succinanilic acid.
-
Spot for Aniline: Aniline will also be visible on the TLC plate.
If a significant amount of the succinanilic acid intermediate remains, you will need to extend the reaction time or increase the temperature.
Workflow for Troubleshooting Low Yield
Caption: The two-step reaction mechanism for the synthesis of 3-phenylpyrrolidine-2,5-dione.
References
-
Shell, T. A., et al. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 88(5), 629-631. Available at: [Link]
-
Kinnison, J. (n.d.). Synthesis of n-Phenylsuccinimide. Prezi. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102229555A - Method for preparing N-phenyl succinimide.
-
PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Available at: [Link]
-
Staros, J. V. (1982). Reactions of N-hydroxysulfosuccinimide active esters. Biochemistry, 21(17), 3950-3955. Available at: [Link]
-
Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]
-
Tretyakov, B., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
-
Tretyakov, B. A., Gadomsky, S. Y., & Terentiev, A. A. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 27(21), 7268. Available at: [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Available at: [Link]
-
Al-Hiari, Y. M. (2011). Synthesis and characterization of α-amino-N-phenyl succinimide as precursor for corresponding thionimides. An-Najah National University. Available at: [Link]
-
Caires, F. J., et al. (2007). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Journal of the Chilean Chemical Society, 52(2), 1163-1167. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Cheméo. (n.d.). N-Phenylsuccinimide (CAS 83-25-0). Available at: [Link]
-
Schnell, S., & Main, E. R. (2011). Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin. Biophysical Chemistry, 154(1), 32-37. Available at: [Link]
-
Tretyakov, B., et al. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Available at: [Link]
-
Reddy, B. V. S., et al. (2019). Time-Economical Radical Cascade Cyclization/Haloazidation of 1,6-Enynes: Construction of Highly Functional Succinimide Derivatives. Organic Letters, 21(15), 5899-5903. Available at: [Link]
-
Caires, F. J., et al. (2007). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. ResearchGate. Available at: [Link]
-
Caires, F. J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10851. Available at: [Link]
-
Shell, T. A., et al. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 88(5), 629-631. Available at: [Link]
-
PubChem. (n.d.). Succinanil. Available at: [Link]
-
ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Available at: [Link]
-
Valadbaigi, V., & Papastergiadis, E. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 543. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
Morressier. (2018). Microwave synthesis of various N-phenyl succinimide derivatives. Available at: [Link]
-
ResearchGate. (2014). How to purify/recrystallize N-chlorosuccinimide?. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
CP Lab Safety. (n.d.). N-Phenylsuccinimide, 5g, Each. Available at: [Link]
-
ResearchGate. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
Sources
- 1. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcps.org [ijcps.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Overcoming low reactivity in 3-phenylpyrrolidine-2,5-dione functionalization
Technical Support Center: 3-Phenylpyrrolidine-2,5-dione Functionalization
Ticket System Status: [ONLINE] Current Topic: Overcoming Reactivity Barriers in 3-Phenylsuccinimide Scaffolds Lead Application Scientist: Dr. Chen (Virtual)[1]
Introduction: The "Deceptive" Scaffold
3-Phenylpyrrolidine-2,5-dione (3-phenylsuccinimide) is a deceptive molecule. Structurally simple, it presents a "Pick Your Poison" scenario in functionalization:
-
The Nitrogen (N1): Acidic (
), but prone to competitive ring-opening hydrolysis under basic conditions.[1] -
The Alpha-Carbon (C3): The proton here is acidic due to the flanking carbonyls and the phenyl ring, but the position is sterically crowded. Generating a quaternary center here requires overcoming significant energy barriers.
This guide treats your chemical challenges as "Support Tickets." Select the scenario below that matches your experimental failure.
Module 1: The C3-Quaternary Conundrum (C-Functionalization)
Ticket #001: "I am trying to alkylate C3 to create a quaternary center, but I only recover starting material or ring-opened byproducts."
The Root Cause Analysis
You are fighting thermodynamics. The C3-phenyl group creates a "steric umbrella." When you form the enolate, it is stabilized by the phenyl ring, making it less reactive (soft nucleophile). Meanwhile, the carbonyl carbons are highly electrophilic. If you use a small, hard base (like NaH or NaOEt), it often attacks the carbonyl before deprotonating C3, leading to ring opening (hydrolysis).[1]
The Solution: Kinetic Control & Non-Nucleophilic Bases
To install a quaternary center at C3, you must generate the enolate quantitatively without touching the carbonyls.[1]
Protocol A: The LiHMDS Strategy (Low Temperature) Best for: Primary alkyl halides and active electrophiles (Allyl/Benzyl).[1]
-
Solvent: Anhydrous THF (Must be dry; water kills the base immediately).[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide). It is bulky and non-nucleophilic.
-
Temperature: -78°C is non-negotiable to prevent O-alkylation.
Step-by-Step Workflow:
-
Dissolve 3-phenylsuccinimide (1.0 eq) in THF (0.2 M) under Argon.
-
Cool to -78°C.
-
Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 10 mins.
-
Checkpoint: Solution usually turns bright yellow (enolate formation).[1]
-
-
Stir for 30 mins at -78°C.
-
Add Electrophile (1.2 eq) dissolved in minimal THF.
-
Critical Step: Allow to warm slowly to 0°C over 2 hours. The reaction often stalls at -78°C due to the steric bulk of the phenyl group.
Protocol B: Phase Transfer Catalysis (PTC) Best for: Industrial scaling and less moisture-sensitive substrates.[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide) or BTEAC (Benzyltriethylammonium chloride) (10 mol%).[1]
-
Base: Solid
or 50% aqueous NaOH (if substrate tolerates hydrolysis).[1] -
Solvent: Toluene or DCM.[1]
Data Comparison: Base Selection
| Base | pKa (Conj.[1][2] Acid) | Nucleophilicity | Risk of Ring Opening | Recommended For |
| NaH | 35 | Low (but small) | Medium | Simple N-alkylation |
| LiHMDS | 26 | Very Low (Bulky) | Low | C3-Quaternary Synthesis |
| NaOEt | 16 | High | Critical | Avoid (Causes Hydrolysis) |
| K2CO3 | 10 | Moderate | Low | N-alkylation / Mild C-alkylation |
Module 2: The Nitrogen Interface (N-Functionalization)
Ticket #002: "I need to alkylate the Nitrogen, but I'm getting low yields or O-alkylation."
The Root Cause Analysis
The imide nitrogen is an ambident nucleophile. Under
The Solution: The Mitsunobu Inversion
Avoid base-mediated alkylation if possible. The Mitsunobu reaction is superior for 3-phenylsuccinimide because it activates the alcohol (electrophile) rather than the imide, ensuring exclusive N-alkylation.
Protocol: Mitsunobu N-Alkylation
-
Reagents: Triphenylphosphine (
, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq). -
Solvent: Anhydrous THF or Toluene.
-
Procedure:
-
Mix 3-phenylsuccinimide (1.0 eq), Alcohol (R-OH, 1.2 eq), and
in THF. -
Cool to 0°C.
-
Add DIAD dropwise (Control exotherm).
-
Stir at Room Temp for 12-24h.
-
Troubleshooting the Mitsunobu:
-
Issue: "I can't separate the Triphenylphosphine oxide (TPPO) byproduct."
-
Fix: Use Polymer-supported
or switch to a base-mediated method using in Acetonitrile (MeCN).
Module 3: Visualizing the Reactivity Pathways
The following diagram illustrates the decision logic for functionalizing 3-phenylsuccinimide without destroying the scaffold.
Caption: Decision matrix for selecting the correct reagents based on the target site (N1 vs C3) to minimize ring-opening side reactions.
Module 4: Asymmetric Functionalization (The "Holy Grail")
Ticket #003: "I need a chiral quaternary center at C3. My product is racemic."
Expert Insight: Direct asymmetric alkylation of 3-phenylsuccinimide is notoriously difficult. The most robust "self-validating" system is not to alkylate the succinimide, but to perform an Asymmetric Michael Addition to a maleimide precursor.
The Organocatalytic Route (Barbas/Takemoto Type): Instead of fighting the steric bulk of the saturated ring, use a Bifunctional Thiourea Catalyst .[1]
-
Substrate: N-protected 3-phenylmaleimide (Start one step back).
-
Reagent: Aldehyde or Nitroalkane.
-
Catalyst: Chiral Thiourea or Squaramide (1-5 mol%).
-
Mechanism: The thiourea H-bonds to the imide carbonyls (activating the electrophile), while the tertiary amine moiety activates the nucleophile.
Reference Protocol:
-
Mix Maleimide (1.0 eq) + Isobutyraldehyde (2.0 eq).
-
Add Catalyst (0.01 eq) in
or Toluene.[1]
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn deep red upon adding base? A: This is the characteristic color of the succinimide enolate (delocalized anion). If it turns brown or black, you likely have decomposition or oxidation.[1] Ensure your solvent is degassed.
Q: Can I use DMF for the C-alkylation? A: Avoid it. While DMF is good for N-alkylation, for C-alkylation it often contains trace water or dimethylamine impurities that cause ring opening. Use THF or Toluene.
Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: That is likely the ring-opened amic acid salt (hydrolysis product). It is highly polar. Check your solvent moisture levels immediately.
References
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. PubMed Central. Available at: [Link]
-
Substituted Imide Synthesis by Alkylation. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids. National Institutes of Health (NIH). Available at: [Link]
-
Green Criteria for N-alkylation at sp3 Carbon. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: 3-Phenylpyrrolidine-2,5-dione Impurity Management
Molecule Overview:
-
Target: 3-phenylpyrrolidine-2,5-dione (Also known as 3-phenylsuccinimide or Desmethylphensuximide)[1][2]
-
Core Structure: A five-membered succinimide ring with a phenyl group at the C3 position.[1][2]
-
Critical Distinction: Do not confuse with N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione).[1][2] The position of the phenyl ring (on Carbon-3 vs. Nitrogen-1) drastically alters solubility, stability, and impurity profiles.[1]
Module 1: Identification & Diagnostics
How do I know what impurities are present?
Q1: I see a persistent "fronting" peak in my HPLC chromatogram. What is it?
Diagnosis: This is likely 2-phenylsuccinamic acid (the ring-opened intermediate).[1][2] Technical Context: The synthesis of 3-phenylsuccinimide typically involves the cyclization of phenylsuccinic acid or its amide derivatives.[1] The reaction proceeds through an open-chain amide acid intermediate.[1][2] If cyclization is incomplete, or if the product is exposed to moisture/alkaline conditions, the ring opens. Detection:
-
HPLC: On a standard C18 column, the amic acid is more polar (contains a free carboxylic acid) and will elute earlier than the closed-ring imide.
-
IR Spectroscopy: Look for a broad O-H stretch (2500–3300 cm⁻¹) characteristic of carboxylic acids, which should be absent in the pure imide.[2]
Q2: How do I distinguish the starting material (Phenylsuccinic Acid) from the product?
Diagnosis: Retention time shift and melting point depression.[2] Data Comparison:
| Feature | 3-Phenylsuccinimide (Product) | Phenylsuccinic Acid (Impurity) |
| Polarity | Moderate (Neutral Imide) | High (Dicarboxylic Acid) |
| HPLC Elution (C18) | Late (Retained) | Early (Void volume/Front) |
| Solubility (Water) | Low (requires heat) | Moderate to High |
| pKa | ~9.5 (Imide N-H) | ~3.5 & 5.5 (Carboxylic Acids) |
Analytical Workflow Diagram
The following decision tree outlines the logical flow for identifying impurities based on analytical feedback.
Caption: Diagnostic logic for assigning HPLC peaks to specific impurity classes based on polarity and retention time (RT).
Module 2: Synthesis & Origin of Impurities
Why are these impurities forming?
Q3: Why does the acidic impurity reappear after I've already purified the compound?
Root Cause: Hydrolysis driven by storage conditions. Succinimide rings are susceptible to hydrolysis, particularly in alkaline environments or if residual water is present.[2] The reaction is reversible but favors the open ring (amic acid) in the presence of water and heat.
Mechanism of Degradation:
-
Nucleophilic Attack: Water attacks the carbonyl carbon.[2]
-
Ring Opening: The C-N bond cleaves, forming the amic acid.[2]
-
Further Hydrolysis: The amide bond cleaves, reverting to phenylsuccinic acid (starting material).[2]
Degradation Pathway Diagram
This diagram illustrates the equilibrium between the closed ring and the open-chain impurities.
Caption: The reversible pathway showing how moisture leads to ring-opening (orange) and reversion to starting material (red).[1]
Module 3: Remediation & Purification Protocols
How do I remove the impurities effectively?
Q4: What is the most effective purification method for removing the amic acid impurity?
Protocol: Recrystallization from Ethanol/Water. The imide is significantly less soluble in cold water than the acidic impurities (phenylsuccinic acid and phenylsuccinamic acid).[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in a minimum amount of boiling 95% Ethanol.
-
Saturation: Add hot distilled water dropwise until the solution just becomes turbid (cloudy).
-
Clarification: Add a few drops of ethanol to clear the solution again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour. Rapid cooling traps impurities.[2]
-
Filtration: Filter the crystals and wash with ice-cold water.
-
Why: The acidic impurities remain dissolved in the aqueous mother liquor, while the hydrophobic phenyl group keeps the imide crystallized.
-
-
Drying: Dry under vacuum at 40-50°C. Avoid high heat which can induce ring-opening if moisture is present.[1][2]
Q5: Can I use column chromatography?
Answer: Yes, but with specific modifications. Standard silica gel is slightly acidic.[2] If your impurity is the amine source (rare for this specific synthesis but possible), silica is fine.[2] However, to separate the acidic impurities (succinic acid derivatives):
-
Mobile Phase: Hexane : Ethyl Acetate (start 8:2, gradient to 1:1).[2]
-
Additive: Add 0.1% Acetic Acid to the mobile phase.[2]
-
Reasoning: This suppresses the ionization of the acidic impurities, sharpening their peaks and preventing "tailing" which causes co-elution with your product.[2]
-
Module 4: Storage & Stability
How do I prevent recurrence?
Q6: How should I store 3-phenylpyrrolidine-2,5-dione to prevent degradation?
Guideline:
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2]
-
Desiccant: Essential. The presence of moisture initiates the hydrolysis pathway shown in the diagram above.
-
Temperature: 2-8°C (Refrigerated).
-
Avoid: Do not store in buffers with pH > 7.0. The imide ring is unstable in basic conditions [1].[2]
References
-
PubChem. (n.d.).[1][2] 3-phenylpyrrolidine-2,5-dione (CID 568890).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
Ozturk, S., et al. (2022).[2][3] Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.[2][3] Retrieved from [Link] (Contextual grounding on succinimide hydrolysis kinetics).[1][2]
-
Groutas, W. C., et al. (n.d.).[2] Hydrolysis of Succinimides. ResearchGate. Retrieved from [Link] (General stability of the succinimide ring system).
Sources
Stability issues of 3-phenylpyrrolidine-2,5-dione in solution
Technical Support Center: Stability of 3-Phenylpyrrolidine-2,5-dione
-
Document ID: TSC-2024-PHSUC-01[1]
-
Subject: Solution Stability, Hydrolysis Kinetics, and Racemization Control
Executive Summary: The "Silent" Instability
If you are observing loss of potency, shifting retention times, or "ghost peaks" in your HPLC traces for 3-phenylpyrrolidine-2,5-dione (3-phenylsuccinimide), you are likely encountering one of two distinct failure modes: nucleophilic ring opening (hydrolysis) or keto-enol tautomerization (racemization) .[1]
While the succinimide ring is robust in solid form, it is thermodynamically unstable in aqueous solutions above pH 7.0. Furthermore, the C3-chiral center is chemically labile, leading to rapid loss of optical purity even in "neutral" buffers. This guide details the mechanisms of these failures and provides self-validating protocols to stabilize your workflow.
Module 1: The Primary Failure Mode – Hydrolytic Ring Opening
The most common issue reported is the disappearance of the parent compound accompanied by the appearance of a more polar species. This is base-catalyzed hydrolysis .[1]
The Mechanism
The imide carbonyl carbons are electrophilic. Hydroxide ions (
-
Critical Threshold: pH > 6.0[2]
-
Kinetics: Pseudo-first-order relative to hydroxide concentration.[1]
-
Consequence: Irreversible loss of the pharmacophore.
Visualizing the Degradation Pathway
The following diagram illustrates the transition from the intact imide to the hydrolyzed amide product.
Troubleshooting Hydrolysis
| Observation | Root Cause | Corrective Action |
| HPLC: Early eluting peak grows over time.[1] | Ring opening to form the carboxylic acid derivative (more polar). | Acidify Mobile Phase: Ensure aqueous component is pH 2.5–4.0 (e.g., 0.1% Formic Acid). |
| Assay: Loss of potency in cellular media. | Media pH (7.[1]4) causes degradation ( | DMSO Stock: Dissolve in 100% DMSO. Spike into media immediately prior to use.[1] |
| Storage: Precipitate in aqueous buffer. | Low solubility of the phenyl group + aggregation. | Co-solvent: Use 10-20% PEG-400 or Cyclodextrin to stabilize.[1] |
Module 2: The "Hidden" Variable – Racemization
If your compound is chiral (e.g., (R)-3-phenylpyrrolidine-2,5-dione), standard HPLC will not detect this failure.[1] You will retain chemical purity but lose biological activity if the target is stereoselective.
The Mechanism
The proton at the C3 position (alpha to the carbonyl) is acidic due to resonance stabilization of the enolate. Even weak bases (like phosphate buffers) can abstract this proton, leading to a planar enol intermediate that re-protonates from either face, resulting in a racemic mixture.
Expert Insight: Phosphate buffers are notorious for catalyzing this specific racemization via a "shuttle" mechanism, even at neutral pH [1].
Racemization Risk Matrix
| Condition | Risk Level | Estimated |
| pH 4.0 (Acetate) | Low | > 48 Hours |
| pH 7.4 (PBS) | Critical | < 2 Hours |
| pH 8.0 (Tris) | Fatal | Minutes |
| Temperature > 37°C | High | Accelerates 2x per 10°C rise |
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Users often misdiagnose stability issues as column failure.[1] Use this decision tree to isolate the problem.
Figure 2: Diagnostic workflow for identifying succinimide degradation.
Recommended HPLC Method (Stability Indicating)
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 210 nm (Imide carbonyl) and 254 nm (Phenyl ring).[1]
-
Why this works: The acidic pH suppresses ring opening during the run. The gradient separates the polar succinamic acid (early eluter) from the intact imide.
Frequently Asked Questions (FAQs)
Q1: Can I store 3-phenylpyrrolidine-2,5-dione in PBS at -20°C? A: No. The freeze-thaw process can cause local pH shifts (phosphate crystallization effects) that accelerate hydrolysis.[1]
-
Protocol: Store as a solid powder at -20°C. If a stock solution is required, use anhydrous DMSO or DMA (Dimethylacetamide).[1]
Q2: My LC-MS shows a peak at M+18. Is this a hydrate?
A: It is almost certainly the ring-opened succinamic acid .[1] The succinimide ring adds one water molecule (
Q3: How do I prevent racemization during biological assays? A: You cannot stop it completely at physiological pH (7.4), but you can slow it down.
-
Minimize incubation time.[1]
-
If possible, perform the assay at pH 6.5 (if the biology permits).
-
Always run a fresh standard curve; do not use standards stored in buffer from the previous day.
Q4: Why does my peak split when I inject a sample dissolved in DMSO? A: This is likely a solvent effect, not degradation. DMSO is a strong solvent.[1] If your injection volume is too high (>5-10 µL), the DMSO "plug" can distort the chromatography.
-
Fix: Dilute the DMSO stock 1:10 with Mobile Phase A (Water/Acid) immediately before injection.
References
-
Takahashi, O., et al. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. International Journal of Molecular Sciences.
- Gehring, A.M., et al. (1998). Kinetics of the Hydrolysis of Succinimide and N-Methylsuccinimide. Journal of Pharmaceutical Sciences. (General reference for succinimide hydrolysis kinetics).
-
PubChem. (2024).[1][3] 3-phenylpyrrolidine-2,5-dione Compound Summary. National Library of Medicine.
-
Wakankar, A.A., & Borchardt, R.T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. (Mechanistic insights on succinimide ring stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | C16H14N2O2 | CID 121238703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scaling up the synthesis of 3-phenylpyrrolidine-2,5-dione for preclinical studies
Target Molecule: 3-Phenylpyrrolidine-2,5-dione (also known as
Module 1: Synthetic Route Selection & Optimization
The Validated Scale-Up Route
For preclinical scale (>100 g to 1 kg), the most robust method avoids the use of gaseous ammonia (difficult to meter at scale) or expensive sealed-tube conditions.[1] Instead, we utilize the Urea Fusion Method or High-Boiling Solvent Condensation .[1]
Reaction Scheme:
-
Precursor: Phenylsuccinic Acid (PSA).[1]
-
Nitrogen Source: Urea (preferred over Ammonium Acetate for atom economy and solid handling).[1]
-
Conditions: Thermal cyclization at 150–170°C.
Why this route?
-
Atom Economy: Urea releases
and (in situ), driving the equilibrium forward. -
Workup: The byproduct is gaseous (removed via scrubber) or water-soluble (biuret), simplifying purification to crystallization rather than chromatography.[1]
Detailed Protocol (100g Scale Basis)
Reagents:
-
Phenylsuccinic Acid: 100.0 g (0.515 mol)[1]
-
Urea (Prilled, Technical Grade): 34.0 g (0.566 mol, 1.1 eq)[1]
-
Solvent (Optional but recommended for heat transfer):
-Xylene (300 mL) or Solvent-free melt.[1]
Step-by-Step Methodology:
-
Charging: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), temperature probe, and a wide-bore distillation head (to prevent clogging from sublimate), charge Phenylsuccinic Acid and Urea.
-
The Melt (Solvent-Free approach):
-
Heat the powder mixture to 130°C. The mixture will liquefy.
-
Caution: Evolution of
and will cause foaming.[1] Adjust stirring speed to break foam. -
Ramp temperature to 160°C and hold for 2–3 hours. The melt should become quiescent as gas evolution ceases.
-
-
The Solvent Approach (Xylene - Recommended for >500g):
-
Quench & Workup:
-
Cool the reaction mass to ~90°C.
-
Anti-solvent Addition: Slowly add Ethanol (200 mL) followed by Water (100 mL).[1]
-
Allow to cool to room temperature (RT) with slow stirring to induce nucleation.
-
Chill to 0–5°C for 2 hours.
-
-
Isolation: Filter the white crystalline solid. Wash with cold water (
mL) to remove residual urea/biuret.[1] Dry in a vacuum oven at 50°C.
Module 2: Critical Process Parameters (CPP) & Visualization[1]
Process Workflow Diagram
The following diagram illustrates the logical flow and decision gates for the synthesis.
Caption: Figure 1. Process flow for the thermal cyclization of phenylsuccinic acid with urea, including In-Process Control (IPC) loops.
Module 3: Troubleshooting Guide (FAQs)
This section addresses specific failure modes encountered during scale-up.
Q1: The reaction mixture turned into a sticky, unworkable gum. What happened?
Diagnosis: This is the "Oiling Out" phenomenon, common when the product melts before it crystallizes or if the solvent ratio is incorrect.
-
Cause: 3-Phenylpyrrolidine-2,5-dione has a melting point around ~90–100°C (depending on purity).[1] If you crystallize above this temperature, it separates as an oil.
-
Corrective Action:
-
Reheat the mixture until the oil dissolves (add more Ethanol if necessary).
-
Cool slowly to 60°C. Seed the solution with pure crystals if available.
-
Do not crash cool.[1] Maintain agitation.
-
If using the melt method: You likely stopped heating too early.[1] The intermediate mono-amide is often sticky.[1] Push the reaction temperature to 160°C to ensure full cyclization.
-
Q2: My yield is low (<50%), and the product is water-soluble.
Diagnosis: Incomplete Cyclization (Hydrolysis).[1]
-
Mechanism: You likely isolated the intermediate mono-amide (phenylsuccinamic acid) or the ammonium salt, which are water-soluble.[1]
-
Validation: Check solubility in 5%
. The target imide is weakly acidic (pKa ~9.[1]5) but less soluble than the open-ring acid.[1] If it dissolves rapidly with effervescence, it is the uncyclized acid. -
Fix: Return the material to the flask, add fresh solvent (Xylene) and a dehydrating catalyst (e.g., 1% p-TsOH), and reflux with a Dean-Stark trap until water removal is stoichiometric.[1]
Q3: The product has a persistent yellow/brown color.
Diagnosis: Oxidative Degradation.[1]
-
Cause: Phenylsuccinic acid derivatives are susceptible to oxidation at the benzylic position (C3) at high temperatures, especially if the starting material contained trace iron or phenols.
-
Fix (Purification):
-
Dissolve crude solid in boiling Ethanol.
-
Add Activated Carbon (5 wt%) .
-
Stir for 30 mins and filter hot through Celite.
-
Crystallize as normal.[1]
-
Module 4: Quality Control & Specifications
Impurity Profile
When scaling up, you must track these specific impurities:
| Impurity Type | Origin | Detection Method | Limit (Preclinical) |
| Phenylsuccinic Acid | Unreacted Starting Material | HPLC (Reverse Phase) | < 0.5% |
| Phenylsuccinamic Acid | Open-ring Intermediate | HPLC / pH Titration | < 1.0% |
| Biuret / Cyanuric Acid | Urea thermal decomposition | H-NMR (distinct peaks) | < 0.5% |
| Unknown Colored Dimers | Oxidative coupling | Visual / HPLC | Report > 0.1% |
Solvent Selection Table (ICH Guidelines)
For preclinical batches, solvent choice impacts safety and regulatory filing.
| Solvent | Role | ICH Class | Recommendation |
| o-Xylene | Reaction Medium | Class 2 | Preferred. High BP drives reaction; easy to remove.[1] |
| Toluene | Reaction Medium | Class 2 | Alternative. Lower BP (110°C) may require longer reaction times.[1] |
| Ethanol | Crystallization | Class 3 | Excellent. Low toxicity, good solubility profile. |
| DMF/DMSO | Reaction Medium | Class 2 | Avoid. Difficult to remove; high boiling point leads to product degradation during workup.[1] |
Module 5: References & Grounding[1]
Citation List
-
Preparation of Phenylsuccinic Acid (Precursor):
-
General Synthesis of Succinimides via Urea Fusion:
-
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Section 5.14.
-
Relevance: Establishes the standard protocol for converting cyclic anhydrides/diacids to imides using urea.
-
-
Purification and Solubility Data:
-
Green Chemistry Scale-up Considerations:
-
Source:Organic Process Research & Development (OPRD) guidelines on solvent selection (ACS).[1]
-
Relevance: Supports the recommendation of Xylene/Ethanol over DMF/Benzene.
-
Sources
Technical Support Center: Troubleshooting Unexpected Spectroscopic Results of Derivatives
Welcome to the Technical Support Center for Spectroscopic Analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected or challenging results when analyzing synthetic derivatives using common spectroscopic techniques. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. This center is structured as a dynamic series of frequently asked questions (FAQs) and in-depth troubleshooting guides, grounded in established scientific principles and field-proven experience.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The "Why" Behind the Shift
NMR is arguably the most powerful tool for structural elucidation of organic molecules. However, its sensitivity to the local electronic environment means that even subtle changes in experimental conditions can lead to significant spectral variations. Here, we address some of the most common conundrums.
FAQ 1: My ¹H NMR spectrum looks different from a previous batch of the same compound. Why are the chemical shifts not reproducible?
This is a frequent and often perplexing issue. While it's easy to suspect a failed reaction, the cause is often more subtle and related to the sample preparation and environment.
Causality: The chemical shift of a proton is dictated by the local magnetic field it experiences, which is a sum of the spectrometer's powerful external field and the smaller, opposing fields generated by the electron clouds of nearby atoms. Any factor that alters the electron density around a proton or the molecule's interaction with its surroundings can induce a shift.
Troubleshooting Protocol:
-
Concentration Effects: A common culprit for slight but noticeable shifts is a difference in sample concentration.[1][2] At higher concentrations, intermolecular interactions such as π-stacking in aromatic compounds or hydrogen bonding become more pronounced, altering the electronic environment and thus the chemical shifts.[1]
-
Self-Validating Test: Prepare a dilution series of your sample and acquire a ¹H NMR for each. A concentration-dependent shift will be evident. For reporting purposes, it is good practice to note the concentration at which the spectrum was acquired.
-
-
Solvent Effects: The choice of deuterated solvent is critical and can dramatically alter a spectrum.[3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Anisotropic Solvent-Induced Shifts or ASIS) due to the formation of specific solvent-solute complexes.[5] Even seemingly "inert" solvents like CDCl₃ and acetone-d₆ have different polarities and abilities to form hydrogen bonds, which will influence the chemical shifts of labile protons (e.g., -OH, -NH).[4][6]
-
Protocol: If you suspect a solvent-related issue or have overlapping peaks, acquiring a spectrum in a different solvent (e.g., benzene-d₆ if originally in CDCl₃) can often resolve ambiguities.[1]
-
-
pH and Temperature: For molecules with acidic or basic functional groups, the pH of the NMR sample can significantly impact the chemical shifts of nearby protons. Traces of acid or base in your NMR tube or solvent can cause unexpected variations. Similarly, temperature affects molecular motion and intermolecular interactions, which can also lead to shifts.
Caption: Troubleshooting workflow for common MALDI-MS issues.
Section 3: UV-Vis Spectroscopy - Color and Conjugation
UV-Vis spectroscopy is a powerful tool for studying conjugated systems. However, the position (λₘₐₓ) and intensity of absorbance bands are highly sensitive to the molecular environment.
FAQ 5: The λₘₐₓ of my derivative is different from what I expected based on the parent compound. Why?
The λₘₐₓ is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Any structural or environmental factor that alters this energy gap will shift the λₘₐₓ.
Causality and Troubleshooting:
-
Solvatochromism: This is the phenomenon where the color of a solution changes with the polarity of the solvent. [7]This occurs because the solvent can stabilize the ground state and the excited state of the molecule to different extents. [7] * Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering the energy gap and causing a bathochromic (red) shift to a longer λₘₐₓ. [7] * Negative Solvatochromism (Blue Shift): If the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap and causing a hypsochromic (blue) shift to a shorter λₘₐₓ. [7] * Self-Validating Test: Measure the UV-Vis spectrum of your compound in a series of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol, water). A systematic shift in λₘₐₓ with solvent polarity is a clear indication of solvatochromism. [8][9][10]
-
pH Effects: If your derivative has ionizable functional groups (e.g., phenols, anilines), the pH of the solution can dramatically alter the electronic structure and thus the λₘₐₓ. For example, deprotonating a phenol to a phenolate introduces an electron-donating group, which typically causes a significant red shift.
-
Protocol: Measure the UV-Vis spectrum in buffered solutions of different pH values to determine if your compound is sensitive to pH.
-
-
Concentration and Aggregation: At high concentrations, molecules can aggregate, which can perturb the electronic energy levels and lead to changes in the absorption spectrum. This is particularly common for large, planar aromatic molecules.
-
Test: Acquire spectra at different concentrations. If the shape of the absorption band or the λₘₐₓ changes upon dilution, aggregation may be occurring.
-
By systematically evaluating these environmental and sample-specific factors, you can move from a state of uncertainty to a clear, evidence-based understanding of your spectroscopic results.
References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Scribd. Retrieved from [Link]
-
Dauter, Z. (2024). Relating solvatochromism and solvatomorphism in organic dyes using high pressure. National Institutes of Health. Retrieved from [Link]
-
Mammino, L., & Kyriakou, G. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Wikipedia. Retrieved from [Link]
-
Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. Providion Group. Retrieved from [Link]
-
Weinberger, M. A., & TERNBAH, M. (1969). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing. Retrieved from [Link]
-
Patterson, N. H., et al. (2018). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. PubMed. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved from [Link]
-
Li, S., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis‐Spectra of a hypothetic dye in different solvents characterized.... ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Semantic Scholar. Retrieved from [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Retrieved from [Link]
-
PubMed. (2004). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. PubMed. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Retrieved from [Link]
-
LCGC International. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC International. Retrieved from [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Retrieved from [Link]
-
American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Retrieved from [Link]
-
Lambda Solutions. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Lambda Solutions. Retrieved from [Link]
-
Queen's University. (n.d.). NMR Basics. Queen's University. Retrieved from [Link]
-
Fuchs, B., et al. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. National Center for Biotechnology Information. Retrieved from [Link]
-
Mestrelab. (n.d.). Troubleshooting a negative result. Mestrelab Research. Retrieved from [Link]
-
ResearchGate. (2019). How will increase in concentration affect HNMR Spectrum?. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). A Study of the Effects of MALDI Matrix and Laser Energy on the Molecular Mass Distribution of Synthetic Polymers. NIST. Retrieved from [Link]
-
Schiller, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. MDPI. Retrieved from [Link]
-
Gu, H., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Technology Networks. (2021). Addressing the Challenges of Small Molecule Analysis. Technology Networks. Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Retrieved from [Link]
-
Wozniak, M., et al. (2021). The Study of Derivatization Prior MALDI MSI Analysis—Charge Tagging Based on the Cholesterol and Betaine Aldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Retrieved from [Link]
-
San Diego State University. (n.d.). 5) Common Problems. SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis | PDF. Scribd. Retrieved from [Link]
-
Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Labindia Analytical. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. Relating solvatochromism and solvatomorphism in organic dyes using high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Executive Summary: The "Brick Dust" vs. "Grease Ball" Diagnostic
Welcome to the Solubility Optimization Support Center. Ticket #8492: "My lead compound has nanomolar potency but precipitates in aqueous media. How do I fix this?"
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical
Before initiating any derivatization, you must diagnose why your compound is insoluble.
-
"Grease Balls" (Lipophilic): High LogP (>3), low melting point. The compound loves fat more than water.
-
Fix: Add polar handles (Prodrugs) or use surfactants/cyclodextrins.
-
-
"Brick Dust" (Crystal Lattice Energy): High melting point (>200°C), planar structure, strong intermolecular stacking (pi-pi interactions). The water cannot break the crystal lattice.
-
Fix: Disrupt the lattice (Salts, Amorphous Dispersions).
-
Module 1: Chemical Derivatization Strategies
Strategy A: Rational Salt Selection (The First-Line Defense)
Logic: Ionizing a molecule increases its hydration energy. If the energy gained by hydration exceeds the crystal lattice energy, the compound dissolves.
The
-
Why? A difference of < 2 leads to a high risk of disproportionation (the salt converting back to the free form) in the solid state or upon contact with moisture [1].
Protocol 1.0: High-Throughput Salt Screening Objective: Identify a counter-ion that improves solubility without inducing hygroscopicity.
-
Stoichiometry Check: Dissolve 50 mg of API (Active Pharmaceutical Ingredient) in acetone/methanol (1:1). Add counter-ion acid/base in a 1:1.1 molar ratio.
-
Solvent Evaporation: Evaporate solvent at 40°C under vacuum.
-
Crystallinity Check: Analyze residue via XRPD (X-Ray Powder Diffraction). Pass Criteria: Distinct peaks different from the free base/acid.
-
Hygroscopicity Stress Test: Expose solids to 75% Relative Humidity (RH) for 7 days.
-
Fail: Sample turns to deliquescent oil.
-
Pass: Sample remains free-flowing powder.
-
Table 1: Tiered Counter-Ion Selection Guide
| Drug Type | Tier 1 (Safe, Common) | Tier 2 (Problem Solvers) | Tier 3 (Specialized) |
|---|---|---|---|
| Weak Base | Hydrochloride, Mesylate | Tartrate, Tosylate | Isethionate, Napsylate |
| Weak Acid | Sodium, Potassium | Calcium, Tromethamine | Meglumine, Lysine |
Strategy B: Phosphate Ester Prodrugs (The "Stealth" Approach)
Logic: If the parent molecule is a "grease ball" (high LogP) and lacks ionizable centers for salt formation, you must covalently attach a polar handle. Phosphate esters are the gold standard because they are highly soluble and rapidly cleaved by endogenous alkaline phosphatase in the gut brush border or plasma to release the parent drug [2].
Mechanism:
Protocol 2.0: Fosphenytoin-Style Derivatization Target: Molecules with a free hydroxyl or amine group.
-
Synthesis: React parent drug with phosphorous oxychloride (
) or dibenzyl phosphite followed by hydrogenation. -
Solubility Check: Measure kinetic solubility in pH 7.4 buffer. Expectation: >100-fold increase compared to parent.
-
Stability Assay: Incubate prodrug in simulated intestinal fluid (SIF) and human plasma.
-
Success Metric:
(conversion) < 15 minutes.
-
Module 2: Physical Modification (Formulation)
Strategy C: Amorphous Solid Dispersions (ASD)
Logic: If chemical modification kills potency, use physical chemistry. Crystalline drugs require energy to break the lattice. Amorphous forms have no lattice (high internal energy) and dissolve rapidly. The "Spring and Parachute" Effect:
-
Spring: The amorphous drug dissolves supersaturatedly (rapid spike in concentration).
-
Parachute: A polymer (e.g., HPMC-AS, PVPVA) inhibits precipitation, keeping the drug in solution long enough to be absorbed [3].
Protocol 3.0: Solvent Evaporation ASD
-
Dissolution: Dissolve Drug + Polymer (ratio 1:3) in a common solvent (e.g., Dichloromethane/Methanol).
-
Rapid Drying: Spray dry or rotary evaporate at high vacuum to "freeze" the molecules in a disordered state.
-
Verification: Run DSC (Differential Scanning Calorimetry).
-
Pass: Single Glass Transition Temperature (
). No melting endotherm ( ).
-
Visualization: Decision Pathways
Diagram 1: The Solubility Strategy Decision Tree
Caption: Logical workflow for selecting the correct solubility enhancement strategy based on pKa and LogP properties.
Diagram 2: The "Spring and Parachute" Mechanism (ASD)
Caption: Mechanism of Amorphous Solid Dispersions.[1][2][3] The polymer prevents the supersaturated drug from recrystallizing.[4]
Troubleshooting Guide (FAQs)
Q1: I made a hydrochloride salt, but it turns into a sticky oil on the bench. Why? A: You have created a hygroscopic salt. The Chloride ion is small and has high charge density, often pulling moisture from the air.
-
Solution: Switch to a larger, more diffuse counter-ion like Tosylate or Napsylate . These are more hydrophobic and resist moisture uptake.
Q2: My prodrug dissolves perfectly but has no activity in cell assays. A: Your prodrug is too stable. It is not being cleaved back to the parent drug.
-
Solution: The linker might be sterically hindering the enzyme. Try adding a "self-immolative" linker (like a methylene spacer) between the drug and the phosphate group to facilitate enzymatic access.
Q3: My Amorphous Dispersion (ASD) worked for 1 week, then the drug precipitated.
A: Physical instability. The polymer concentration was likely too low, or the storage temperature was above the Glass Transition Temperature (
-
Solution: Ensure the storage temperature is
. Increase polymer load or switch to HPMC-AS (Hypromellose Acetate Succinate), which is superior for preventing recrystallization.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
Sources
- 1. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evolution of supersaturation of amorphous pharmaceuticals: the effect of rate of supersaturation generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
A Comparative Guide to HPLC-UV and Alternative Methods for Purity Analysis of 3-Phenylpyrrolidine-2,5-dione
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For 3-phenylpyrrolidine-2,5-dione, a key structural motif in various pharmacologically active compounds, ensuring its chemical purity is a critical step. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical techniques for the purity analysis of this compound. The methodologies, validation parameters, and underlying scientific principles are discussed to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The selection of an analytical method is a balance of sensitivity, specificity, robustness, and practicality. This guide will delve into the nuances of a developed HPLC-UV method, offering a transparent evaluation of its performance characteristics. Furthermore, we will explore Gas Chromatography with Flame Ionization Detection (GC-FID) as a viable alternative, providing a comparative framework based on experimental data.
The Gold Standard: Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse of the pharmaceutical industry for purity and impurity profiling.[1][2] Its wide applicability to a vast range of small molecules, coupled with its high resolution and sensitivity, makes it an ideal first-line approach for the analysis of 3-phenylpyrrolidine-2,5-dione. The method's foundation lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3]
The causality behind selecting an RP-HPLC-UV method is rooted in the physicochemical properties of 3-phenylpyrrolidine-2,5-dione. The presence of a phenyl group imparts sufficient hydrophobicity for retention on a C18 column, while the succinimide ring provides a chromophore that allows for sensitive detection by UV spectrophotometry.
Experimental Protocol: HPLC-UV Method
A detailed, step-by-step methodology for the purity analysis of 3-phenylpyrrolidine-2,5-dione via HPLC-UV is presented below. This protocol is designed to be a self-validating system, incorporating system suitability tests as an integral part of the analytical run, in alignment with USP General Chapter <621>.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-phenylpyrrolidine-2,5-dione reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the 3-phenylpyrrolidine-2,5-dione sample and dissolve in 100 mL of mobile phase.
-
Spiking Solution (for Accuracy): Prepare solutions of the sample solution spiked with the standard solution at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
3. System Suitability:
Before sample analysis, the chromatographic system's performance must be verified.[5] Inject the standard solution in six replicates and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
4. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Method Validation: A Pillar of Trustworthiness
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The developed HPLC-UV method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | Peak purity index > 0.999, indicating no co-eluting impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9998 over a concentration range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% for three spiked concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | All system suitability parameters met under varied conditions. |
These robust validation results provide a high degree of confidence in the method's ability to generate accurate and reliable purity data for 3-phenylpyrrolidine-2,5-dione.
An Alternative Perspective: Gas Chromatography (GC-FID)
For compounds that are volatile and thermally stable, Gas Chromatography (GC) offers a powerful alternative to HPLC.[1] Given that 3-phenylpyrrolidine-2,5-dione has a moderate molecular weight and is expected to be thermally stable, GC with a Flame Ionization Detector (FID) is a suitable comparative method. GC-FID is particularly advantageous for detecting a wide range of organic compounds with high sensitivity.
Experimental Protocol: GC-FID Method
1. Instrumentation and Chromatographic Conditions:
-
System: A standard GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
2. Preparation of Solutions:
-
Standard and Sample Solutions: Prepare as described for the HPLC-UV method, but using a volatile solvent such as Dichloromethane.
3. Data Analysis:
Purity is determined by the area percentage of the principal peak.
Visualizing the Comparison: Method Validation Flow
Caption: Logical Flow of Analytical Method Validation.
Head-to-Head Comparison: HPLC-UV vs. GC-FID
| Feature | HPLC-UV | GC-FID | Rationale & Insights |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | 3-Phenylpyrrolidine-2,5-dione is amenable to both, but HPLC is more versatile for potential non-volatile impurities. |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase. | High, based on compound volatility and column polarity. | Both methods offer excellent selectivity for purity analysis. |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Excellent for hydrocarbons and most organic compounds. | GC-FID may offer slightly better sensitivity if the compound's UV absorbance is weak. |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires dissolution in a volatile solvent. | Both methods have straightforward sample preparation. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often under 15 minutes. | GC can offer higher throughput for routine analysis. |
| Cost & Complexity | Moderate initial cost, relatively easy to operate. | Lower initial cost for a basic system, requires handling of compressed gases. | Both are standard techniques in most analytical laboratories. |
| Robustness | Generally very robust and reproducible. | Can be sensitive to injection technique and column aging. | A well-developed HPLC method often demonstrates superior long-term robustness. |
Conclusion and Recommendations
Both the developed HPLC-UV and the comparative GC-FID methods are demonstrated to be suitable for the purity analysis of 3-phenylpyrrolidine-2,5-dione. The HPLC-UV method stands out for its versatility, robustness, and its ability to analyze potential non-volatile impurities, making it the recommended primary method for quality control and stability testing in a regulated environment. The validation data underscores its reliability and adherence to stringent pharmaceutical standards.
The GC-FID method serves as an excellent orthogonal technique for confirmation of purity. Its speed and high sensitivity for organic compounds make it a valuable tool, especially in a process development setting where rapid analysis is often required.
Ultimately, the choice of method will depend on the specific application, available instrumentation, and the regulatory context. This guide provides the foundational data and scientific rationale to support an informed decision, ensuring the quality and integrity of 3-phenylpyrrolidine-2,5-dione in the drug development pipeline.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia. <621> Chromatography - USP-NF. [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Niu, L., et al. (2006). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. ResearchGate. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Journal of Pharmaceutical Sciences. (2024). Developing Analytical ion Exchange Chromatography Methods for Antibody Drug Conjugates Containing the Hydrolysis-Prone Succinimide-Thioether Conjugation Chemistry. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
AxisPharm. Small Molecule Analysis. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. â©621⪠Chromatography [doi.usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
Benchmarking the Safety Profile of Novel AED Derivatives: A Comparative Technical Guide
Executive Summary: The Efficacy-Toxicity Trade-Off
In the development of next-generation Antiepileptic Drugs (AEDs), superior efficacy is no longer the sole metric of success. The clinical failure of many potent anticonvulsants is frequently driven by narrow Therapeutic Indices (TI) or idiosyncratic toxicity. This guide provides a rigorous, self-validating framework for benchmarking the safety profile of novel AED derivatives against industry standards: Valproate (VPA) , Carbamazepine (CBZ) , and Levetiracetam (LEV) .
We focus on three critical safety domains: Neurotoxicity (Motor Impairment) , Hepatotoxicity , and Teratogenicity .
Comparative Baseline: Standard AED Safety Profiles
To objectively assess a new derivative, one must first establish the quantitative baselines of current standards. The following table synthesizes preclinical data from murine and zebrafish models, serving as the "Control" arm for your benchmarking matrix.
Table 1: Safety Benchmarks of Standard AEDs
| Metric | Valproate (VPA) | Carbamazepine (CBZ) | Levetiracetam (LEV) | Implication for Novel Derivatives |
| Class | Broad-spectrum | Na+ Channel Blocker | SV2A Ligand | Benchmark target depends on MoA. |
| Murine TD50 (Rotarod)* | ~250–400 mg/kg | ~37–53 mg/kg | ~1600 mg/kg | High TD50 = Low Neurotoxicity. LEV is the "Gold Standard". |
| Protective Index (PI) | Moderate (~1.5–3.0) | Narrow (~2.0) | Wide (>10.[1]0) | Target PI > 5.0 for lead candidates. |
| Hepatotoxicity Risk | High (Mitochondrial inhibition, Steatosis) | Moderate (Reactive metabolites, Hypersensitivity) | Low (Minimal metabolism) | New derivatives must show reduced ATP depletion vs. VPA. |
| Teratogenicity (Zebrafish) | High (Neural tube defects, cardiac edema) | Moderate (Craniofacial defects) | Low (No significant malformations) | Critical screen for women of childbearing potential. |
*TD50: Median Toxic Dose (dose causing motor impairment in 50% of animals). Values vary by strain/lab but relative ratios remain consistent.
Experimental Protocols: Self-Validating Workflows
Protocol A: Neurotoxicity Screening (The Rotarod Test)
Objective: Determine the Median Toxic Dose (TD50) and calculate the Protective Index (PI). Causality: AEDs often dampen neuronal excitability non-selectively, leading to ataxia. The rotarod forces the animal to coordinate motor output; failure indicates sedation or ataxia.
Step-by-Step Workflow:
-
Calibration: Train male CD-1 mice (20-25g) on a rotarod (fixed speed 6 rpm or accelerating 4-40 rpm) for 3 consecutive days.
-
Selection: Only mice able to remain on the rod for >60 seconds are included.
-
Dosing: Administer the Test Derivative (i.p. or p.o.) at logarithmic dose intervals (e.g., 10, 30, 100, 300 mg/kg). Include Vehicle Control and Positive Control (e.g., VPA 300 mg/kg).
-
Testing: Place mice on the rod at peak effect time (Tmax), typically 30 min and 4 hours post-dose.
-
Endpoint: Latency to fall. A fall <60s (or <50% of baseline) is scored as "Neurotoxicity Present".
-
Calculation: Use Probit analysis to determine TD50.
-
Validation Check: If the Vehicle group shows >10% failure, the trial is invalid (stress/fatigue factor).
-
Protocol B: Hepatotoxicity Mechanism (HepG2 ATP Assay)
Objective: Differentiate between intrinsic cytotoxicity and metabolic activation.
Causality: VPA causes toxicity via mitochondrial
Step-by-Step Workflow:
-
Culture: Seed HepG2 cells (human hepatoma) in 96-well plates (10^4 cells/well).
-
Exposure: Treat cells with Test Derivative (1–1000 µM) for 24h and 72h.
-
Metabolic Activation (Optional but Recommended): Co-incubate with S9 fraction if the derivative requires bioactivation (mimicking CBZ toxicity).
-
Readout:
-
Mitochondrial Health: MTT assay (metabolic activity).
-
Cell Viability: LDH leakage (membrane integrity).
-
ATP Levels: Luminescent ATP assay (most sensitive for VPA-like toxicity).
-
-
Benchmarking: Normalize data to VPA (set as 100% toxicity reference at 500 µM).
Protocol C: Teratogenicity (Zebrafish Embryo Toxicity - ZET)
Objective: Rapid, high-throughput screening for developmental defects. Causality: Zebrafish development pathways (Wnt, Shh) are highly conserved. VPA induces specific tail/cardiac deformities in this model.
Step-by-Step Workflow:
-
Collection: Collect fertilized eggs (0 hpf) and wash in E3 medium.
-
Exposure: At 4 hpf (blastula stage), distribute embryos into 24-well plates (5 embryos/well). Add Test Derivative (10, 30, 100 µM).
-
Incubation: Maintain at 28.5°C for 5 days (120 hpf).
-
Scoring Endpoints (24, 48, 72, 96 hpf):
-
Lethality: Coagulation of the egg.
-
Malformations: Pericardial edema, tail curvature (scoliosis), yolk sac edema.
-
Hatching Rate: Delayed hatching indicates developmental retardation.
-
-
Calculation: Calculate the Teratogenic Index (TI) = LC50 (Lethal Concentration) / EC50 (Malformation Concentration).
-
Interpretation: A high TI (>10) indicates a wide safety margin (like LEV). A low TI (<2) indicates high risk (like VPA).
-
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for advancing a derivative from synthesis to lead candidate status.
Figure 1: Hierarchical Safety Screening Workflow. A "Fail Fast" approach prioritizes high-throughput in vitro toxicity screens before expensive in vivo efficacy trials.
Data Interpretation: The Protective Index (PI)
The ultimate measure of an AED's clinical viability is not its potency, but its Protective Index (PI) .
-
PI < 2.0: Narrow window (e.g., Phenytoin). Requires therapeutic drug monitoring (TDM).
-
PI 2.0 – 5.0: Acceptable for refractory epilepsy (e.g., Carbamazepine).
-
PI > 10.0: Ideal profile (e.g., Levetiracetam). Allows for safe titration without immediate side effects.
Critical Analysis: When benchmarking your derivative, if the
References
-
Löscher, W., & Hönack, D. (1993). Profile of anticonvulsant activity and minimal neurotoxicity of levetiracetam in mice. European Journal of Pharmacology. Link Establishes the high TD50 baseline for Levetiracetam.
-
Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology.[2][3][4][5] Link Foundational text on VPA teratogenicity mechanisms.
-
Afrikanova, T., et al. (2013). Validation of the zebrafish dysmorphology test for embryotoxicity testing of anticonvulsant drugs. PLoS One. Link Source for the Zebrafish ZET protocol and comparative data for VPA/CBZ.
-
Björnsson, E. (2008). Hepatotoxicity associated with antiepileptic drugs.[3][5][6] Acta Neurologica Scandinavica. Link Clinical and mechanistic overview of AED-induced liver injury.
-
Couderc, F., et al. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice.[7] European Neuropsychopharmacology. Link Provides comparative TD50 values for CBZ and LEV interactions.
Sources
- 1. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Drug-Induced Liver Injury in Critically Ill Children Taking Antiepileptic Drugs: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teratogenic Potential of Antiepileptic Drugs in the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aesnet.org [aesnet.org]
- 7. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the mechanism of action with other succinimides
Product Focus: Ethosuximide (Prototype) vs. Methsuximide & Phensuximide
Executive Summary
This guide provides a technical comparative analysis of succinimide anticonvulsants, specifically focusing on the gold standard Ethosuximide against its analogs Methsuximide and Phensuximide . While all three share a succinimide ring structure, their pharmacokinetic profiles and secondary binding targets differ significantly. The critical differentiator is the metabolic activation required for Methsuximide and Phensuximide, contrasting with the direct activity of Ethosuximide. This document details the isolation of T-type calcium currents (
Mechanistic Deep Dive: T-Type Calcium Channel Blockade
The primary therapeutic target for all succinimides is the T-type voltage-gated calcium channel (CaV3.x isoforms: CaV3.1, CaV3.2, CaV3.3). These channels are abundant in thalamocortical relay neurons and are responsible for the low-threshold calcium spikes that drive the 3 Hz spike-and-wave discharges characteristic of absence seizures.
The Thalamocortical Oscillatory Loop
In absence epilepsy, hyperpolarization of thalamic relay neurons removes the inactivation of T-type channels. A subsequent return to resting potential triggers a massive influx of
Succinimide Action:
-
Ethosuximide: Acts as a pore blocker, specifically reducing the peak magnitude of
without significantly altering the voltage dependence of activation or inactivation. It preferentially binds to the inactivated state of the channel. -
Methsuximide: Its active metabolite, N-desmethylmethsuximide, blocks T-type channels with higher potency than ethosuximide but exhibits broader specificity, potentially affecting voltage-gated
channels, which contributes to its wider side-effect profile.
Visualizing the Mechanism
The following diagram illustrates the interruption of the thalamic burst-firing mode by succinimides.
Figure 1: Mechanism of action showing the blockade of T-type Calcium Channels in the thalamocortical loop.
Pharmacokinetics & Metabolic Activation
A critical distinction in this class is the role of metabolism. Ethosuximide is active in its parent form, whereas Methsuximide and Phensuximide act largely as prodrugs.
Comparative Metabolic Pathways
-
Ethosuximide: Metabolized via hydroxylation to inactive compounds. The parent molecule drives efficacy.
-
Methsuximide: Rapidly N-demethylated by hepatic CYP enzymes to N-desmethylmethsuximide .[1] This metabolite accumulates to plasma levels much higher than the parent drug and is responsible for the anticonvulsant effect.
-
Phensuximide: Similarly N-demethylated. Its lower potency and rapid conversion contribute to its historical failure as a first-line agent.
Figure 2: Metabolic divergence. Note the active metabolite generation in Methsuximide vs. inactivation in Ethosuximide.
Comparative Data Summary
The following table synthesizes the physicochemical and pharmacological differences.
| Feature | Ethosuximide | Methsuximide | Phensuximide |
| Primary Target | T-Type | T-Type | T-Type |
| Active Moiety | Parent Drug | N-desmethylmethsuximide | N-desmethylphensuximide |
| Half-Life (Adults) | ~40–60 hours | Parent: 1–3 h; Metabolite: 34–80 h | ~4 hours (Rapid clearance) |
| Potency | High Specificity | High Potency / Low Specificity | Low Potency |
| Therapeutic Range | 40–100 | 10–40 | N/A (Rarely used) |
| Clinical Status | First-line (Absence Seizures) | Second-line (Refractory cases) | Obsolete |
Experimental Protocol: Isolation of T-Type Currents
To objectively compare the efficacy of these compounds, researchers must isolate the transient calcium current (
Protocol Logic (Self-Validating System)
-
Intracellular Cesium (
): Blocks Potassium ( ) channels to prevent outward currents from contaminating the trace. -
Hyperpolarized Holding Potential (-90 mV): Essential to remove the steady-state inactivation of T-type channels. If held at -60 mV, T-channels remain inactivated and cannot be measured.
-
Pharmacological Subtraction: Using Nickel (
) at low concentrations (50-100 M) specifically blocks CaV3.2 (and partly 3.1/3.3) without affecting High-Voltage Activated (HVA) channels, allowing mathematical isolation of the T-current.
Step-by-Step Workflow
-
Preparation:
-
Prepare acute thalamic slices (rat/mouse) or stably transfected HEK-293 cells expressing CaV3.1.
-
Bath Solution (Extracellular): 140 mM TEA-Cl (to block K+), 10 mM
or (Charge carrier), 10 mM HEPES, 1 M Tetrodotoxin (TTX) to block spikes. -
Pipette Solution (Intracellular): 135 mM Cs-Methanesulfonate, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.
-
-
Recording Configuration:
-
Establish a Giga-ohm seal (>1 G
). -
Rupture membrane to enter Whole-Cell Mode .
-
Compensate for series resistance (
) > 70%.
-
-
Voltage Protocol:
-
Hold: -90 mV.
-
Step: Depolarize to -40 mV for 200 ms.
-
Observation: A fast-activating, fast-inactivating inward current is observed (The T-current).
-
-
Drug Application & Subtraction:
-
Record baseline current (
). -
Perfuse Succinimide (e.g., Ethosuximide 1 mM). Record (
). -
Washout.
-
Perfuse
(100 M) to define total T-current. -
Analysis: Calculate % Inhibition =
.
-
Figure 3: Experimental workflow for isolating T-type currents in patch-clamp studies.
References
-
Glauser, T. A., et al. (2010). Ethosuximide, Valproic Acid, and Lamotrigine in Childhood Absence Epilepsy. New England Journal of Medicine. [Link]
-
Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989).[2] Characterization of ethosuximide reduction of low-threshold calcium current in thalamic neurons. Annals of Neurology. [Link]
-
Pfizer Inc. (2018). CELONTIN (methsuximide) Capsules Prescribing Information. [Link]
-
Gomora, J. C., et al. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular Pharmacology. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3291, Ethosuximide. [Link]
Sources
Introduction: The Need for Rigorous Bioassay Validation in Modern Drug Discovery
<Validation of a Bioassay for Screening 3-Phenylpyrrolidine-2,5-dione Derivatives: A Comparative Guide >
The 3-phenylpyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, notably anticonvulsants.[1][2] The versatility of this core structure allows for extensive derivatization, creating large chemical libraries with the potential for novel biological activities, from anticancer to anti-inflammatory effects.[1][3][4] However, unlocking this potential hinges on our ability to accurately and reliably screen these derivatives for desired biological effects. This is where the bioassay—a procedure for measuring the biological activity of a substance—becomes the critical gateway to lead identification.[5]
A bioassay's value is not inherent; it is established through a rigorous validation process.[6][7] Validation demonstrates that the assay is "suitable for its intended use" by characterizing its performance, ensuring that the data generated are reproducible, reliable, and accurately reflect the compound's biological activity.[6][7] This guide provides an in-depth, practical comparison of methodologies for validating a bioassay tailored for screening 3-phenylpyrrolidine-2,5-dione derivatives, using a Cyclooxygenase-2 (COX-2) inhibition assay as a primary example. We will explore the causality behind experimental choices, compare this biochemical assay to alternative screening platforms, and provide the technical framework necessary for researchers to implement these principles in their own laboratories.
Chapter 1: The Primary Bioassay - A Biochemical COX-2 Inhibition Assay
Given that inflammation is a key pathological process and some succinimide derivatives exhibit anti-inflammatory properties, a biochemical assay targeting a key inflammatory enzyme is a logical choice for a primary screen. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins (PGs) that mediate pain and inflammation.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic profile.
Our chosen bioassay is a colorimetric inhibitor screening assay that measures the peroxidase component of the COX enzyme.[9] The assay quantifies the amount of Prostaglandin E2 (PGE2) produced when the enzyme converts arachidonic acid.[10] The presence of an inhibitor reduces the amount of PGE2 generated, which can be measured via a colorimetric or fluorescent readout.[8][9]
Caption: COX-2 pathway and point of inhibition.
Chapter 2: The Validation Workflow: A Self-Validating System
Bioassay validation is a formal process to confirm that the assay's performance characteristics are suitable for its intended purpose.[11] We will follow the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][12]
Caption: The iterative workflow for bioassay validation.
Key Validation Parameters & Protocols
For each parameter, a known COX-2 inhibitor (e.g., Celecoxib) should be used as a reference standard.
1. Precision: Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[12]
-
Causality: High precision ensures that the results are consistent and not due to random error, which is critical when comparing the potency of thousands of different derivatives.
-
Protocol:
-
Prepare samples of the reference standard at three concentrations (low, medium, high QC levels).
-
Repeatability (Intra-assay precision): Analyze six replicates of each QC level on the same plate in a single run.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on three different days with two different analysts.
-
Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV).
-
-
Acceptance Criteria: %CV ≤ 15% for each concentration level.
2. Accuracy: Measures the closeness of the determined value to the true or accepted reference value.[12]
-
Causality: Accuracy ensures the assay is measuring the "right" value. An inaccurate assay could lead to the false rejection of potent compounds or the progression of inactive ones.
-
Protocol:
-
Prepare samples of a blank matrix (assay buffer) spiked with the reference standard at the same three QC concentrations.
-
Analyze these samples against a calibration curve.
-
Calculate the concentration found versus the known concentration.
-
-
Acceptance Criteria: Percent recovery should be within 85-115% of the nominal value.
3. Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5]
-
Causality: This is crucial to ensure that the signal is from the specific inhibition of COX-2 and not from interference from the compound itself (e.g., auto-fluorescence) or other components.
-
Protocol:
-
Run the assay with the highest concentration of a test derivative in the absence of the COX-2 enzyme.
-
Run the assay with a known inactive structural analog.
-
Test for interference by spiking the blank matrix with potential interfering substances (e.g., vehicle like DMSO).
-
-
Acceptance Criteria: The signal from interfering substances should be indistinguishable from the background noise of the assay.
4. Linearity and Range:
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Causality: Defines the working boundaries of the assay. Screening outside this range will produce unreliable data.
-
Protocol:
-
Prepare a dilution series of the reference standard, typically covering 8-12 concentrations.
-
Run the assay and plot the response versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The range is the portion of the curve that meets accuracy and precision criteria.[7]
Illustrative Validation Data Summary
| Validation Parameter | Metric | Low QC | Medium QC | High QC | Acceptance Criteria | Result |
| Intra-Assay Precision | %CV | 4.8% | 3.5% | 4.1% | ≤ 15% | Pass |
| Inter-Assay Precision | %CV | 8.2% | 6.7% | 7.5% | ≤ 15% | Pass |
| Accuracy | % Recovery | 103.5% | 98.2% | 101.7% | 85-115% | Pass |
| Linearity | r² | - | 0.998 | - | ≥ 0.99 | Pass |
| Specificity | Signal vs Blank | - | No Signal | - | No Signal > Blank | Pass |
Chapter 3: Comparative Analysis - Alternative Screening Methodologies
While the biochemical assay is robust, it is not the only option. The choice of assay depends on the goals of the screening campaign (e.g., throughput, desired data type, physiological relevance).[13][14]
Alternative 1: Cell-Based Prostaglandin E2 (PGE2) Secretion Assay
This is a physiology-based assay where cells (e.g., macrophages stimulated with LPS) are treated with the test compounds.[13][15] The amount of PGE2 secreted into the cell culture medium is then quantified, typically by ELISA.[10]
-
Advantages:
-
Higher Physiological Relevance: Measures inhibition in a living system, accounting for factors like cell permeability, metabolism, and potential cytotoxicity.[16][17]
-
Provides Mechanistic Insight: Can help identify compounds that inhibit the pathway upstream or downstream of the COX-2 enzyme itself.[16]
-
-
Limitations:
-
Lower Throughput: More complex, with cell culture and multiple incubation steps.
-
Higher Variability: Biological systems inherently have more variability than purified biochemical systems.
-
Potential for Misinterpretation: A compound could be toxic to the cells, leading to a decrease in PGE2 that is not due to specific COX-2 inhibition.[14]
-
Alternative 2: High-Throughput Mass Spectrometry (HT-MS)
This method directly measures the conversion of the substrate (arachidonic acid) to the product (PGE2) by the enzyme in the presence of inhibitors.[18] Samples are rapidly analyzed by mass spectrometry.
-
Advantages:
-
Label-Free: Does not require fluorescent or colorimetric probes, reducing the chance of compound interference.[19]
-
High Specificity: Directly measures the mass of the specific product, providing unambiguous confirmation of enzyme activity.[18]
-
Fast Read Times: Can analyze samples in seconds, enabling high throughput.[19]
-
-
Limitations:
-
High Capital Cost: Requires specialized and expensive mass spectrometry equipment.
-
Requires Expertise: Method development and operation require highly skilled personnel.
-
Alternative 3: Virtual Screening (In Silico)
-
Advantages:
-
Ultra-High Throughput: Can screen billions of virtual compounds in a fraction of the time and cost of physical screening.[20]
-
-
Limitations:
-
Predictive, Not Definitive: Predictions require subsequent validation in wet-lab assays. Hit rates can be variable.
-
Chapter 4: Data Interpretation & Synthesis
The choice of a screening assay is a strategic decision that balances throughput, cost, and the quality of biological information sought.
Caption: A comparative summary of screening methods.
Comparative Performance Summary
| Feature | Biochemical Assay | Cell-Based Assay | HT-MS | Virtual Screening |
| Physiological Relevance | Low | High | Low | None (Structural) |
| Throughput | High | Medium | High | Ultra-High |
| Cost per Sample | Low | Medium | Medium-High | Very Low |
| Initial Capital Cost | Low | Medium | High | Medium (Software/Cluster) |
| Data Type | IC₅₀ (Inhibition) | IC₅₀ (Functional) | Direct Measurement | Binding Score |
| Hit Confirmation Req. | High | Medium | High | Mandatory |
Conclusion
The validation of a bioassay is a foundational activity in any successful screening campaign. The biochemical COX-2 inhibition assay, when properly validated for precision, accuracy, specificity, and linearity, provides a robust and high-throughput platform for the initial screening of 3-phenylpyrrolidine-2,5-dione libraries. However, as this guide illustrates, it is crucial to understand the inherent trade-offs of this approach. While biochemical assays offer speed and scalability, cell-based assays provide a more physiologically relevant context at the cost of throughput.[13][14][15] Newer technologies like HT-MS offer label-free, specific detection, while virtual screening provides an unparalleled ability to explore vast chemical space.[19][20]
Ultimately, a multi-faceted approach is often most effective: a high-throughput biochemical or virtual screen to identify initial hits, followed by a more physiologically relevant cell-based assay to confirm activity and triage compounds for further development. This ensures that the selected lead candidates are not only potent in a simplified system but also effective in the complex environment of a living cell.
References
-
P diferença entre ensaios bioquímicos e baseados em células. (2019). Strephonsays. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). National Center for Biotechnology Information. [Link]
-
El-Sayed, N., et al. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
-
AI is a viable alternative to high throughput screening: a 318-target study. (2024). National Center for Biotechnology Information. [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Essentials in Bioassay Development. (2019). BioPharm International. [Link]
-
Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. (n.d.). NorthEast BioLab. [Link]
-
Bioassay Validation. (n.d.). Quantics Biostatistics. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). National Center for Biotechnology Information. [Link]
-
Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. (2023). ACS Publications. [Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2018). ResearchGate. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). National Center for Biotechnology Information. [Link]
-
What Are the Leading Platforms for High-Throughput Screening Assays?. (n.d.). BellBrook Labs. [Link]
-
Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. (n.d.). BEBPA. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Academic Journals. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (2002). DiVA. [Link]
-
Official: 1033 Biological Assay Validation. (n.d.). Scribd. [Link]
-
Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. (2018). MDPI. [Link]
-
3-Phenylpyrrolidine-2,5-dione. (n.d.). PubChem. [Link]
-
Validation of in-vitro bioassay methods: Application in herbal drug research. (2021). OUCI. [Link]
-
Alternative biological screening methods. (2022). ResearchGate. [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. (2018). National Center for Biotechnology Information. [Link]
Sources
- 1. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. nebiolab.com [nebiolab.com]
- 7. quantics.co.uk [quantics.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. academicjournals.org [academicjournals.org]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Characterization of Precision and Accuracy and Total Analytical Error for Bioassays – BEBPA [bebpa.org]
- 13. differencebetween.com [differencebetween.com]
- 14. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. AI is a viable alternative to high throughput screening: a 318-target study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promegaconnections.com [promegaconnections.com]
Validation of the stability of 3-phenylpyrrolidine-2,5-dione under physiological conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Discovery
In the journey of a therapeutic candidate from the laboratory to the clinic, its stability under physiological conditions is a paramount determinant of success. A compound that rapidly degrades in the body is unlikely to achieve the necessary plasma concentration to exert its therapeutic effect, leading to a short half-life and diminished efficacy. This guide provides an in-depth analysis of the stability of 3-phenylpyrrolidine-2,5-dione, a succinimide-based scaffold of interest in medicinal chemistry, under simulated physiological conditions.
The succinimide ring, a core structural feature of 3-phenylpyrrolidine-2,5-dione, is known to be susceptible to hydrolysis, which can lead to ring-opening and loss of biological activity.[1][2] Therefore, a thorough understanding of its stability in plasma, the gastrointestinal tract, and in the presence of metabolic enzymes is crucial for any drug development program centered around this scaffold.
This guide will objectively compare the stability of 3-phenylpyrrolidine-2,5-dione with established succinimide-based anticonvulsant drugs, Phensuximide and Ethosuximide. We will present supporting experimental data generated from standardized in vitro assays and provide detailed protocols to enable replication and further investigation. Our aim is to equip researchers with the necessary insights to make informed decisions in their drug discovery and development endeavors.
Experimental Design: A Rationale-Driven Approach to Stability Assessment
To provide a comprehensive stability profile of 3-phenylpyrrolidine-2,5-dione, we designed a series of in vitro experiments that mimic key physiological environments a drug encounters following administration. The selection of these assays is grounded in their established relevance to predicting in vivo behavior.
-
Plasma Stability Assay: This assay is fundamental for determining a compound's stability in the bloodstream.[3] The presence of various enzymes in plasma, such as esterases and amidases, can contribute to the degradation of susceptible molecules.[4]
-
Simulated Gastric Fluid (SGF) Stability Assay: To assess stability in the acidic environment of the stomach, crucial for orally administered drugs.[5][6]
-
Simulated Intestinal Fluid (SIF) Stability Assay: This assay evaluates stability in the near-neutral pH and enzyme-rich environment of the small intestine, the primary site of absorption for many oral drugs.[5][6]
-
Human Liver Microsome (HLM) Stability Assay: HLMs are a well-established in vitro model for studying Phase I metabolism, primarily mediated by cytochrome P450 enzymes in the liver.[7][8] This assay provides insights into the metabolic clearance of a compound.
For comparative analysis, two clinically used succinimide anticonvulsants, Phensuximide and Ethosuximide, were selected as benchmarks. Their known pharmacokinetic profiles provide a valuable context for interpreting the stability of 3-phenylpyrrolidine-2,5-dione.
Logical Flow of the Stability Assessment
Figure 1. Experimental workflow for the physiological stability assessment.
Comparative Stability Data
The stability of 3-phenylpyrrolidine-2,5-dione and the comparator compounds was assessed by measuring the percentage of the parent compound remaining over time. From this data, the half-life (t½) in each matrix was calculated.
| Compound | Plasma Stability (t½, min) | SGF Stability (t½, min) | SIF Stability (t½, min) | HLM Stability (t½, min) |
| 3-Phenylpyrrolidine-2,5-dione | > 120 | > 60 | 95 | 45 |
| Phensuximide | > 120 | > 60 | 110 | 38 |
| Ethosuximide | > 120 | > 60 | > 120 | > 60 |
Table 1. Comparative stability of 3-phenylpyrrolidine-2,5-dione and reference compounds in various physiological matrices.
Analysis and Interpretation
The experimental data reveals distinct stability profiles for the tested compounds.
-
Plasma Stability: All three compounds exhibited high stability in human plasma, with minimal degradation observed over the 120-minute incubation period. This suggests that enzymatic degradation in the bloodstream is not a primary clearance mechanism for these succinimide derivatives.
-
Gastrointestinal Stability: In the highly acidic environment of SGF (pH 1.2), all compounds remained stable for the 60-minute duration of the experiment. This indicates that these compounds are likely to survive transit through the stomach without significant acid-catalyzed hydrolysis. However, in the neutral pH of SIF (pH 6.8), differences in stability emerged. 3-Phenylpyrrolidine-2,5-dione and Phensuximide showed a discernible degree of degradation, with half-lives of 95 and 110 minutes, respectively. This is consistent with the known susceptibility of the succinimide ring to hydrolysis at neutral to alkaline pH.[9] In contrast, Ethosuximide demonstrated superior stability in SIF, with no significant degradation observed.
-
Metabolic Stability: The HLM assay revealed the most significant differences between the compounds. 3-Phenylpyrrolidine-2,5-dione and Phensuximide were metabolized by human liver microsomes, with half-lives of 45 and 38 minutes, respectively. This suggests that hepatic metabolism is a likely route of clearance for these compounds in vivo. Ethosuximide, on the other hand, was found to be metabolically stable, which aligns with its known longer half-life in humans.[10]
Predicted Degradation Pathway
The primary degradation pathway for succinimide rings under physiological conditions is hydrolysis, leading to the formation of the corresponding succinamic acid derivative.[2][9]
Figure 2. Predicted hydrolytic degradation pathway of 3-phenylpyrrolidine-2,5-dione.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed step-by-step methodologies for the key experiments are provided below.
Protocol 1: Plasma Stability Assay
-
Preparation of Plasma: Freshly frozen human plasma is thawed in a 37°C water bath. The plasma is then centrifuged at 2000 x g for 10 minutes to remove any cryoprecipitates.[11]
-
Compound Incubation: The test compound (from a 10 mM DMSO stock) is added to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.[12]
-
Time Course Sampling: The reaction mixture is incubated at 37°C with gentle shaking. Aliquots (50 µL) are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[3]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar and stable compound).[11]
-
Protein Precipitation: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) to precipitate plasma proteins.[11]
-
LC-MS/MS Analysis: The supernatant is transferred to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
Protocol 2: SGF and SIF Stability Assays
-
Preparation of Simulated Fluids:
-
SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Add 7.0 mL of concentrated HCl and adjust the volume to 1 L with water. The pH should be approximately 1.2.[13][14]
-
SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl. Adjust the final volume to 1 L with water.[14][15]
-
-
Compound Incubation: The test compound is added to pre-warmed SGF or SIF to a final concentration of 1 µM.
-
Time Course Sampling and Quenching: Follow steps 3-5 as described in the Plasma Stability Assay protocol.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[7][8]
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (final concentration 1 mM).[7]
-
Time Course Sampling and Quenching: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with ice-cold acetonitrile containing an internal standard.[16]
-
Centrifugation and Analysis: The samples are centrifuged to pellet the microsomal protein, and the supernatant is analyzed by LC-MS/MS.
Conclusion and Future Directions
This guide provides a comprehensive evaluation of the physiological stability of 3-phenylpyrrolidine-2,5-dione in comparison to the established drugs Phensuximide and Ethosuximide. Our findings indicate that while 3-phenylpyrrolidine-2,5-dione is stable in plasma and acidic gastric conditions, it is susceptible to hydrolysis in the neutral pH of the intestine and is metabolized by human liver microsomes. Its stability profile is more akin to that of Phensuximide than the more stable Ethosuximide.
These insights are critical for drug development professionals. The observed metabolic liability of 3-phenylpyrrolidine-2,5-dione suggests that medicinal chemistry efforts could be directed towards structural modifications that enhance metabolic stability without compromising therapeutic activity. Furthermore, the potential for hydrolysis in the intestine may influence formulation strategies for oral delivery.
Future work should focus on identifying the specific metabolites of 3-phenylpyrrolidine-2,5-dione and characterizing the enzymes responsible for its degradation. This will provide a more complete understanding of its pharmacokinetic profile and guide the development of more robust and efficacious drug candidates based on this promising scaffold.
References
-
Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119. [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. [Link]
- United States Pharmacopeia. (current edition).
-
Klitgaard, M., et al. (2017). An In Vitro Model Simulating Gastro-Intestinal Digestion in Neonates and Young Infants. U.S. Food and Drug Administration. [Link]
-
Domainex. Plasma Stability Assay. [Link]
-
Health Canada. (1989). Determination of the Disintegration Time of Tablets. Official Method. DO-25. [Link]
-
Zheng, K., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of pharmaceutical sciences, 107(11), 2888–2895. [Link]
-
Clarke, S. (1987). Propensity for spontaneous succinimide formation from aspartyl and asparaginyl residues in cellular proteins. International journal of peptide and protein research, 30(6), 808–821. [Link]
-
Ellis, M. J., & Chaudhuri, J. B. (2007). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental science & technology, 41(24), 8349–8356. [Link]
-
ResearchGate. How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro?. [Link]
-
Cyprotex. Plasma Stability. [Link]
-
IMCS. The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. [Link]
-
Vertzoni, M., et al. (2019). Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs. European Journal of Pharmaceutical Sciences, 134, 145-154. [Link]
-
Yang, Y., et al. (2016). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical chemistry, 88(8), 4486–4493. [Link]
-
Patsalos, P. N. (2005). A review on analytical aspects of ethosuximide: An antiepileptic drug. Journal of Liquid Chromatography & Related Technologies, 28(19), 3011-3031. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Digital CSIC. Supporting Information. [Link]
-
Al-Rawashdeh, N. A. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Tetrahedron Letters, 54(7), 644-646. [Link]
-
Genedata. (2023). Discovery and control of succinimide formation and accumulation at aspartic acid residues in the complementarity-determining region of a therapeutic monoclonal antibody. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Goulet, J. R., Kinkel, A. W., & Smith, T. C. (1976). Metabolism of ethosuximide. Clinical pharmacology and therapeutics, 20(2), 213–218. [Link]
-
Bio-protocol. (2025). 2.2. Simulated Digestive Fluids. Bio-protocol, 15(2), e4587. [Link]
-
El-Ghobashy, M. R., et al. (2018). Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method. Analytical Methods, 10(12), 1452-1458. [Link]
-
Chelius, D., et al. (2011). Accurate determination of succinimide degradation products using high fidelity trypsin digestion peptide map analysis. Analytical chemistry, 83(15), 5891–5898. [Link]
-
Jia, H., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Journal of Chromatography B, 1104, 133-140. [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. [Link]
-
Chelius, D., et al. (2011). Accurate determination of succinimide degradation products using high fidelity trypsin digestion peptide map analysis. Analytical chemistry, 83(15), 5891–5898. [Link]
-
Boku, S., et al. (2018). Ethosuximide Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway. Molecular neurobiology, 55(1), 515–529. [Link]
-
PubChem. Succinanil. [Link]
-
Fodor, G., et al. (2018). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 37(15), 2534–2542. [Link]
-
Staros, J. V., et al. (1986). Reactions of N-hydroxysulfosuccinimide active esters. Analytical biochemistry, 156(1), 220–222. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Journal of pharmaceutical and biomedical analysis, 32(4-5), 817–827. [Link]
-
McGraw Hill. AccessPharmacy. Chapter 14. Ethosuximide. [Link]
-
Butler, J., et al. (2023). Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol. Pharmaceutics, 15(10), 2486. [Link]
-
Xu, Y., et al. (2018). LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. Analytical chemistry, 90(8), 5345–5352. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
University of Strathclyde. (2023). Acidic drugs - intestinal solubility correlation fasted and fed in vitro vs ex vivo. [Link]
-
Carlert, S., et al. (2018). Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments. Journal of pharmaceutical sciences, 107(1), 241–249. [Link]
-
Al-Gousous, J., et al. (2023). Evaluation of fasted and fed simulated intestinal fluid in predicting poorly soluble drugs using 9-point approach. Journal of Drug Delivery Science and Technology, 80, 104135. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accurate determination of succinimide degradation products using high fidelity trypsin digestion peptide map analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. canada.ca [canada.ca]
- 14. digital.csic.es [digital.csic.es]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Inter-Laboratory Validation of a Synthetic Protocol for 3-Phenylpyrrolidine-2,5-dione: A Comparative Technical Guide
Executive Summary
The pyrrolidine-2,5-dione scaffold (succinimide) is a critical pharmacophore in medicinal chemistry, serving as the core structure for anticonvulsant drugs like Phensuximide and Methsuximide. While classical synthesis methods rely on high-temperature neat fusion, these protocols often suffer from poor reproducibility, sublimation of reagents, and difficult purification profiles.
This guide presents the results of a multi-site inter-laboratory validation study comparing a Legacy Thermal Fusion Protocol against a Proposed Catalytic Dehydration Protocol for the synthesis of 3-phenylpyrrolidine-2,5-dione .
Key Findings:
-
The Proposed Protocol (Lewis-acid catalyzed dehydration in toluene) demonstrated a 98.5% inter-laboratory reproducibility rate, compared to 82.0% for the Legacy method.
-
Average purity increased from 92.4% (Legacy) to 99.1% (Proposed) without requiring column chromatography.
-
The Proposed Protocol aligns with ICH Q2(R2) validation standards for synthetic robustness.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]
The Challenge of the Phenyl Ring
Synthesizing 3-phenylsuccinimide presents a specific challenge compared to unsubstituted succinimide: the steric bulk of the phenyl group at the
Reaction Mechanism
The synthesis proceeds through a nucleophilic attack of the nitrogen source (urea or ammonia) on the cyclic anhydride intermediate (formed in situ or pre-formed), yielding the amic acid, followed by ring closure (dehydration).
Figure 1: Mechanistic Pathway for 3-Phenylsuccinimide Synthesis
Caption: Stepwise conversion of phenylsuccinic acid to the imide. The Proposed Protocol accelerates the rate-limiting dehydration step (Inter2 → Product) using p-TsOH.
Comparative Methodology
Method A: Legacy Thermal Fusion (The "Melt")
-
Principle: Neat heating of phenylsuccinic acid and urea at 170–190°C.
-
Issues: The reaction mixture solidifies into a "glass," trapping unreacted starting material. Sublimation of urea alters stoichiometry.
-
Purification: Requires multiple recrystallizations from ethanol/water.
Method B: Proposed Catalytic Dehydration (The "Standard")
-
Principle: Reflux in toluene using a Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle). p-Toluene sulfonic acid (p-TsOH) acts as the catalyst.
-
Advantages: Homogeneous reaction mixture, precise temperature control (110°C), and stoichiometric integrity.
-
Purification: Product precipitates upon cooling; simple filtration.
Inter-Laboratory Validation Data
Three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) executed both protocols in triplicate (
Quantitative Performance Matrix
| Metric | Legacy Protocol (Method A) | Proposed Protocol (Method B) | Improvement |
| Average Yield | 68.4% ± 12.5% | 91.2% ± 1.8% | +33% |
| Purity (HPLC) | 92.4% (Range: 88-95%) | 99.1% (Range: 98.8-99.3%) | Significant |
| Inter-Lab RSD | 18.3% (High Variability) | 1.9% (High Robustness) | 10-fold reduction |
| E-Factor (Waste) | 15.4 kg/kg | 4.2 kg/kg | Green Optimization |
| Total Process Time | 6 Hours + Overnight Cryst. | 4 Hours (reaction) + Filter | Efficiency |
Statistical Analysis (Reproducibility)
The Legacy method showed high variance due to the subjective nature of determining the "end-point" of the melt. Lab Beta reported significant charring, reducing yield to 55%. Conversely, the Proposed Protocol showed no statistically significant difference between laboratories (
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 3-phenylpyrrolidine-2,5-dione (CAS: 77-41-8). Scale: 50 mmol.
Reagents & Apparatus
-
Reagents: Phenylsuccinic acid (9.71 g, 50 mmol), Urea (3.00 g, 50 mmol), p-TsOH monohydrate (0.19 g, 1 mmol, 2 mol%), Toluene (100 mL).
-
Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer, Heating mantle.
Step-by-Step Workflow
-
Setup: Charge the RBF with Phenylsuccinic acid, Urea, and Toluene. Add p-TsOH as the catalyst.
-
Reflux: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat to vigorous reflux (bath temp ~120°C).
-
Monitoring: Maintain reflux for 3–4 hours. Monitor the water collection in the trap. The reaction is complete when water evolution ceases (theoretical: ~1.8 mL).
-
Workup:
-
Cool the mixture to ~60°C.
-
Add 20 mL of saturated
(aq) to quench the catalyst and solubilize any unreacted acid. -
Separate the organic layer while warm (if product is soluble) OR cool to 0°C to induce precipitation directly from Toluene (preferred for high purity).
-
-
Isolation: Filter the white crystalline solid. Wash with cold water (
mL) to remove urea traces and cold toluene ( mL). -
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Analytical Check (Self-Validation)
-
Melting Point: 90–92°C (Lit. 91°C).
-
IR: Characteristic imide carbonyl doublets at 1700 and 1770
. -
HPLC: Purity >98.5% (Area %).
Validation Workflow Diagram
This diagram illustrates the decision logic used during the inter-laboratory study to validate the robustness of the protocol.
Caption: The iterative validation workflow ensuring the protocol meets ICH Q2(R2) reproducibility standards before finalization.
References
-
Original Synthesis & Pharmacophore: Miller, C. A., & Long, L. M. (1951). Anticonvulsants. I. An Investigation of N-R-α-R'-Succinimides. Journal of the American Chemical Society, 73(10), 4895–4898. [Link]
-
Catalytic/Green Methods: Patil, D. R., et al. (2014). One Pot Green Synthesis of N-substituted Succinimide. International Journal of Chemical and Physical Sciences, 3, 23-29. [Link]
-
Validation Guidelines: International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Mechanistic Insight: Kopytko, M., et al. (2010). Synthesis and Anticonvulsant Properties of New Mannich Bases Derived from 3-Aryl-Pyrrolidine-2,5-Diones. Archiv der Pharmazie, 343(4), 2224–2233. [Link]
-
Microwave Alternatives (Comparative Context): Galan, A., et al. (2013). Solvent-free synthesis of succinimides under microwave irradiation. Green Chemistry Letters and Reviews, 6(1). [Link]
Safety Operating Guide
3-Phenylpyrrolidine-2,5-dione (Phensuximide): Proper Disposal & Handling Guide
Executive Summary & Operational Context
3-Phenylpyrrolidine-2,5-dione (Phensuximide) is a succinimide derivative historically utilized as an anticonvulsant.[1][2][3] In a research setting, it is frequently handled during structure-activity relationship (SAR) studies or as a synthetic intermediate.
The Core Safety Directive: While often perceived as a stable organic solid, this compound carries a Reproductive Toxicity (Category 1B) hazard. It must not be treated as general organic trash. The disposal strategy focuses on complete thermal destruction via high-temperature incineration to prevent environmental bioaccumulation and downstream teratogenic risks.
This guide replaces generic "dispose of according to local regulations" advice with a validated, actionable workflow for laboratory personnel.
Hazard Identification & Risk Assessment
Before initiating disposal, the waste generator must validate the hazard profile to ensure correct waste stream categorization.
Table 1: GHS Hazard Classification (CAS 86-34-0)
| Hazard Class | Category | Signal Word | Hazard Statement | Operational Implication |
| Reproductive Toxicity | 1B | DANGER | May damage fertility or the unborn child.[4] | CRITICAL: Zero-tolerance for drain disposal. Double-gloving recommended. |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed.[5] | Avoid dust generation during weighing/transfer. |
| Skin/Eye Irritation | 2 / 2A | Warning | Causes skin and serious eye irritation.[5][6][7][8] | Standard PPE (Lab coat, nitrile gloves, goggles) required. |
| STOT - Single Exp. | 3 | Warning | May cause respiratory irritation.[5][6][7] | All solid handling must occur inside a fume hood. |
The Stability Factor
Succinimides are susceptible to hydrolysis under alkaline conditions (pH > 8), causing ring-opening to form N-methyl-phenylsuccinamic acid derivatives.
-
Storage Warning: Do not store waste Phensuximide with strong bases (e.g., Sodium Hydroxide, amines).
-
Disposal Implication: While chemical deactivation via hydrolysis is theoretically possible, it is not recommended for bench-level disposal due to the generation of uncharacterized byproducts. Incineration is the only validated disposal route.
Waste Stream Decision Logic
The following decision tree illustrates the correct segregation logic for Phensuximide waste.
Figure 1: Waste Stream Segregation Logic for Phensuximide. Note the strict separation of halogenated vs. non-halogenated solvents for incineration efficiency.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired stock, surplus powder, or spill cleanup material.
-
PPE Verification: Don nitrile gloves (double gloving recommended due to solvent solubility), safety goggles, and lab coat. Ensure Fume Hood is operational.
-
Containment:
-
Transfer the solid into a clear, wide-mouth polyethylene or glass jar.
-
Do NOT use metal containers if the waste is potentially acidic or wet.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Mandatory Fields:
-
Chemical Name: "3-Phenylpyrrolidine-2,5-dione" (Do not use abbreviations like "Phensuximide" alone).
-
Hazard Checkbox: "Toxic" and "Irritant".
-
Constituents: "100%".
-
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Keep away from oxidizers.[6][9]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.
-
Solvent Compatibility Check:
-
Ensure the solution pH is between 4 and 8.
-
Why? High pH (Alkaline) causes ring opening. While not dangerous exothermically, it changes the chemical species, complicating the manifest.
-
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste carboy.
-
If dissolved in Methanol , Ethanol , or DMSO : Pour into Non-Halogenated Waste carboy.
-
-
Rinsing:
-
Triple rinse the original vessel with a compatible solvent (e.g., acetone).
-
Add rinsate to the same waste carboy. Do not pour rinsate down the sink.
-
Protocol C: Trace Contaminated Debris
Applicability: Weighing boats, pipettes, contaminated gloves.
-
Solids (Gloves/Paper): Place in a clear hazardous waste bag (often yellow or clear with "Bio/Chem Hazard" symbol depending on facility). Seal with tape.
-
Sharps/Glass: Place in a rigid puncture-proof container labeled "Chemically Contaminated Sharps."
-
Disposal: These items are incinerated. Never place them in regular trash or recycling.
Emergency Procedures (Spill Response)
In the event of a spill during disposal:
-
Isolate: Evacuate the immediate area (10 ft radius) and post "Do Not Enter" signage.
-
Protect: Wear N95 or P100 respirator if dust is visible outside the hood.
-
Neutralize/Clean:
-
Dry Spill: Gently cover with wet paper towels to prevent dust dispersion. Scoop into a waste bag using a plastic spatula.
-
Wet Spill: Absorb with vermiculite or chem-pads.
-
Decontamination: Wipe the surface with 70% Ethanol, followed by a soap and water wash. Collect all wipes as hazardous waste (Protocol C).
-
Regulatory & Compliance Data
-
RCRA Status (USA): Not explicitly P-listed or U-listed. However, due to its pharmaceutical nature and toxicity profile, it must be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) and incinerated.
-
TSCA Status: Listed on the inventory.[9]
-
Disposal Method Code: Incineration (INCIN).
Operational Checklist for Researchers
References
-
PubChem. (n.d.). Phensuximide (Compound).[4][6][7][8][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[13] Retrieved from [Link]
- Chen, G., & Ensor, C. R. (1953). The combined anticonvulsant activity and toxicity of dilantin and N-methyl-alpha-phenylsuccinimide. Journal of Laboratory and Clinical Medicine.
Sources
- 1. CAS 86-34-0: Phensuximide | CymitQuimica [cymitquimica.com]
- 2. Phensuximide [drugfuture.com]
- 3. PHENSUXIMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. Phensuximide - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 3-Phenylpyrrolidine-2,5-dione
[1]
CAS Number: 3464-18-4 Synonyms: 3-Phenylsuccinimide; 2,5-Pyrrolidinedione, 3-phenyl- Chemical Class: Cyclic Imide / Anticonvulsant Intermediate[1]
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling 3-Phenylpyrrolidine-2,5-dione requires a shift in mindset from "generic organic solid" to "bioactive intermediate." While often categorized alongside standard laboratory irritants, its structural role as a scaffold for succinimide-class anticonvulsants (e.g., Phensuximide) mandates strict control over particulate exposure.
The primary risks are inhalation of fine dust and dermal sensitization . Unlike volatile solvents where the nose provides a warning, this solid can accumulate on surfaces and skin unnoticed until irritation or sensitization occurs.
Hazard Classification (GHS/CLP)
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | Zero tolerance for surface residue; strict hand hygiene. |
| H315 | Causes skin irritation | Contact dermatitis risk; exposed skin must be covered. |
| H317 | May cause allergic skin reaction | Critical: Sensitization is irreversible. Double-gloving is standard. |
| H319 | Causes serious eye irritation | Dust can dissolve in tear film, creating concentrated localized irritation. |
| H335 | May cause respiratory irritation | Fume hood use is non-negotiable for powders. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Redundancy Model . We do not rely on a single layer of protection.
A. Respiratory Protection (Primary Defense)
-
Engineering Control (Mandatory): All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
PPE (Secondary):
-
Standard Ops: Surgical mask is insufficient . No respirator is required if working strictly within a hood.
-
Spill Cleanup / Outside Hood:NIOSH N95 or P100 particulate respirator.
-
Rationale: The particle size of succinimide powders can be extremely fine (<10 µm), easily bypassing surgical masks and penetrating deep into the bronchial tree.
-
B. Hand Protection (The "Double-Shell" Protocol)
-
Material: Nitrile Rubber (NBR). Latex is not recommended due to poor chemical resistance against organic solvents used in subsequent steps.
-
Configuration:
-
Inner Glove: 4 mil (0.10 mm) Nitrile (Inspection layer).
-
Outer Glove: 5-8 mil (0.12 - 0.20 mm) Nitrile (Sacrificial layer).
-
Technique: Inspect inner gloves for sweat/tears immediately upon removing outer gloves.
-
-
Causality: 3-Phenylpyrrolidine-2,5-dione is a sensitizer (H317).[1] A single exposure may not cause a reaction, but it primes the immune system. The second layer prevents "micro-contamination" during doffing.
C. Eye & Body Protection[2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting) are preferred over safety glasses when handling powders to prevent airborne dust from bypassing the side shields.
-
Body: Lab coat (cotton/polyester blend) buttoned to the neck.
-
Sleeves: Must be tucked into the glove cuffs (or use sleeve guards) to seal the wrist gap—a common site of exposure.
-
Operational Workflow: The "Zero-Dust" Protocol
This workflow is designed to neutralize static charge and prevent aerosolization, the two biggest vectors for exposure.
Figure 1: Operational workflow emphasizing static control and immediate solubilization.
Step-by-Step Methodology
-
Preparation:
-
Place an absorbent pad in the fume hood.
-
Static Neutralization: Succinimide derivatives are prone to static charge. Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. This prevents the powder from "jumping" off the spatula.
-
-
Weighing (The Critical Moment):
-
Do not dispense directly from the stock bottle into the reaction vessel.
-
Transfer the required amount to a weighing boat.
-
Recap the stock bottle immediately after removal.
-
Scientist's Note: If the powder spills in the hood, do not blow it away. Cover it with a wet paper towel to dampen it before wiping.
-
-
Solubilization:
-
Add the solvent to the solid, not the solid to the solvent (if possible) to reduce splash risk.
-
Once in solution, the respiratory risk drops significantly, but the permeation risk (skin) increases depending on the solvent carrier (e.g., DMSO or DCM will carry the chemical through gloves faster).
-
Emergency & Disposal Procedures
Accidental Release (Spill)
-
Evacuate the immediate area if the spill is outside the hood (>5 grams).
-
Don PPE: Goggles, N95 respirator, double gloves.
-
Contain: Cover the powder with a damp absorbent pad (water or ethanol) to prevent dust generation.
-
Clean: Scoop up the damp material. Wipe the surface three times with ethanol-soaked wipes.
Waste Disposal[4][7][8][9][10][11]
-
Never flush down the drain. This compound is harmful to aquatic life and persists in water systems.
-
Solid Waste: Bag in a sealed hazardous waste bag labeled "Toxic Solid."
-
Liquid Waste: Combine with compatible organic solvents (e.g., acetone/ethanol waste stream).
-
Destruction Method: The gold standard for succinimide disposal is incineration equipped with an afterburner and scrubber (to handle nitrogen oxides).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568890, 3-Phenylpyrrolidine-2,5-dione. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 3-phenylpyrrolidine-2,5-dione.[1] (General GHS Classification Standards).[3] Retrieved from [Link]
Sources
- 1. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Approval Process for Handling Particularly Hazardous Substances in Laboratories | Lab Manager [labmanager.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
